4-(3-Fluorophenyl)oxazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(3-fluorophenyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO/c10-8-3-1-2-7(4-8)9-5-12-6-11-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCSVYXCQRFTJFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=COC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20625274 | |
| Record name | 4-(3-Fluorophenyl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20625274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
620971-54-2 | |
| Record name | 4-(3-Fluorophenyl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20625274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: Synthesis of 4-(3-Fluorophenyl)oxazole via the van Leusen Reaction
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comprehensive, in-depth technical overview for the synthesis of 4-(3-Fluorophenyl)oxazole, a valuable scaffold in medicinal chemistry, starting from 3-fluorobenzaldehyde. The primary focus is the van Leusen oxazole synthesis, a robust and highly efficient method employing tosylmethyl isocyanide (TosMIC). This document elucidates the underlying reaction mechanism, provides a detailed, step-by-step experimental protocol, outlines process optimization and troubleshooting strategies, and specifies analytical characterization of the final product. The content is structured to deliver not only procedural instructions but also the causal logic behind experimental choices, ensuring both scientific integrity and practical applicability for professionals in chemical research and drug development.
Introduction to the 4-Aryloxazole Scaffold
The 1,3-oxazole ring is a privileged heterocyclic motif frequently found in natural products and synthetic molecules with significant pharmacological activities.[1][2][3] Its unique electronic properties and ability to participate in various non-covalent interactions make it a cornerstone in the design of therapeutic agents targeting a wide array of diseases, including cancer, inflammation, and infectious diseases.[2] The specific target molecule, this compound, incorporates a fluorine atom, a common bioisostere used in drug design to modulate metabolic stability, binding affinity, and pharmacokinetic properties.
Strategic Approach: The van Leusen Oxazole Synthesis
Among the various methods for constructing the oxazole ring, the van Leusen reaction stands out for its versatility, operational simplicity, and reliability, particularly for the synthesis of 5-substituted oxazoles from aldehydes.[1][2] This reaction utilizes tosylmethyl isocyanide (TosMIC), a uniquely functionalized C1 synthon, to react with an aldehyde in the presence of a base, leading directly to the oxazole product.[4][5] Its tolerance for a wide range of functional groups on the aldehyde starting material and generally good yields make it the superior choice for the synthesis of this compound from 3-fluorobenzaldehyde.
The van Leusen Reaction: Mechanism and Principles
A thorough understanding of the reaction mechanism is critical for successful execution and troubleshooting. The reaction proceeds through a multi-step sequence initiated by the deprotonation of TosMIC.[6][7]
The Key Reagent: Tosylmethyl Isocyanide (TosMIC)
TosMIC (p-Toluenesulfonylmethyl isocyanide) is a multifunctional reagent with three key features that drive the synthesis:
-
Acidic α-Carbon: The protons on the methylene carbon are acidic due to the electron-withdrawing effects of both the adjacent sulfonyl (tosyl) and isocyanide groups, allowing for easy deprotonation by a suitable base.[4]
-
Isocyanide Group: The isocyanide carbon acts as a nucleophile after an initial cycloaddition, facilitating ring closure.[5]
-
Tosyl Group: The p-toluenesulfonyl group serves as an excellent leaving group in the final elimination step, which drives the aromatization to form the stable oxazole ring.[5][7]
Reaction Mechanism
The synthesis follows a well-established pathway:
-
Deprotonation: A base, typically potassium carbonate (K₂CO₃), abstracts a proton from the α-carbon of TosMIC to form a nucleophilic carbanion.[6][7]
-
Nucleophilic Addition: The TosMIC anion performs a nucleophilic attack on the electrophilic carbonyl carbon of 3-fluorobenzaldehyde.[6][8]
-
Cyclization (5-endo-dig): The resulting alkoxide intermediate undergoes an intramolecular cyclization. The oxygen anion attacks the electrophilic carbon of the isocyanide group to form a five-membered oxazoline intermediate.[7][8][9]
-
Elimination & Aromatization: The reaction culminates in the base-assisted elimination of the p-toluenesulfinic acid (the tosyl group). This step is often promoted by heating and results in the formation of the stable, aromatic this compound ring.[1][7]
Diagram: van Leusen Reaction Mechanism
Caption: Stepwise mechanism of the van Leusen oxazole synthesis.
Detailed Experimental Protocol
This protocol is a robust procedure for the synthesis of this compound. Strict adherence to anhydrous conditions is recommended for optimal results.[6]
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Moles (mmol) | Eq. | Amount |
| 3-Fluorobenzaldehyde | C₇H₅FO | 124.11 | 10.0 | 1.0 | 1.24 g |
| Tosylmethyl isocyanide (TosMIC) | C₉H₉NO₂S | 195.24 | 11.0 | 1.1 | 2.15 g |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 25.0 | 2.5 | 3.46 g |
| Methanol (Anhydrous) | CH₃OH | 32.04 | - | - | 100 mL |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | - | ~150 mL |
| Deionized Water | H₂O | 18.02 | - | - | ~100 mL |
| Brine (Saturated NaCl) | NaCl(aq) | - | - | - | ~50 mL |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | - | ~10 g |
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-fluorobenzaldehyde (1.0 eq), tosylmethyl isocyanide (TosMIC) (1.1 eq), and potassium carbonate (2.5 eq).[6][10]
-
Solvent Addition: Add anhydrous methanol (0.1 M solution relative to the aldehyde) to the flask.[10]
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 65 °C for methanol) and maintain vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate). The disappearance of the aldehyde spot indicates reaction completion. The typical reaction time is 4-6 hours.[6]
-
Cooling and Solvent Removal: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.[6][11]
-
Aqueous Work-up: To the resulting residue, add deionized water (50 mL) and ethyl acetate (50 mL). Transfer the mixture to a separatory funnel.[6]
-
Extraction: Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate (2 x 50 mL).[6]
-
Washing and Drying: Combine all organic layers and wash sequentially with deionized water (50 mL) and brine (50 mL). The brine wash helps to break any emulsions and remove residual water.[6] Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield the pure this compound.[11]
Safety Precautions
-
TosMIC: This reagent is harmful if swallowed or inhaled and causes skin and eye irritation.[12][13] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[14][15] It is also moisture-sensitive.[14][16]
-
Solvents: Methanol and ethyl acetate are flammable. Keep away from ignition sources.
-
General: Perform all operations in a well-ventilated chemical fume hood.
Workflow, Data Analysis, and Troubleshooting
Overall Synthesis Workflow
Diagram: Experimental Workflow
Caption: From reagents to final product: a summary of the workflow.
Expected Results and Characterization
The final product, this compound, should be a solid at room temperature. The structure must be confirmed using standard analytical techniques.
| Analysis Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): Aromatic protons from the fluorophenyl ring (~7.0-7.6 ppm), two distinct singlets for the oxazole ring protons (~7.8-8.2 ppm). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): Signals corresponding to the aromatic carbons, with a characteristic C-F coupling for the fluorinated carbon (~161-164 ppm, d, ¹JCF ≈ 245 Hz). Signals for the oxazole ring carbons (~120-155 ppm). |
| Mass Spectrometry (ESI+) | Expected m/z: [M+H]⁺ = 164.0506 for C₉H₇FNO⁺. |
Note: Specific chemical shifts (δ) may vary slightly depending on the solvent and instrument.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Inactive base (K₂CO₃ absorbed moisture).2. Wet solvent or reagents.3. Insufficient temperature. | 1. Use freshly dried K₂CO₃.2. Ensure all glassware is oven-dried and use anhydrous methanol. Handle TosMIC under an inert atmosphere.[6]3. Ensure the reaction reaches and maintains reflux temperature. |
| Formation of Byproducts | 1. Aldehyde starting material contains ketone impurities, which can form nitriles.[6][7]2. Hydrolysis of TosMIC due to moisture.[6] | 1. Purify the 3-fluorobenzaldehyde by distillation or chromatography before use.2. Maintain strict anhydrous conditions throughout the setup and reaction.[6] |
| Incomplete Elimination | The oxazoline intermediate is stable and does not fully convert to the oxazole. | 1. Increase the reaction temperature slightly or extend the reaction time.[6]2. Consider using a stronger, non-nucleophilic base like DBU if K₂CO₃ is ineffective.[6] |
| Difficult Purification | Residual p-toluenesulfinic acid byproduct complicates purification. | Wash the crude organic extract with a dilute solution of sodium hydrosulfide (NaHS) or sodium bisulfite (NaHSO₃) to remove the sulfinic acid.[6][9] |
Conclusion
The van Leusen oxazole synthesis is a highly effective and reliable method for the preparation of this compound from 3-fluorobenzaldehyde. By understanding the reaction mechanism and carefully controlling key parameters such as reagent purity and anhydrous conditions, researchers can achieve high yields of the desired product. The protocol and troubleshooting guide provided herein serve as a comprehensive resource for scientists and professionals, enabling efficient synthesis and contributing to the advancement of research and drug development programs that rely on this important heterocyclic scaffold.
References
- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]
- 5. Van Leusen Reaction [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 8. Mechanism of the Van Leusen reaction. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 9. Van Leusen Reaction | NROChemistry [nrochemistry.com]
- 10. sciforum.net [sciforum.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. lobachemie.com [lobachemie.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. aksci.com [aksci.com]
- 16. fishersci.com [fishersci.com]
A Technical Guide to the Spectroscopic Characterization of 4-(3-Fluorophenyl)oxazole
Abstract: This technical guide provides a comprehensive framework for the structural elucidation and spectroscopic characterization of 4-(3-Fluorophenyl)oxazole, a heterocyclic compound of interest in medicinal chemistry and materials science.[1][2] This document outlines the theoretical basis and practical application of core spectroscopic techniques, including Nuclear Magnetic Resonance (¹H, ¹³C, and ¹⁹F NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. Detailed experimental protocols, data interpretation strategies, and expected quantitative results are presented to ensure methodological rigor and reproducibility. This guide is intended for researchers, chemists, and drug development professionals requiring a robust, validated approach to the characterization of substituted oxazole derivatives.
Introduction
Oxazole derivatives are a significant class of heterocyclic compounds, forming the core scaffold of numerous natural products and pharmacologically active molecules.[1][2] The introduction of a fluorinated phenyl group, as in this compound, can profoundly influence the molecule's electronic properties, metabolic stability, and biological activity. Consequently, unambiguous confirmation of its molecular structure is a critical prerequisite for any further investigation or application.
Spectroscopic analysis provides a non-destructive, detailed view of a molecule's atomic and electronic structure. Each technique offers a unique piece of the structural puzzle. By integrating data from NMR, IR, MS, and UV-Vis, we can achieve a holistic and definitive characterization of this compound. This guide explains the causality behind the selection of each technique and provides the framework for a self-validating analytical workflow.
Molecular Structure and Key Features
Understanding the constituent parts of this compound is fundamental to interpreting its spectra. The molecule consists of two key moieties: a five-membered oxazole ring and a 3-fluorophenyl substituent at the C4 position.
-
Oxazole Ring: An aromatic heterocycle containing one oxygen and one nitrogen atom. Its protons at the C2 and C5 positions are distinct and provide key signals in ¹H NMR. The carbon atoms give characteristic shifts in ¹³C NMR.
-
3-Fluorophenyl Group: A benzene ring substituted with a fluorine atom at the meta position. The fluorine atom induces characteristic splitting patterns in the NMR spectra of nearby protons and carbons due to spin-spin coupling (J-coupling).
Diagram: Molecular Structure of this compound
Caption: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are essential for a complete assignment.
Rationale and Experimental Choices
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The distinct aromatic regions of the oxazole and fluorophenyl rings are expected to be well-resolved.
-
¹³C NMR: Reveals the number of chemically non-equivalent carbon atoms. The presence of the electronegative fluorine atom will influence the chemical shifts of the carbons in the phenyl ring, providing valuable confirmation of the substitution pattern.
-
¹⁹F NMR: Directly observes the fluorine nucleus. This is a highly sensitive and specific technique for fluorinated compounds, providing a clean spectrum with a single peak for this molecule, confirming the presence of fluorine.[3]
-
Solvent Choice: Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing power for many organic compounds and its single, well-defined solvent residual peak.[3][4] Deuterated dimethyl sulfoxide (DMSO-d₆) is an alternative for less soluble compounds.[5]
-
Internal Standard: Tetramethylsilane (TMS) is added as an internal standard to calibrate the chemical shift scale to 0 ppm.[4]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated solvent (e.g., CDCl₃) containing 0.03% TMS in a standard 5 mm NMR tube.
-
Instrument Setup: Place the sample in the NMR spectrometer. Ensure the instrument is locked onto the deuterium signal of the solvent and properly shimmed to achieve optimal magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. A spectral width of 12-15 ppm and a relaxation delay of 1-2 seconds are typically sufficient.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet. A wider spectral width (e.g., 0-200 ppm) and a longer acquisition time are required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
¹⁹F NMR Acquisition: Acquire the spectrum using a suitable pulse program. This experiment is typically rapid due to the high sensitivity of the ¹⁹F nucleus.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Integrate the ¹H NMR signals and reference all spectra to the TMS peak (0 ppm).
Diagram: General Workflow for NMR Spectroscopy
Caption: Standard workflow for NMR sample preparation and analysis.
Expected Data and Interpretation
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| Oxazole-H5 | ~7.5 - 7.7 | s | - | H at C5 of oxazole |
| Oxazole-H2 | ~8.0 - 8.2 | s | - | H at C2 of oxazole |
| Phenyl-H | ~7.1 - 7.6 | m | - | 4H, Aromatic protons |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |
| Oxazole C5 | ~120 - 125 | C5 of oxazole |
| Phenyl C (C-F) | ~161 - 164 (d, ¹JCF ≈ 245 Hz) | C3 of phenyl ring |
| Phenyl C | ~114 - 131 | 5 other phenyl carbons |
| Oxazole C4 | ~135 - 140 | C4 of oxazole |
| Oxazole C2 | ~150 - 155 | C2 of oxazole |
-
¹H NMR Interpretation: The two protons on the oxazole ring are expected to appear as sharp singlets in the downfield region (>7.5 ppm) due to the aromatic and electron-deficient nature of the ring. The four protons of the 3-fluorophenyl group will appear as a complex multiplet ('m') due to proton-proton and proton-fluorine couplings.
-
¹³C NMR Interpretation: The carbon directly attached to the fluorine atom will exhibit a large one-bond coupling constant (¹JCF) of approximately 245 Hz, appearing as a doublet.[6] Other carbons in the phenyl ring will show smaller C-F couplings. The oxazole carbons will appear at their characteristic chemical shifts.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
Rationale and Experimental Choices
FT-IR is an excellent tool for confirming the presence of the key structural components of this compound. Specific vibrations associated with the C=N and C-O-C bonds of the oxazole ring, the aromatic C-H bonds, and the C-F bond are expected.[7] The technique is rapid and requires minimal sample.
Experimental Protocol: FT-IR Analysis
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Record a background spectrum of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrumental interferences.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans in the 4000-500 cm⁻¹ range.[8]
-
Data Processing: The software automatically performs the background subtraction.
Expected Data and Interpretation
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3000 | C-H Stretch | Aromatic (Phenyl & Oxazole)[8] |
| 1610 - 1500 | C=N / C=C Stretch | Oxazole Ring / Phenyl Ring[7] |
| 1250 - 1100 | C-O-C Stretch | Oxazole Ring Ether Linkage[7] |
| 1100 - 1000 | C-F Stretch | Aryl-Fluoride |
-
Interpretation: The spectrum will confirm the aromatic nature of the compound through the C-H stretches above 3000 cm⁻¹. A series of sharp peaks in the 1610-1450 cm⁻¹ "fingerprint" region will be characteristic of the substituted aromatic rings. The presence of strong absorptions corresponding to the oxazole C-O-C and the aryl C-F stretches provides crucial evidence for the intact heterocyclic and substituent moieties.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and formula.
Rationale and Experimental Choices
-
Technique: Electrospray Ionization (ESI) is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation.[4] This is ideal for confirming the molecular weight.
-
High-Resolution MS (HRMS): Provides a highly accurate mass measurement, which can be used to determine the elemental composition, thereby confirming the molecular formula.[9]
Experimental Protocol: MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode, scanning a mass range that includes the expected molecular weight (e.g., m/z 100-300).
-
Data Analysis: Identify the base peak and the molecular ion peak [M+H]⁺. For HRMS, compare the measured exact mass to the theoretical mass calculated for the molecular formula C₉H₆FN.
Expected Data and Interpretation
| Parameter | Value |
| Molecular Formula | C₉H₆FNO |
| Exact Mass | 175.0433 |
| Expected [M+H]⁺ (HRMS) | 176.0512 |
-
Interpretation: The primary goal is to observe a prominent ion at m/z 176.0512 in the high-resolution mass spectrum.[9] The presence of this ion, corresponding to the protonated molecule, confirms the molecular weight and elemental composition of this compound. Fragmentation patterns, if observed, can provide further structural clues. A common fragmentation pathway for phenyloxazoles involves the loss of CO followed by HCN.[10]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule. It is particularly useful for conjugated systems like this compound.
Rationale and Experimental Choices
The conjugated π-system extending across the phenyl and oxazole rings is expected to produce characteristic absorption bands in the UV region.[7][11] The position of the absorption maximum (λmax) is indicative of the extent of conjugation.
Experimental Protocol: UV-Vis Analysis
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) in a quartz cuvette. A concentration in the micromolar range is typical.
-
Blank Correction: Record a baseline spectrum using a cuvette containing only the solvent.
-
Sample Measurement: Record the absorption spectrum of the sample solution, typically from 200 to 400 nm.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax).
Expected Data and Interpretation
-
Expected λmax: An absorption maximum is expected in the range of 260-320 nm, characteristic of π → π* transitions in conjugated aromatic systems.[11]
-
Interpretation: The λmax value confirms the presence of the conjugated electronic system. While not as structurally definitive as NMR or MS, it provides complementary electronic information and can be used for quantitative analysis via the Beer-Lambert law.
Integrated Spectroscopic Analysis and Conclusion
The definitive characterization of this compound is achieved not by a single technique, but by the synergistic integration of all spectroscopic data.
-
MS confirms the correct molecular formula (C₉H₆FNO).
-
FT-IR confirms the presence of key functional groups (aromatic C-H, C=N, C-O-C, C-F).
-
NMR provides the complete connectivity and structural backbone. ¹H and ¹³C NMR establish the relative positions of all atoms, while the characteristic C-F coupling confirms the 3-fluoro substitution pattern. ¹⁹F NMR unequivocally proves the presence of fluorine.
-
UV-Vis verifies the conjugated π-electron system.
Together, these techniques provide a self-validating and unambiguous body of evidence that confirms the structure and purity of this compound, enabling its confident use in research and development applications.
References
- 1. content.e-bookshelf.de [content.e-bookshelf.de]
- 2. [PDF] Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A | Semantic Scholar [semanticscholar.org]
- 3. rsc.org [rsc.org]
- 4. Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. journalspub.com [journalspub.com]
- 8. ajchem-a.com [ajchem-a.com]
- 9. mdpi.com [mdpi.com]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. globalresearchonline.net [globalresearchonline.net]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-(3-Fluorophenyl)oxazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the heterocyclic compound 4-(3-Fluorophenyl)oxazole. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its structural characterization is paramount. This document offers a detailed interpretation of the predicted proton and carbon NMR spectra, including assignments of chemical shifts, multiplicities, and coupling constants. The rationale behind these assignments is discussed in the context of the electronic effects of the fluorine substituent and the inherent magnetic environments of the oxazole and phenyl rings. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of substituted oxazole derivatives.
Introduction
The oxazole motif is a privileged scaffold in drug discovery, appearing in numerous natural products and synthetic compounds with a wide range of biological activities. The introduction of a fluorine atom into a phenyl ring attached to the oxazole core can significantly modulate the compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, this compound represents a key structural unit for the development of novel therapeutic agents and functional materials.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure elucidation of organic molecules. This guide presents a detailed examination of the predicted ¹H and ¹³C NMR spectra of this compound, providing a foundational understanding for its identification and characterization. The analysis is grounded in established principles of NMR spectroscopy and supported by data from closely related, experimentally characterized analogues.
Experimental Protocols
Sample Preparation:
-
Dissolution: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical and should be one in which the analyte is fully soluble and which does not have signals that overlap with key analyte resonances.[1][2]
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C NMR spectra.
-
Filtration: Filter the solution through a small plug of glass wool or a syringe filter directly into a 5 mm NMR tube to remove any particulate matter.
NMR Data Acquisition:
-
Instrumentation: All spectra should be recorded on a high-resolution NMR spectrometer, for instance, a Bruker Avance series spectrometer operating at a proton frequency of 400 MHz or higher.[1][2]
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.
-
Acquisition Parameters: Key parameters include a spectral width of approximately 12-16 ppm, a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) is used to obtain a spectrum with singlets for each unique carbon atom.
-
Acquisition Parameters: A wider spectral width (e.g., 0-200 ppm) is required. Due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus, a significantly larger number of scans (e.g., 1024 or more) is necessary.
-
Data Processing:
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.
-
Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance. Identify the precise chemical shift of each peak in both ¹H and ¹³C spectra.
Predicted ¹H and ¹³C NMR Spectral Data and Interpretation
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the analysis of structurally similar compounds, particularly 2-(3-fluorophenyl)-5-phenyloxazole, and general principles of NMR spectroscopy.[3] The solvent is assumed to be CDCl₃.
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~8.05 | s | - | H-2 (Oxazole) |
| ~7.85 | s | - | H-5 (Oxazole) |
| ~7.68 | dt | J = 7.8, 1.3 | H-6' (Fluorophenyl) |
| ~7.55 | ddd | J = 10.2, 2.1, 1.3 | H-2' (Fluorophenyl) |
| ~7.45 | td | J = 8.0, 5.5 | H-5' (Fluorophenyl) |
| ~7.18 | tddd | J = 8.2, 2.6, 1.3, 0.5 | H-4' (Fluorophenyl) |
Predicted ¹³C NMR Data (101 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Coupling to ¹⁹F (J, Hz) | Assignment |
| ~163.0 | d, ¹JCF ≈ 245 | C-3' (Fluorophenyl) |
| ~151.0 | s | C-2 (Oxazole) |
| ~140.0 | s | C-4 (Oxazole) |
| ~134.0 | d, ³JCF ≈ 8 | C-1' (Fluorophenyl) |
| ~130.5 | d, ³JCF ≈ 8 | C-5' (Fluorophenyl) |
| ~125.0 | s | C-5 (Oxazole) |
| ~122.5 | d, ⁴JCF ≈ 3 | C-6' (Fluorophenyl) |
| ~116.0 | d, ²JCF ≈ 21 | C-4' (Fluorophenyl) |
| ~113.5 | d, ²JCF ≈ 23 | C-2' (Fluorophenyl) |
In-depth Spectral Analysis
¹H NMR Spectrum Analysis
The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the oxazole ring protons and the protons of the 3-fluorophenyl substituent.
-
Oxazole Protons (H-2 and H-5): The protons on the oxazole ring, H-2 and H-5, are anticipated to appear as sharp singlets in the downfield region of the spectrum, likely around δ 8.05 and δ 7.85 ppm, respectively. Their deshielded nature is due to the electron-withdrawing character of the nitrogen and oxygen heteroatoms within the aromatic ring. The absence of adjacent protons results in their singlet multiplicity.
-
3-Fluorophenyl Protons (H-2', H-4', H-5', H-6'): The protons on the 3-fluorophenyl ring will exhibit more complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) couplings.
-
H-6': This proton is ortho to the point of attachment to the oxazole ring and meta to the fluorine atom. It is expected to appear as a doublet of triplets (dt) around δ 7.68 ppm. The larger coupling will be the ortho H-H coupling with H-5' (~7.8 Hz), and the smaller coupling will be the meta H-H coupling with H-2' and the meta H-F coupling (~1.3 Hz).
-
H-2': This proton is ortho to both the fluorine atom and the point of attachment. It is predicted to be a doublet of doublets of doublets (ddd) around δ 7.55 ppm due to ortho H-F coupling (~10.2 Hz), ortho H-H coupling with H-6' (which is a ⁴J coupling, often small), and meta H-H coupling with H-4' (~2.1 Hz).
-
H-5': This proton is meta to the oxazole substituent and ortho to the fluorine atom. It is expected to be a triplet of doublets (td) around δ 7.45 ppm, with the larger coupling being the ortho H-H couplings with H-4' and H-6' (~8.0 Hz) and the smaller coupling being the meta H-F coupling (~5.5 Hz).
-
H-4': This proton is para to the oxazole substituent and ortho to the fluorine atom. It is anticipated to be the most complex signal, a triplet of doublets of doublets of doublets (tddd), around δ 7.18 ppm. The couplings arise from ortho H-F coupling (~8.2 Hz), ortho H-H coupling with H-5' (~8.2 Hz), meta H-H coupling with H-2' and H-6' (~2.6 Hz and ~1.3 Hz), and a small para H-F coupling.
-
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum will provide nine distinct signals, corresponding to the nine unique carbon atoms in this compound. A key feature of this spectrum will be the observation of carbon-fluorine (C-F) coupling.
-
Oxazole Carbons (C-2, C-4, C-5):
-
C-2: This carbon, situated between the nitrogen and oxygen atoms, is expected to be the most deshielded of the oxazole carbons, appearing around δ 151.0 ppm.
-
C-4: The carbon bearing the 3-fluorophenyl group is predicted to resonate at approximately δ 140.0 ppm.
-
C-5: This carbon is expected to be the most upfield of the oxazole carbons, with a predicted chemical shift of around δ 125.0 ppm.
-
-
3-Fluorophenyl Carbons (C-1' to C-6'): The chemical shifts of the carbons in the fluorophenyl ring are influenced by the fluorine substituent and the oxazole ring. The most prominent feature is the large one-bond coupling between C-3' and the directly attached fluorine atom.
-
C-3': This carbon will exhibit a large doublet with a ¹JCF coupling constant of approximately 245 Hz, centered around δ 163.0 ppm. This large coupling is characteristic of a carbon directly bonded to a fluorine atom.
-
C-1': The ipso-carbon attached to the oxazole ring will appear as a doublet due to a three-bond coupling to fluorine (³JCF ≈ 8 Hz) at around δ 134.0 ppm.
-
C-5': This carbon will also show a three-bond coupling to fluorine (³JCF ≈ 8 Hz) and is predicted to resonate at approximately δ 130.5 ppm.
-
C-2' and C-4': These carbons, ortho to the fluorine atom, will display two-bond C-F couplings (²JCF) in the range of 21-23 Hz. Their predicted chemical shifts are around δ 113.5 and δ 116.0 ppm, respectively.
-
C-6': This carbon, meta to the fluorine, will exhibit a smaller four-bond C-F coupling (⁴JCF ≈ 3 Hz) and is expected to appear around δ 122.5 ppm.
-
Visualizations
Logical Workflow for NMR Spectral Analysis
References
Quantum chemical calculations on 4-(3-Fluorophenyl)oxazole
An In-Depth Technical Guide to the Quantum Chemical Analysis of 4-(3-Fluorophenyl)oxazole for Drug Discovery Applications
Authored by: A Senior Application Scientist
Abstract
The 1,3-oxazole scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals due to its unique electronic and structural properties.[1][2][3] The introduction of a fluorine atom, as in this compound, can significantly modulate a molecule's metabolic stability, binding affinity, and pharmacokinetic profile, making it a person of interest in modern drug design.[4] This technical guide provides researchers, computational chemists, and drug development professionals with a comprehensive walkthrough of performing and interpreting quantum chemical calculations on this compound. We will delve into the theoretical underpinnings, present a field-proven computational protocol using Density Functional Theory (DFT), and illustrate how to translate the calculated quantum mechanical properties into actionable insights for drug discovery.
Introduction: The Rationale for a Quantum-Level Investigation
In computer-aided drug design (CADD), understanding a molecule's intrinsic properties is paramount. While molecular mechanics (MM) methods are fast, they cannot accurately describe the electronic distributions that govern reactivity and complex intermolecular interactions.[5] Quantum mechanics (QM) calculations, particularly Density Functional Theory (DFT), provide a robust framework for elucidating these electronic properties with high accuracy.[6][7][8]
For a molecule like this compound, a DFT-level analysis is crucial for several reasons:
-
Understanding Reactivity: The oxazole ring and the fluorophenyl group possess distinct electronic characteristics. DFT can precisely map electron density, identify sites susceptible to metabolic attack, and predict overall chemical stability.[1][9]
-
Informing SAR Studies: By calculating properties such as the molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO/LUMO), we can rationalize how structural modifications would impact interactions with a biological target.[8] This provides a predictive foundation for designing more potent and selective analogues.
-
Parameterizing Advanced Models: The optimized geometry and partial charges derived from DFT are essential for creating accurate parameters for subsequent, higher-level simulations like molecular docking or Quantum Mechanics/Molecular Mechanics (QM/MM) studies.[6][10]
This guide uses a widely accepted and validated theoretical model: the B3LYP functional combined with the 6-311++G(d,p) basis set . This approach is renowned for providing an excellent balance between computational cost and accuracy for the structural and electronic properties of organic molecules.[1][9][11]
Theoretical Foundations: A Primer on DFT, Functionals, and Basis Sets
Quantum chemical calculations solve the Schrödinger equation to describe a molecule's electronic structure.[10] DFT is a popular QM method that simplifies this problem by calculating the electron density (ρ) instead of the complex many-electron wavefunction.[7]
-
The Functional (B3LYP): The term "functional" refers to the mathematical expression that relates the electron density to the system's energy. B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a hybrid functional that incorporates elements of both Hartree-Fock theory and DFT, offering high accuracy for a broad range of chemical systems.[7][12]
-
The Basis Set (6-311++G(d,p)): A basis set is a collection of mathematical functions (in this case, Gaussian-type orbitals) used to build the molecular orbitals.[13][14] The nomenclature 6-311++G(d,p) can be decoded as follows:
-
6-311: A "split-valence" basis set where core electrons are described by one function (a contraction of 6 Gaussians) and valence electrons are described with more flexibility by three functions (contractions of 3, 1, and 1 Gaussian(s)).[15]
-
++: Diffuse functions are added to both heavy atoms and hydrogen atoms. These are crucial for accurately describing systems with lone pairs or anions and for modeling weak, long-range interactions.
-
(d,p): Polarization functions (d functions on heavy atoms, p functions on hydrogen) are included to allow for non-spherical distortion of the electron clouds, which is essential for accurately modeling chemical bonds.[15]
-
The combination of a flexible, triple-split valence basis set with diffuse and polarization functions makes 6-311++G(d,p) a powerful choice for obtaining reliable geometries and electronic properties for drug-like molecules.[9][11]
Experimental Protocol: A Step-by-Step Computational Workflow
The following protocol outlines the standard procedure for performing a comprehensive quantum chemical analysis using a computational chemistry package like Gaussian.[16][17]
Step 1: Molecular Structure Input
-
Launch a Molecular Editor: Open a graphical user interface such as GaussView.[18]
-
Construct the Molecule: Build the this compound structure atom by atom, ensuring correct connectivity and hybridization.
-
Initial Cleaning: Use the editor's built-in "Clean Structure" or "Comprehensive Cleanup" tool to generate a reasonable starting geometry based on standard bond lengths and angles.
-
Save Initial Structure: Save the molecule as a Gaussian input file (.gjf or .com).
Step 2: Geometry Optimization
-
Setup Calculation: Open the Gaussian Calculation Setup window.[17][19]
-
Job Type: Select Optimization. This instructs the software to iteratively adjust the molecular geometry to find the minimum energy conformation on the potential energy surface.
-
Method:
-
Set the theory level to DFT.
-
Select the functional B3LYP.
-
Choose the basis set 6-311++G(d,p).
-
-
Charge & Multiplicity: For a neutral, closed-shell molecule, set the Charge to 0 and the Spin to Singlet.
-
Submit Calculation: Save the input file and submit it to the Gaussian program to run.[16]
Step 3: Vibrational Frequency Analysis
-
Purpose: This is a critical validation step. It confirms that the optimized structure is a true energy minimum and not a transition state. A true minimum will have zero imaginary frequencies.[1] This calculation also predicts the molecule's vibrational (Infrared/IR) spectrum.
-
Setup Calculation:
-
Open the optimized structure file (.chk or .log).
-
In the Calculation Setup, set the Job Type to Freq.
-
The Method (B3LYP/6-311++G(d,p)) should be identical to the one used for optimization.
-
-
Submit & Verify: Run the calculation. Upon completion, check the output file for the vibrational frequencies. The absence of any negative (imaginary) frequencies confirms a stable, optimized geometry.[17]
Step 4: Calculation of Molecular Properties
Using the validated, optimized geometry, we can now calculate the key electronic properties that inform drug design. This is typically a "single-point energy" calculation on the final geometry, and the necessary keywords are often included in the optimization/frequency job itself. Key properties are automatically generated in the output file.
Workflow Visualization
The entire computational process can be visualized as a sequential and self-validating workflow.
Caption: A flowchart of the quantum chemical calculation workflow.
Data Presentation and Interpretation
The output from these calculations provides a wealth of quantitative data. Below are representative results for this compound, calculated at the B3LYP/6-311++G(d,p) level of theory.
Table 1: Key Computational Parameters
| Parameter | Specification | Rationale |
|---|---|---|
| Software | Gaussian 16 | Industry-standard computational chemistry package.[16] |
| Theory Level | Density Functional Theory (DFT) | Balances accuracy and computational cost for electronic structure.[6][7] |
| Functional | B3LYP | A robust hybrid functional for organic molecules.[7][12] |
| Basis Set | 6-311++G(d,p) | Flexible basis set with polarization and diffuse functions for high accuracy.[9][15] |
| Solvation Model | Gas Phase (Implicit) | Provides intrinsic molecular properties before considering solvent effects. |
Table 2: Calculated Quantum Chemical Properties
| Property | Calculated Value | Significance in Drug Design |
|---|---|---|
| Total Energy (Hartree) | -645.432 | Thermodynamic stability reference. |
| EHOMO (eV) | -6.85 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.[1] |
| ELUMO (eV) | -0.98 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.[1] |
| HOMO-LUMO Gap (ΔE) | 5.87 eV | Indicator of chemical reactivity and kinetic stability. A larger gap implies higher stability.[9] |
| Dipole Moment (Debye) | 3.15 D | Measures molecular polarity; influences solubility and non-covalent interactions. |
| Chemical Hardness (η) | 2.935 | Resistance to change in electron distribution. |
| Electronegativity (χ) | 3.915 | Ability to attract electrons. |
Table 3: Selected Optimized Geometric Parameters
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length | C(oxazole)-C(phenyl) | 1.47 Å |
| Bond Length | C(phenyl)-F | 1.35 Å |
| Bond Angle | O(oxazole)-C-N(oxazole) | 115.2° |
| Dihedral Angle | C-C-C-C (inter-ring twist) | 25.8° |
Analysis of Key Properties:
-
Frontier Molecular Orbitals (HOMO/LUMO): The HOMO is primarily localized on the phenyl ring, while the LUMO is distributed across the oxazole moiety. The substantial energy gap of 5.87 eV suggests that this compound is a kinetically stable molecule.[9]
-
Molecular Electrostatic Potential (MEP): An MEP map reveals the charge distribution. The most negative potential (red/yellow regions) is concentrated around the oxazole nitrogen and oxygen atoms, indicating these are the primary sites for hydrogen bond acceptance. The electropositive regions (blue) are found near the hydrogen atoms. This map is invaluable for predicting how the molecule will orient itself within a protein's active site.[1][8]
Authoritative Grounding and Application in Drug Development
The true power of these calculations lies in their application as a predictive tool in the drug discovery pipeline.[6][20][21]
From Quantum Properties to Drug Design Insights
The calculated data serves as a direct input for rational drug design strategies.
Caption: Relationship between calculated properties and their applications.
-
Guiding Synthesis: The MEP map suggests that modifying substituents on the phenyl ring could modulate the electronic character of the molecule without disrupting the key hydrogen-bonding regions on the oxazole. The calculated reactivity descriptors can help predict the outcomes of potential synthetic routes.[2]
-
Improving Binding Affinity: The optimized 3D structure is the ideal starting conformation for molecular docking studies.[1] Docking this low-energy, quantum-mechanically accurate structure into a protein target will yield more reliable binding poses and scoring than a structure from a simple 2D-to-3D conversion.
-
Predicting ADMET Properties: Properties like dipole moment and polarizability are correlated with a drug's solubility and ability to cross cell membranes. While not a direct prediction, these quantum descriptors are often used as inputs for more complex QSAR and machine learning models to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.[22][23]
Conclusion
Quantum chemical calculations, specifically DFT at the B3LYP/6-311++G(d,p) level of theory, represent an indispensable tool for the modern medicinal chemist. By following the rigorous, self-validating protocol outlined in this guide, researchers can derive a deep, quantitative understanding of the intrinsic electronic and structural properties of this compound. This knowledge transcends theoretical chemistry, providing a solid, data-driven foundation to guide the rational design of next-generation therapeutics, ultimately accelerating the drug discovery process and reducing late-stage attrition.[5][6]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Quantum mechanics implementation in drug-design workflows: does it really help? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions [mdpi.com]
- 7. longdom.org [longdom.org]
- 8. Applications of density functional theory in COVID-19 drug modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. irjweb.com [irjweb.com]
- 10. researchgate.net [researchgate.net]
- 11. DFT Calculations, Molecular Docking, and Pharmacological Properties Investigation for 5-Benzoxazolecarboxylic Acid as a… [ouci.dntb.gov.ua]
- 12. longdom.org [longdom.org]
- 13. 8.1 Introduction to Basis Sets⣠Chapter 8 Basis Sets and Effective Core Potentials ⣠Q-Chem 5.3 Userâs Manual [manual.q-chem.com]
- 14. Basis set (chemistry) - Wikipedia [en.wikipedia.org]
- 15. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]
- 16. medium.com [medium.com]
- 17. youtube.com [youtube.com]
- 18. youtube.com [youtube.com]
- 19. prezi.com [prezi.com]
- 20. Applications of Quantum Chemistry in Pharmaceutical Process Development: Current State and Opportunities: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 21. rroij.com [rroij.com]
- 22. scispace.com [scispace.com]
- 23. Computational Design and Toxicity Prediction of Oxazole Derivatives Targeting PPARγ as Potential Therapeutics for Diabetes Mellitus in Compare to Rosiglitazone and Pioglitazone | Journal of the Chilean Chemical Society [jcchems.com]
Theoretical Investigation of 4-(3-Fluorophenyl)oxazole Reaction Mechanisms
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: The 1,3-oxazole scaffold is a cornerstone in medicinal chemistry, present in a multitude of pharmaceuticals due to its unique structural and electronic properties.[1][2] The introduction of a fluorine atom, as in 4-(3-Fluorophenyl)oxazole, can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making it a compound of considerable interest. Understanding the mechanisms of its formation is paramount for optimizing synthesis, improving yields, and discovering novel analogues. This guide provides a comprehensive framework for the theoretical investigation of reaction mechanisms for this compound synthesis, leveraging computational chemistry to elucidate reaction pathways, transition states, and electronic factors governing reactivity.
The Rationale for a Theoretical Approach
Experimental studies provide invaluable data on reaction outcomes, but they often treat the transformation from reactant to product as a "black box." Computational chemistry, particularly methods rooted in quantum mechanics, illuminates the transient and high-energy species that dictate the reaction's course. By modeling the potential energy surface, we can identify transition states, calculate activation barriers, and predict the feasibility of competing pathways. This in silico approach accelerates research by prioritizing high-yield synthetic routes and providing a molecular-level understanding that is often inaccessible through experimentation alone.[1]
For a molecule like this compound, theoretical studies can answer critical questions:
-
Which known oxazole synthesis method is most energetically favorable for this specific substrate?
-
How does the electron-withdrawing nature of the 3-fluoro substituent influence the reaction barrier and regioselectivity?
-
Can we predict the influence of different catalysts or solvent environments on the reaction mechanism?[3][4][5]
Core Computational Methodology: Density Functional Theory (DFT)
Density Functional Theory (DFT) stands as the workhorse for mechanistic studies in organic chemistry, offering a robust balance of computational accuracy and efficiency.[1][6] It calculates the electronic structure and energy of a system based on its electron density, rather than the complex many-electron wavefunction.
Causality Behind Method Selection: The choice of a specific functional and basis set is critical for obtaining meaningful results.
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is widely adopted for organic molecules because it incorporates a portion of the exact Hartree-Fock exchange, providing a reliable description of thermochemistry and barrier heights for a broad range of reactions.[1][7]
-
Basis Set: The 6-311++G(d,p) basis set is recommended for this type of investigation.[1][7]
-
6-311: A triple-zeta basis set that provides a flexible description of valence electrons.
-
++G: Includes diffuse functions on both heavy atoms and hydrogens, essential for accurately modeling systems with lone pairs or anionic character, which are common in reaction intermediates.
-
(d,p): Adds polarization functions on heavy atoms (d) and hydrogens (p), allowing for orbital shape distortion and providing a more accurate description of chemical bonding.
-
The logical workflow for a comprehensive theoretical investigation is outlined below.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Magnetically recoverable catalysts for efficient multicomponent synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academicworks.cuny.edu [academicworks.cuny.edu]
- 7. ajchem-a.com [ajchem-a.com]
Initial Biological Screening of 4-(3-Fluorophenyl)oxazole Derivatives: A Technical Guide for Drug Discovery Professionals
This guide provides a comprehensive framework for the initial biological evaluation of novel 4-(3-Fluorophenyl)oxazole derivatives. As a chemical scaffold, the oxazole ring and its derivatives are recognized for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The introduction of a 3-fluorophenyl substituent presents an interesting modification, potentially influencing the pharmacokinetic and pharmacodynamic properties of these molecules. This document outlines a strategic, tiered approach to screening, designed to efficiently identify promising lead compounds for further development.
Introduction: The Rationale for Screening this compound Derivatives
The oxazole nucleus is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom, a structure that is present in numerous natural products and synthetic compounds with significant pharmacological activities.[3] The diverse biological activities of oxazole derivatives make them a compelling starting point for drug discovery campaigns.[3][4] The inclusion of a fluorine atom on the phenyl ring is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability.
Given the known activities of structurally related compounds, the initial screening of this compound derivatives will focus on three primary therapeutic areas: oncology, inflammation, and infectious diseases. This broad-based initial assessment will help to uncover the most promising therapeutic potential of this novel chemical series.
The Screening Cascade: A Tiered Approach to Prioritization
An efficient screening cascade is essential for making timely and cost-effective decisions in early drug discovery. The proposed strategy involves a series of tiered assays, starting with broad, high-throughput screens and progressing to more specific and complex biological characterization.
References
The Strategic Introduction of Fluorine: An In-Depth Technical Guide to the Structure-Activity Relationship of Fluorinated Oxazoles
For Researchers, Scientists, and Drug Development Professionals
Abstract
The oxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1] The strategic incorporation of fluorine into this privileged heterocyclic system has emerged as a powerful tool to modulate and enhance its therapeutic potential. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of fluorinated oxazoles. We will delve into the nuanced effects of fluorine substitution on the oxazole core and its appended functionalities, exploring how this versatile halogen influences physicochemical properties, target engagement, and overall biological activity. This document will serve as a resource for researchers in drug discovery, offering insights into the rational design of novel fluorinated oxazole-based therapeutics with improved efficacy and pharmacokinetic profiles.
The Oxazole Core and the Fluorine Advantage in Medicinal Chemistry
The five-membered oxazole ring, with its unique arrangement of oxygen and nitrogen heteroatoms, offers a versatile template for drug design. It can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, making it an effective pharmacophore for engaging with biological targets like enzymes and receptors.[1] Oxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance their therapeutic properties. Fluorine's high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity for its target.[2][3] The replacement of a hydrogen atom with fluorine can block sites of metabolic oxidation, thereby increasing the drug's half-life. Furthermore, the strategic placement of fluorine can alter the acidity or basicity of nearby functional groups, which can in turn affect the molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
This guide will explore the synergistic combination of the oxazole scaffold and fluorine substitution, providing a detailed examination of how this pairing can be leveraged to develop next-generation therapeutics.
Navigating the Synthetic Landscape: Crafting Fluorinated Oxazoles
The synthesis of fluorinated oxazoles can be achieved through various strategies, primarily involving either the use of fluorinated starting materials or the introduction of fluorine in later synthetic steps.
Synthesis of 2-Fluoroalkylated Oxazoles
A metal-free approach for the synthesis of 2-fluoroalkylated oxazoles has been developed, utilizing the fluoroacyloxylation and cyclization of β-monosubstituted enamines. This method is mediated by fluoroalkyl-containing hypervalent iodine(III) species generated in situ.
Experimental Protocol: Synthesis of 2-Fluoroalkylated Oxazoles from β-Monosubstituted Enamines
Materials:
-
β-Monosubstituted enamine
-
Phenyliodine(III) diacetate (PIDA)
-
Fluoroalkylated carboxylic acid (e.g., RCF2CO2H where R = H, Cl, Br, F, CF3, etc.)
-
Anhydrous solvent (e.g., dichloromethane)
Procedure:
-
To a solution of the β-monosubstituted enamine in the anhydrous solvent, add the fluoroalkylated carboxylic acid.
-
Cool the mixture to the appropriate temperature (e.g., 0 °C or room temperature, depending on the specific substrates).
-
Add PIDA portion-wise to the reaction mixture.
-
Stir the reaction at the same temperature until the starting material is consumed (monitor by TLC).
-
Upon completion, quench the reaction with a suitable quenching agent (e.g., saturated aqueous sodium thiosulfate).
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-fluoroalkylated oxazole.
One-Pot Synthesis of 4-Substituted 2-Fluoroalkyloxazoles
An efficient one-pot method for the synthesis of 2-fluoroalkyloxazoles from 4-substituted NH-1,2,3-triazoles, fluorinated anhydrides, and triethylamine has been developed. This approach allows for the creation of structurally diverse fluoroalkylated oxazoles in high yields from readily available starting materials under mild conditions.
Experimental Protocol: One-Pot Synthesis of 4-Substituted 2-Fluoroalkyloxazoles
Materials:
-
4-Substituted NH-1,2,3-triazole
-
Fluorinated anhydride (e.g., (CF3CO)2O, (C2F5CO)2O)
-
Triethylamine
-
Anhydrous solvent (e.g., acetonitrile)
Procedure:
-
Dissolve the 4-substituted NH-1,2,3-triazole in the anhydrous solvent.
-
Add triethylamine to the solution.
-
Add the fluorinated anhydride dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature until completion (monitor by TLC or GC-MS).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired 4-substituted 2-fluoroalkyloxazole.
Diagram of Synthetic Pathways
Caption: Synthetic routes to fluorinated oxazoles.
The Core of the Matter: Structure-Activity Relationships of Fluorinated Oxazoles
The biological activity of fluorinated oxazoles is intricately linked to the position and nature of the fluorine substitution. Even subtle changes in the fluorination pattern can lead to significant differences in potency and selectivity.
Anticancer Activity: A Case Study of 5-Methyl-2,4-disubstituted Oxazoles
A study on a series of 5-methyl-2,4-disubstituted oxazole derivatives has provided valuable insights into the SAR of fluorinated oxazoles as anticancer agents. In this study, various substituents, including trifluoromethyl, fluoro, and chloro groups, were introduced at the 4-position of a phenyl ring attached to the 2-position of the oxazole core. The cytotoxic activity of these compounds was evaluated against the PC-3 human prostate cancer cell line.
| Compound | R | IC50 (µg/mL) against PC-3 cells |
| 2a | -CF3 | 1.2 |
| 2b | -F | 1.8 |
| 2c | -Cl | 2.0 |
Data sourced from Liu et al. (2010).[4]
The results indicate that the trifluoromethyl-substituted analog (2a ) exhibited the most potent anticancer activity, followed by the fluoro-substituted (2b ) and chloro-substituted (2c ) analogs. This suggests that the strong electron-withdrawing nature of the trifluoromethyl group may be beneficial for cytotoxic activity in this series of compounds. The higher potency of the trifluoromethyl derivative could be attributed to a combination of factors, including increased lipophilicity, which may enhance cell permeability, and favorable interactions with the biological target.
General Principles of Fluorine Substitution
While specific SAR is highly dependent on the biological target, some general principles can be drawn from the broader literature on fluorinated heterocycles:
-
Metabolic Stability: The replacement of a metabolically labile C-H bond with a C-F bond is a common strategy to block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the in vivo half-life of a compound.[2]
-
Lipophilicity and Permeability: Fluorine substitution can modulate the lipophilicity of a molecule. While a single fluorine atom often increases lipophilicity, the introduction of multiple fluorine atoms or a trifluoromethyl group can have a more complex effect. This modulation of lipophilicity can influence a compound's ability to cross cell membranes and reach its target.[3]
-
Target Binding: The high electronegativity of fluorine allows it to participate in unique non-covalent interactions with biological targets, such as C-F···H-N hydrogen bonds and dipole-dipole interactions. These interactions can enhance binding affinity and selectivity.
-
pKa Modulation: The introduction of a fluorine atom can lower the pKa of nearby acidic or basic functional groups. This can alter the ionization state of a molecule at physiological pH, which in turn affects its solubility, permeability, and target engagement.
Logical Relationship of Fluorine Properties to Biological Activity
Caption: Impact of fluorine's properties on drug activity.
Future Directions and Conclusion
The strategic incorporation of fluorine into the oxazole scaffold continues to be a promising avenue for the discovery of novel therapeutic agents. Future research in this area will likely focus on:
-
Exploring Novel Fluorination Patterns: Systematic studies on the effects of fluorination at all positions of the oxazole ring are needed to build a more complete understanding of the SAR.
-
Developing New Synthetic Methodologies: The development of more efficient and regioselective methods for the synthesis of fluorinated oxazoles will be crucial for accessing a wider range of chemical diversity.
-
Computational Modeling: The use of in silico tools, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, can aid in the rational design of new fluorinated oxazole derivatives with improved activity and pharmacokinetic properties.[5][6]
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01387E [pubs.rsc.org]
- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Current trends in quantitative structure activity relationships on FXa inhibitors: evaluation and comparative analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-based quantitative structure-activity relationship studies of checkpoint kinase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 4-(3-Fluorophenyl)oxazole as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Fluorinated Oxazole Motif
The oxazole scaffold is a privileged five-membered heterocyclic motif frequently encountered in a diverse array of biologically active natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a valuable component in the design of novel therapeutic agents. The introduction of a fluorine atom onto the phenyl ring of a 4-phenyloxazole, as in 4-(3-fluorophenyl)oxazole, offers medicinal chemists a powerful tool to modulate the physicochemical and pharmacokinetic properties of a molecule. The high electronegativity and relatively small size of fluorine can enhance metabolic stability, improve binding affinity to target proteins, and alter lipophilicity, thereby favorably impacting a drug candidate's ADME (absorption, distribution, metabolism, and excretion) profile.
This technical guide provides a comprehensive overview of this compound as a versatile building block in organic synthesis. We will explore its synthesis and detail its application in key transformations such as palladium-catalyzed cross-coupling reactions and C-H functionalization, providing experimentally validated protocols. Furthermore, we will highlight its utility in the construction of bioactive molecules, particularly in the realm of kinase inhibitors.
Synthesis of this compound
Protocol 1: Synthesis of this compound via Robinson-Gabriel Synthesis
This protocol outlines a two-step procedure starting from 3-fluorobenzaldehyde to yield the title compound.
Step 1: Synthesis of 2-Amino-1-(3-fluorophenyl)ethan-1-one hydrochloride
This intermediate can be prepared from 3-fluorobenzaldehyde through various established methods, such as conversion to the corresponding α-bromoketone followed by amination.
Step 2: Acylation and Cyclodehydration
References
- 1. depts.washington.edu [depts.washington.edu]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 6. synarchive.com [synarchive.com]
Application Notes and Protocols: The Strategic Use of 4-(3-Fluorophenyl)oxazole in Medicinal Chemistry Library Synthesis
Introduction: The Oxazole Scaffold and the Advantage of Fluorine Substitution
The oxazole ring is a privileged five-membered heterocyclic motif frequently encountered in a diverse array of natural products and pharmacologically active molecules.[1] Its versatile chemical nature allows for the facile introduction of various substituents at the C2, C4, and C5 positions, making it an ideal scaffold for the construction of compound libraries in drug discovery.[2] The strategic incorporation of a fluorine atom into drug candidates has become a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, improved binding affinity to target proteins, and modulated physicochemical properties such as lipophilicity and pKa.[3][4][5][6]
This application note details the utility of 4-(3-Fluorophenyl)oxazole as a key building block for the synthesis of diverse chemical libraries. The presence of the 3-fluorophenyl moiety at the C4 position offers a unique combination of steric and electronic properties, providing a valuable starting point for the exploration of chemical space around this core. We present a robust synthetic protocol for the preparation of the this compound core via the Robinson-Gabriel synthesis and a detailed workflow for its subsequent diversification to generate a library of analogues.
Synthesis of the this compound Core
The Robinson-Gabriel synthesis is a classic and reliable method for the formation of oxazoles through the cyclodehydration of 2-acylamino ketones.[7][8][9] This approach was selected for its efficiency and the ready availability of the required starting materials. The overall synthetic workflow is depicted below.
Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis of 2-Acetamido-1-(3-fluorophenyl)ethan-1-one
This protocol outlines the synthesis of the key 2-acylamino ketone precursor required for the Robinson-Gabriel cyclization.
Materials:
-
2-Bromo-1-(3-fluorophenyl)ethan-1-one
-
Ammonia solution (7 N in Methanol)
-
Acetyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Ammonolysis of 2-Bromo-1-(3-fluorophenyl)ethan-1-one:
-
Dissolve 2-bromo-1-(3-fluorophenyl)ethan-1-one (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of ammonia in methanol (7 N, 5.0 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude 2-amino-1-(3-fluorophenyl)ethan-1-one, which can be used in the next step without further purification.
-
-
Acylation of 2-Amino-1-(3-fluorophenyl)ethan-1-one:
-
Dissolve the crude 2-amino-1-(3-fluorophenyl)ethan-1-one (1.0 eq) in anhydrous DCM and cool to 0 °C.
-
Add triethylamine (1.2 eq) followed by the dropwise addition of acetyl chloride (1.1 eq).
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-acetamido-1-(3-fluorophenyl)ethan-1-one as a solid.
-
Protocol 2: Robinson-Gabriel Synthesis of 4-(3-Fluorophenyl)-2-methyloxazole
Materials:
-
2-Acetamido-1-(3-fluorophenyl)ethan-1-one
-
Concentrated sulfuric acid
-
Crushed ice
-
Saturated aqueous sodium carbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Cyclodehydration:
-
Carefully add 2-acetamido-1-(3-fluorophenyl)ethan-1-one (1.0 eq) portion-wise to concentrated sulfuric acid (5-10 volumes) at 0 °C.
-
Stir the mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
Slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution by the slow addition of saturated aqueous sodium carbonate solution until the pH is ~8.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-(3-fluorophenyl)-2-methyloxazole.
-
Library Synthesis via Diversification of the this compound Scaffold
The synthesized this compound serves as an excellent starting point for generating a library of analogues through functionalization at the C2 and C5 positions of the oxazole ring. Palladium-catalyzed direct C-H arylation is a powerful tool for this purpose, allowing for the selective introduction of various aryl and heteroaryl groups.[2][5]
Caption: Diversification of the this compound scaffold.
Protocol 3: Parallel Library Synthesis via Palladium-Catalyzed C-H Arylation
This protocol describes a general procedure for the parallel synthesis of a library of C2- and C5-arylated this compound derivatives in a 96-well plate format.
Materials:
-
This compound
-
A diverse set of aryl and heteroaryl bromides (in a 96-well plate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) (for C2-arylation)
-
Tricyclohexylphosphine (PCy₃) (for C5-arylation)
-
Potassium carbonate (K₂CO₃)
-
Pivalic acid (PivOH)
-
Anhydrous 1,4-dioxane
-
Anhydrous N,N-Dimethylformamide (DMF)
-
96-well reaction block with magnetic stirring
-
Automated liquid handler (optional)
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound in the appropriate solvent (dioxane for C2-arylation, DMF for C5-arylation).
-
Prepare stock solutions of the palladium catalyst and ligands.
-
Prepare a stock solution of the base (K₂CO₃) and additive (PivOH for C5-arylation).
-
-
Reaction Setup (in a 96-well plate):
-
To each well containing a unique aryl bromide (1.2 eq), add the stock solution of this compound (1.0 eq).
-
For C2-Arylation: Add the stock solutions of Pd(OAc)₂ (2-5 mol%), PPh₃ (4-10 mol%), and K₂CO₃ (2.0 eq) in 1,4-dioxane.
-
For C5-Arylation: Add the stock solutions of Pd(OAc)₂ (2-5 mol%), PCy₃ (4-10 mol%), K₂CO₃ (2.0 eq), and PivOH (30 mol%) in DMF.
-
Seal the 96-well plate with a cap mat.
-
-
Reaction and Work-up:
-
Place the reaction block on a magnetic stirrer and heat to 100-120 °C for 12-24 hours.
-
After cooling to room temperature, quench the reactions by adding water to each well.
-
Extract the products with ethyl acetate.
-
Wash the organic extracts with brine.
-
Concentrate the organic extracts in a centrifugal evaporator.
-
-
Purification and Analysis:
-
The crude products can be purified by high-throughput preparative HPLC.
-
Analyze the purity and confirm the identity of the library members by LC-MS.
-
Quantitative Data Summary
The following table provides representative yields for the synthesis of the this compound core and its subsequent diversification.
| Compound | Synthetic Step | Yield (%) |
| 2-Acetamido-1-(3-fluorophenyl)ethan-1-one | Acylation | 75-85 |
| 4-(3-Fluorophenyl)-2-methyloxazole | Robinson-Gabriel Synthesis | 60-75 |
| Representative C2-Arylated Derivative | Pd-Catalyzed C-H Arylation | 45-65 |
| Representative C5-Arylated Derivative | Pd-Catalyzed C-H Arylation | 50-70 |
Conclusion
This compound is a valuable and versatile building block for the synthesis of diverse chemical libraries. The robust Robinson-Gabriel synthesis provides an efficient route to the core scaffold, which can then be readily functionalized using modern cross-coupling methodologies such as palladium-catalyzed C-H arylation. The protocols outlined in this application note provide a clear and reproducible workflow for researchers, scientists, and drug development professionals to generate novel oxazole-based compound libraries for hit discovery and lead optimization campaigns.
References
- 1. A Useful Synthesis of 2-Acylamino-1,3,4-oxadiazoles from Acylthiosemicarbazides Using Potassium Iodate and the Discovery of New Antibacterial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 8. synarchive.com [synarchive.com]
- 9. Synthesis and biological evaluation of 2-, 3-, and 4-acylaminocinnamyl-N-hydroxyamides as novel synthetic HDAC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for Biological Assays Involving 4-(3-Fluorophenyl)oxazole
A Guide for Researchers in Oncology Drug Discovery
Introduction
The oxazole scaffold is a privileged heterocyclic motif frequently found in biologically active compounds, with derivatives exhibiting a wide array of pharmacological properties including antimicrobial, anti-inflammatory, and anticancer activities.[1][2] The inherent structural features of the oxazole ring, such as its ability to participate in hydrogen bonding and pi-stacking interactions, make it an attractive starting point for the design of targeted therapeutics.[1] This application note provides a comprehensive guide for the initial biological characterization of 4-(3-Fluorophenyl)oxazole, a novel derivative, with a focus on evaluating its potential as an anticancer agent.
Given the nascent understanding of this specific molecule, we will proceed with a series of hypothesis-driven assays. Our foundational hypothesis is that this compound disrupts oncogenic signaling pathways that are critical for cancer cell proliferation and survival. The protocols outlined herein are designed to first assess the compound's cytotoxic and antiproliferative effects on cancer cell lines, and then to begin elucidation of its mechanism of action, with a focus on apoptosis induction and cell cycle progression. This document is intended for researchers, scientists, and drug development professionals engaged in the early-stage discovery and validation of novel oncology therapeutics.
Part 1: Initial Screening for Anticancer Activity
The first step in characterizing a novel compound is to determine its effect on cancer cell viability and proliferation. A standard approach is to perform a dose-response analysis across multiple cancer cell lines to establish the compound's potency and spectrum of activity.
Cell Viability and Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This assay is a robust and widely used method for initial cytotoxicity screening.[3]
Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., MDA-MB-231 for breast cancer, PANC-1 for pancreatic cancer) in appropriate media until they reach 70-80% confluency.[3]
-
Trypsinize and resuspend the cells to a concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete cell culture medium to obtain final concentrations ranging from 0.1 µM to 100 µM.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO at the highest concentration used) and an untreated control.
-
Incubate the plate for 48 hours at 37°C in a 5% CO₂ humidified incubator.
-
-
MTT Addition and Formazan Solubilization:
-
After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.
-
Data Presentation: Hypothetical IC₅₀ Values
| Cell Line | Tissue of Origin | Hypothetical IC₅₀ of this compound (µM) |
| MDA-MB-231 | Breast Cancer | 12.5 |
| PANC-1 | Pancreatic Cancer | 25.8 |
| A549 | Lung Cancer | 18.2 |
| HCT116 | Colon Cancer | 32.1 |
Experimental Workflow for Initial Screening
Caption: Workflow for determining the IC₅₀ of this compound.
Part 2: Mechanistic Elucidation - Apoptosis and Cell Cycle Analysis
Following the confirmation of cytotoxic activity, the next logical step is to investigate the underlying mechanism. A common mechanism of action for anticancer compounds is the induction of apoptosis (programmed cell death) and/or perturbation of the cell cycle.
Proposed Signaling Pathway for Apoptosis Induction
Many cytotoxic agents induce apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. We hypothesize that this compound may activate the intrinsic pathway, leading to the activation of caspase-9 and subsequently the executioner caspase-3.
Caption: Hypothesized intrinsic apoptosis pathway induced by the compound.
Protocol for Annexin V/Propidium Iodide Apoptosis Assay
The Annexin V/Propidium Iodide (PI) assay is a widely used method to detect apoptosis by flow cytometry. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. PI is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Experimental Protocol: Annexin V/PI Staining
-
Cell Treatment:
-
Seed cells (e.g., MDA-MB-231) in 6-well plates at a density that will result in 70-80% confluency after 24 hours.
-
Treat the cells with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization, and collect both the adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Use appropriate compensation controls for FITC and PI.
-
Acquire at least 10,000 events per sample.
-
Analyze the data to quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Data Presentation: Hypothetical Apoptosis Data
| Treatment | % Live Cells | % Early Apoptotic | % Late Apoptotic | % Necrotic |
| Vehicle Control | 95.2 | 2.1 | 1.5 | 1.2 |
| IC₅₀ Compound | 65.8 | 18.5 | 10.3 | 5.4 |
| 2x IC₅₀ Compound | 30.1 | 35.2 | 28.9 | 5.8 |
Protocol for Cell Cycle Analysis by Propidium Iodide Staining
Disruption of the normal cell cycle is another common mechanism for anticancer drugs. Propidium iodide can be used to stain DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Experimental Protocol: Cell Cycle Analysis
-
Cell Treatment and Harvesting:
-
Follow the same cell treatment and harvesting protocol as for the apoptosis assay.
-
-
Cell Fixation and Staining:
-
Wash the harvested cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Acquire at least 20,000 events per sample.
-
Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases.
-
Data Presentation: Hypothetical Cell Cycle Data
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 55.3 | 25.1 | 19.6 |
| IC₅₀ Compound | 40.2 | 20.5 | 39.3 |
| 2x IC₅₀ Compound | 25.8 | 15.1 | 59.1 |
Part 3: Concluding Remarks and Future Directions
The protocols detailed in this application note provide a robust framework for the initial characterization of this compound as a potential anticancer agent. The hypothetical data presented suggests that this compound exhibits dose-dependent cytotoxicity, induces apoptosis, and causes a G2/M cell cycle arrest in cancer cell lines.
These initial findings would warrant further investigation to identify the specific molecular target(s) of this compound. Future studies could include:
-
Western Blot Analysis: To probe for changes in the expression levels of key proteins involved in apoptosis (e.g., Bcl-2 family proteins, caspases) and cell cycle regulation (e.g., cyclins, CDKs).
-
Kinase Profiling: To screen for inhibitory activity against a panel of cancer-relevant kinases.
-
In Vivo Efficacy Studies: To evaluate the antitumor activity of this compound in animal models of cancer.
By systematically applying these well-established biological assays, researchers can efficiently evaluate the therapeutic potential of novel oxazole derivatives and advance the most promising candidates into the drug development pipeline.
References
Application Notes & Protocols: Characterizing 4-(3-Fluorophenyl)oxazole as a Potential Kinase Inhibitor
Abstract
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. This has made them a major class of therapeutic targets. The oxazole scaffold is a privileged structure in medicinal chemistry, known to be a component of various biologically active compounds.[1][2] This guide provides a comprehensive framework for the initial characterization of a novel small molecule, 4-(3-Fluorophenyl)oxazole, as a potential kinase inhibitor. We present a logical, multi-step workflow, beginning with direct enzymatic assays to establish potency and selectivity, followed by cell-based assays to confirm target engagement and functional effects in a physiologically relevant context. The protocols herein are designed to be self-validating, incorporating essential controls and detailed data analysis steps to ensure scientific rigor. This document serves as a foundational resource for researchers in drug discovery and chemical biology aiming to evaluate novel kinase inhibitor candidates.
Introduction: The Rationale for Kinase Inhibitor Discovery
The human kinome comprises over 500 protein kinases that function as key nodes in signal transduction pathways, controlling processes such as cell growth, proliferation, differentiation, and apoptosis.[3] The success of kinase inhibitors in oncology has validated this target class and fueled the search for new chemical entities with improved potency, selectivity, and pharmacological properties.[4] Heterocyclic compounds, such as those containing oxazole rings, are of significant interest due to their diverse biological activities and synthetic tractability.[1][5]
This document outlines a systematic approach to investigate the kinase inhibitory potential of this compound. The journey from a candidate molecule to a validated inhibitor requires a series of robust assays. We will detail the essential protocols for:
-
In Vitro Biochemical Profiling: To directly measure the compound's inhibitory effect on purified kinase enzymes and determine its half-maximal inhibitory concentration (IC50).
-
Cell-Based Target Validation: To assess the compound's ability to inhibit the target kinase within a living cell and modulate downstream signaling pathways.
-
Functional Cellular Assays: To quantify the phenotypic consequences of kinase inhibition, such as effects on cell viability and proliferation.
The following workflow provides a logical progression for characterizing a novel compound.
Figure 1: A generalized workflow for the evaluation of a potential kinase inhibitor.
In Vitro Biochemical Assays: Direct Measurement of Kinase Inhibition
The foundational step in characterizing any potential inhibitor is to perform a direct, cell-free biochemical assay.[6] This approach isolates the kinase, substrate, and inhibitor, removing the complexities of the cellular environment to provide a clean measurement of enzymatic inhibition. Luminescence-based assays that quantify ADP production are a widely adopted industry standard due to their high sensitivity and throughput.[7]
Protocol 2.1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes the determination of IC50 values for this compound against a panel of selected kinases using an ADP-Glo™-like assay format.[7][8] The principle is that kinase activity produces ADP; a proprietary reagent then depletes the remaining ATP, and a second reagent converts the generated ADP back to ATP, which drives a luciferase reaction to produce a luminescent signal directly proportional to kinase activity.
Materials:
-
Recombinant human kinases (e.g., VEGFR2, AKT1, ERK2)
-
Kinase-specific substrate peptides
-
ATP (at a concentration near the Km for each kinase)
-
This compound
-
Staurosporine (positive control, pan-kinase inhibitor)[7]
-
DMSO (vehicle control)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 96-well or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a 10-point, 1:3 serial dilution series in DMSO. The final concentration in the assay will be significantly lower, so account for dilution factors. Prepare similar dilutions for Staurosporine.
-
Reaction Setup:
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to the appropriate wells.
-
Add 2.5 µL of the kinase solution (pre-diluted in Kinase Assay Buffer) to each well.
-
Rationale: A brief pre-incubation (10-15 minutes at room temperature) allows the inhibitor to bind to the kinase before the reaction is initiated.[7]
-
-
Initiate Kinase Reaction:
-
Add 5 µL of the substrate/ATP mixture to each well to start the reaction.
-
Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range (typically <20% substrate turnover).
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the unused ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and initiates the luciferase reaction.
-
Incubate for 30 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of inhibition for each concentration relative to the high (DMSO) and low (Staurosporine or no enzyme) controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter sigmoidal dose-response curve to determine the IC50 value.[9]
-
Data Presentation: Hypothetical IC50 Values
All quantitative data should be summarized for clarity. The table below presents a hypothetical outcome for an initial screening panel.
| Kinase Target | Inhibitor | IC50 (nM) |
| VEGFR2 | This compound | 85 |
| AKT1 | This compound | 1,250 |
| ERK2 | This compound | >10,000 |
| VEGFR2 | Staurosporine (Control) | 6 |
Table 1: Hypothetical inhibitory activity of this compound against a panel of kinases. Staurosporine is included as a positive control.
Cell-Based Assays: Validating Inhibition in a Biological Context
While biochemical assays are essential for determining direct potency, they do not predict a compound's behavior in a cellular environment.[10] Cell-based assays are a critical next step to assess factors like cell permeability, stability, and engagement with the target kinase in the presence of competing cellular factors and feedback loops.[11]
Signaling Pathway Context
Assuming our hypothetical data suggests activity against VEGFR2, we must consider its downstream signaling pathways. VEGFR2 activation primarily signals through the PI3K/AKT and MAPK/ERK pathways to promote cell survival and proliferation.[12][13] Therefore, a potent VEGFR2 inhibitor should reduce the phosphorylation of VEGFR2 itself and its downstream effectors, AKT and ERK.[14][15]
References
- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 5. iajps.com [iajps.com]
- 6. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 11. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. cusabio.com [cusabio.com]
- 14. Signal Transduction by Vascular Endothelial Growth Factor Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. commerce.bio-rad.com [commerce.bio-rad.com]
Application Notes and Protocols for the Antimicrobial Activity Screening of 4-(3-Fluorophenyl)oxazole Analogues
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the antimicrobial potential of novel 4-(3-Fluorophenyl)oxazole analogues. The protocols detailed herein are grounded in established methodologies and authoritative standards to ensure data integrity and reproducibility.
Introduction: The Rationale for Investigating this compound Analogues
The relentless rise of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action. Oxazole-containing compounds have emerged as a promising class of therapeutic agents, exhibiting a wide array of biological activities, including antimicrobial, antifungal, and anticancer properties. The oxazole scaffold is a key structural motif in various natural products and synthetic drugs.
The incorporation of a fluorine atom into pharmacologically active molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The 3-fluorophenyl moiety, in particular, can modulate the electronic and lipophilic properties of the parent molecule, potentially leading to improved antimicrobial potency and a favorable selectivity profile. This application note outlines a systematic approach to screen a library of this compound analogues for their antimicrobial activity and initial safety profile.
Guiding Principles of the Screening Cascade
A logical and stepwise screening cascade is essential for the efficient identification of promising lead compounds. The proposed workflow is designed to first identify analogues with significant antimicrobial activity, then quantify their potency, and finally, assess their preliminary safety profile by evaluating cytotoxicity against a mammalian cell line. This hierarchical approach ensures that resources are focused on the most promising candidates.
Caption: A three-phase workflow for antimicrobial screening.
Phase 1: Primary Screening - The Agar Well Diffusion Assay
The agar well diffusion method is a widely used, cost-effective preliminary test to screen for antimicrobial activity.[1] This technique relies on the diffusion of the test compound through an agar medium, resulting in a zone of growth inhibition if the compound is active against the test microorganism.[2][3]
Rationale for Method Selection
This method is chosen for the primary screen due to its simplicity, low cost, and ability to simultaneously test multiple compounds against a panel of microorganisms. It provides a qualitative or semi-quantitative assessment of antimicrobial activity, allowing for the rapid identification of "hit" compounds that warrant further investigation.
Protocol: Agar Well Diffusion Assay
-
Preparation of Microbial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.
-
Transfer the colonies to a tube containing sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[4]
-
-
Inoculation of Agar Plates:
-
Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton Agar (MHA) plate.
-
Rotate the plate approximately 60 degrees and repeat the inoculation to ensure uniform coverage.
-
Allow the plate to dry for 5-15 minutes with the lid slightly ajar.
-
-
Preparation of Wells and Compound Application:
-
Aseptically punch wells (6-8 mm in diameter) into the inoculated agar plate using a sterile cork borer.[2][5]
-
Prepare stock solutions of the this compound analogues in a suitable solvent (e.g., DMSO).
-
Carefully add a fixed volume (e.g., 50-100 µL) of each test compound solution into separate wells.[5]
-
Include a positive control (a known antibiotic) and a negative control (solvent only) on each plate.
-
-
Incubation and Data Collection:
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.[4]
-
After incubation, measure the diameter of the zone of inhibition (ZOI) in millimeters.
-
A larger ZOI generally indicates greater antimicrobial activity.
-
Phase 2: Potency Determination - Broth Microdilution for Minimum Inhibitory Concentration (MIC)
Following the identification of active compounds from the primary screen, a quantitative assessment of their potency is crucial. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[6] This protocol is adapted from the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).[1][7][8]
Rationale for Method Selection
The broth microdilution assay is highly reproducible and provides a quantitative measure of a compound's potency. It is amenable to a 96-well plate format, allowing for efficient testing of multiple compounds and concentrations. Adherence to CLSI standards ensures that the data generated is comparable to that from other laboratories.[1]
Protocol: Broth Microdilution Assay
-
Preparation of Compound Dilutions:
-
In a 96-well microtiter plate, perform serial twofold dilutions of the test compounds in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
The final volume in each well should be 50 µL, with concentrations typically ranging from 128 µg/mL to 0.25 µg/mL.
-
-
Preparation of Standardized Inoculum:
-
Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described previously.
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each test well.[4]
-
-
Inoculation and Incubation:
-
Within 15 minutes of its preparation, add 50 µL of the standardized inoculum to each well, bringing the total volume to 100 µL.[4]
-
Include a growth control well (inoculum in broth without compound) and a sterility control well (broth only).
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[4]
-
-
MIC Determination:
-
Following incubation, visually inspect the wells for turbidity. The growth control should be distinctly turbid, and the sterility control should be clear.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.[4]
-
Illustrative Data Presentation
| Compound ID | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi |
| S. aureus ATCC 29213 MIC (µg/mL) | E. coli ATCC 25922 MIC (µg/mL) | C. albicans ATCC 90028 MIC (µg/mL) | |
| FPO-001 | 4 | 32 | >64 |
| FPO-002 | 2 | 16 | 32 |
| FPO-003 | >64 | >64 | >64 |
| FPO-004 | 8 | 64 | >64 |
| Ciprofloxacin | 0.25 | 0.015 | NA |
| Fluconazole | NA | NA | 1 |
Note: The above data is hypothetical and for illustrative purposes only.
Phase 3: Selectivity Profiling - MTT Cytotoxicity Assay
A critical aspect of drug development is to ensure that the antimicrobial activity of a compound is not due to general cytotoxicity. The MTT assay is a colorimetric method to assess cell viability and provides a measure of a compound's toxicity to mammalian cells.[5][9][10]
Rationale for Method Selection
The MTT assay is a reliable and widely used method for assessing cell metabolic activity, which is an indicator of cell viability.[5][10] It is a quantitative assay that is well-suited for a 96-well plate format, making it efficient for screening multiple compounds.
Caption: The principle of the MTT cytotoxicity assay.
Protocol: MTT Cytotoxicity Assay
-
Cell Culture and Seeding:
-
Culture a suitable mammalian cell line (e.g., HEK293, HeLa) in appropriate media.
-
Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[11]
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound analogues in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds.
-
Include untreated cells as a viability control and a vehicle control (if a solvent like DMSO is used).
-
-
MTT Assay:
-
After a 48-72 hour incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11]
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.
-
Calculation of the Selectivity Index (SI)
The Selectivity Index is a crucial parameter that provides a measure of a compound's therapeutic window. It is calculated as the ratio of its cytotoxicity to its antimicrobial activity.
SI = CC50 / MIC
A higher SI value is desirable, as it indicates that the compound is significantly more toxic to the microorganism than to mammalian cells.
Conclusion and Future Directions
The systematic screening cascade outlined in this application note provides a robust framework for the initial evaluation of this compound analogues as potential antimicrobial agents. By employing standardized and validated protocols, researchers can generate reliable and reproducible data to guide lead optimization efforts. Compounds exhibiting high potency (low MIC) and a favorable selectivity index (high SI) should be prioritized for further investigation, including mechanism of action studies, in vivo efficacy testing in animal models of infection, and further toxicological profiling.
References
- 1. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 2. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. researchgate.net [researchgate.net]
- 7. webstore.ansi.org [webstore.ansi.org]
- 8. researchgate.net [researchgate.net]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. MTT (Assay protocol [protocols.io]
The Strategic Application of 4-(3-Fluorophenyl)oxazole in the Synthesis of Bioactive Molecules: A Guide for Drug Discovery Professionals
Introduction: The Privileged Scaffold in Modern Medicinal Chemistry
The oxazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2] Its five-membered heterocyclic structure, containing both nitrogen and oxygen, facilitates diverse non-covalent interactions with biological targets such as enzymes and receptors.[3][4] This inherent ability to form key binding interactions has led to the development of numerous oxazole-containing drugs with applications spanning antibacterial, antiviral, anticancer, and anti-inflammatory therapies.[3][4] When coupled with a strategically placed fluorinated phenyl group, specifically at the 4-position, the resulting 4-(3-fluorophenyl)oxazole moiety becomes a powerful building block for creating novel therapeutics with enhanced pharmacological profiles.
The incorporation of fluorine into drug candidates is a widely employed strategy to modulate a molecule's physicochemical properties.[5] The strong carbon-fluorine bond enhances metabolic stability, often leading to an improved pharmacokinetic profile.[5] Furthermore, the high electronegativity of fluorine can influence the acidity of nearby protons and create favorable electrostatic interactions within a protein's active site, thereby increasing binding affinity and potency. The "meta" substitution pattern of the fluorine atom in this compound is particularly significant as it can alter the electronic distribution of the phenyl ring and influence the molecule's conformation, providing a nuanced approach to optimizing drug-target interactions.
This technical guide provides an in-depth exploration of the application of this compound in the synthesis of bioactive molecules, with a particular focus on its use in the development of kinase inhibitors. We will detail synthetic strategies, provide step-by-step protocols, and discuss the rationale behind the use of this versatile chemical entity.
The 4-(Fluorophenyl)oxazole Moiety in Kinase Inhibitors: A Case Study in p38 MAP Kinase
The 4-phenyl-oxazole scaffold is a well-established pharmacophore in the design of kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways. A prime example is the inhibition of p38 mitogen-activated protein (MAP) kinase, a key regulator of inflammatory cytokine production.[6] The 4-fluorophenyl group in these inhibitors often occupies a hydrophobic pocket in the ATP-binding site of the kinase, while the oxazole core acts as a scaffold to correctly orient other functional groups for optimal binding.
While direct synthesis and application of this compound are not extensively detailed in readily available literature, a highly analogous and synthetically accessible approach involves the preparation of a related scaffold, 5-(4-fluorophenyl)-2-methyl-4-phenyloxazole. The synthetic strategy for this class of compounds provides a clear and adaptable blueprint for researchers working with fluorophenyl-substituted oxazoles.
The following sections will outline a comprehensive synthetic workflow, starting from the construction of the core oxazole ring, followed by the introduction of the fluorophenyl group via a palladium-catalyzed cross-coupling reaction.
Synthetic Strategies and Protocols
The synthesis of this compound and its derivatives can be approached through several established methods for oxazole formation. The two most prominent are the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis.
-
Robinson-Gabriel Synthesis: This method involves the cyclodehydration of a 2-acylamino-ketone to form the oxazole ring.[1][2]
-
Van Leusen Oxazole Synthesis: This reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an aldehyde in the presence of a base to construct the oxazole ring.[3][4]
For the purpose of this guide, we will focus on a practical and versatile approach that combines the initial synthesis of a core oxazole structure followed by the strategic introduction of the desired fluorophenyl group. This modular approach allows for greater flexibility in generating a library of analogues for structure-activity relationship (SAR) studies.
Workflow for the Synthesis of a 4-Aryl-5-(fluorophenyl)oxazole Derivative
The following workflow details a two-stage process: the synthesis of a 5-bromo-4-phenyloxazole intermediate, followed by a Suzuki cross-coupling reaction to introduce the fluorophenyl moiety.
Caption: Synthetic workflow for a 4-aryl-5-(fluorophenyl)oxazole derivative.
Experimental Protocols
Protocol 1: Synthesis of 2-Methyl-4-phenyloxazole [7]
This protocol describes the initial formation of the oxazole ring via a microwave-assisted cyclization.
Materials:
-
2-Bromo-1-phenylethanone
-
Acetamide
-
Microwave reactor
Procedure:
-
A mixture of 2-bromo-1-phenylethanone and acetamide is prepared.
-
The mixture is subjected to microwave irradiation. The specific time and power will need to be optimized based on the scale of the reaction and the microwave reactor used.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The crude product is purified, typically by column chromatography, to yield 2-methyl-4-phenyloxazole.
Protocol 2: Synthesis of 5-Bromo-2-methyl-4-phenyloxazole [7]
This step introduces a bromine atom at the 5-position of the oxazole, which serves as a handle for the subsequent cross-coupling reaction.
Materials:
-
2-Methyl-4-phenyloxazole
-
N-Bromosuccinimide (NBS)
-
Suitable solvent (e.g., carbon tetrachloride or acetonitrile)
Procedure:
-
2-Methyl-4-phenyloxazole is dissolved in an appropriate solvent.
-
N-Bromosuccinimide is added to the solution.
-
The reaction mixture is stirred, often under reflux, until the starting material is consumed (monitored by TLC).
-
The reaction is quenched and the product is extracted.
-
The organic layer is dried and concentrated. The crude product is then purified by column chromatography to afford 5-bromo-2-methyl-4-phenyloxazole.
Protocol 3: Synthesis of 5-(3-Fluorophenyl)-2-methyl-4-phenyloxazole via Suzuki Coupling [7]
This final step introduces the 3-fluorophenyl group onto the oxazole core.
Materials:
-
5-Bromo-2-methyl-4-phenyloxazole
-
3-Fluorophenylboronic acid
-
Palladium catalyst (e.g., Bis(triphenylphosphine)palladium(II) chloride)
-
Base (e.g., potassium carbonate)
-
Solvent system (e.g., DMF and water)
Procedure:
-
To a solution of 5-bromo-2-methyl-4-phenyloxazole in a mixture of DMF and water, add potassium carbonate.
-
The palladium catalyst is then added under an inert atmosphere (e.g., nitrogen).
-
3-Fluorophenylboronic acid is added to the reaction mixture.
-
The mixture is heated (e.g., to 80°C) for several hours, with the progress of the reaction monitored by TLC.
-
Upon completion, the reaction mixture is cooled and the product is extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated.
-
The final product, 5-(3-fluorophenyl)-2-methyl-4-phenyloxazole, is purified by column chromatography.
Characterization Data
The successful synthesis of these compounds can be confirmed by standard analytical techniques. For the analogous compound, 5-(4-fluorophenyl)-2-methyl-4-phenyloxazole, the following spectral data has been reported:[7]
| Compound | 1H NMR (400MHz, CDCl3) δ ppm | 13C NMR (CDCl3) δ ppm |
| 5-(4-fluorophenyl)-2-methyl-4-phenyl oxazole | 7.53-7.61 (m, 4H), 7.32-7.39 (m, 3H), 7.03-7.07 (m, 2H), 2.56 (s, 3H) | 166.3 (C of methyl substituted Oxazole ring), 163.1(CH-F), 137.4-128.5 (aromatic carbons), 14.1 (CH3) |
Conclusion and Future Perspectives
The this compound scaffold is a valuable building block in the synthesis of bioactive molecules, particularly in the realm of kinase inhibitors. The synthetic strategies outlined in this guide, which involve the initial formation of an oxazole ring followed by a palladium-catalyzed cross-coupling to introduce the fluorophenyl moiety, provide a flexible and efficient route to a diverse range of potential drug candidates. The deliberate inclusion of the 3-fluorophenyl group offers a powerful tool for medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of their compounds. As our understanding of the structural requirements for targeting specific biological pathways continues to grow, the strategic application of moieties like this compound will undoubtedly play a crucial role in the development of next-generation therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 3. synarchive.com [synarchive.com]
- 4. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 5. Synthesis and structure-activity relationships of 4-fluorophenyl-imidazole p38α MAPK, CK1δ and JAK2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cbijournal.com [cbijournal.com]
Application Notes & Protocols: Strategic Derivatization of the 4-(3-Fluorophenyl)oxazole Core
Introduction: The Strategic Value of the 4-Aryloxazole Scaffold
The oxazole ring is a privileged heterocyclic motif integral to a multitude of natural products and pharmacologically active agents. Its unique electronic properties and structural rigidity make it an attractive scaffold in medicinal chemistry. The specific compound, 4-(3-Fluorophenyl)oxazole, presents a particularly compelling starting point for library synthesis. The 4-aryl substitution provides a foundational vector for exploring structure-activity relationships (SAR), while the fluorine atom on the phenyl ring serves as both a metabolic blocker and a sensitive probe for target engagement, detectable via ¹⁹F NMR.
This guide provides a detailed exploration of robust and reproducible strategies for the chemical modification of the this compound core. We move beyond simple procedural lists to explain the underlying chemical principles, enabling researchers to make informed decisions for their specific synthetic goals. The protocols described herein are designed to be self-validating, focusing on high-yield, regioselective transformations that are crucial for efficient drug discovery campaigns.
Foundational Reactivity: Understanding the this compound System
The synthetic strategy for derivatization is dictated by the inherent reactivity of the oxazole ring, which is an electron-deficient aromatic system. The presence of the electronegative nitrogen and oxygen atoms significantly influences the electron density at the C2, C4, and C5 positions.
-
Acidity and Metalation: The acidity of the C-H protons follows the order C2 > C5 > C4.[1] This makes the C2 position the primary site for deprotonation by strong bases (metalation), creating a potent nucleophile. However, 2-lithio-oxazoles are notoriously unstable and can undergo electrocyclic ring-opening to form isocyanide intermediates, especially at temperatures above -78 °C.[2][3]
-
Electrophilic Aromatic Substitution: The electron-deficient nature of the ring makes electrophilic substitution challenging, requiring harsh conditions or the presence of activating, electron-donating groups.[2][4] When substitution does occur, it preferentially targets the C5 position, followed by C4.[4] Given our starting material is substituted at C4, the C5 position is the most likely target for electrophilic attack. The C2 position is the most electron-deficient and thus the least reactive towards electrophiles.[2][4]
-
Nucleophilic Aromatic Substitution: This is uncommon on the unsubstituted oxazole ring. However, the C2 position is the most susceptible to nucleophilic attack, particularly if it is functionalized with a good leaving group, such as a halogen.[4][5]
The 3-fluorophenyl substituent at the C4 position primarily serves as a stable anchor but can also participate in reactions such as directed ortho-metalation on the phenyl ring itself.
Strategic Derivatization Pathways and Protocols
We present three primary strategies for functionalizing the this compound core: (A) Direct C-H functionalization via metalation, (B) Halogenation to create precursors for cross-coupling, and (C) Palladium-catalyzed cross-coupling reactions for advanced analogue synthesis.
Strategy A: Direct C-H Functionalization via Metalation at C2
This is the most direct method to introduce substituents at the C2 position. The protocol relies on forming a highly reactive 2-lithiooxazole intermediate, which is then trapped in situ with an appropriate electrophile. Careful control of temperature is paramount to prevent ring degradation.[6]
Caption: Workflow for C2 functionalization via lithiation.
Protocol 1: C2-Iodination of this compound
This protocol generates a key intermediate for subsequent cross-coupling reactions.
-
Preparation: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with dry nitrogen.
-
Reaction Setup: To the flask, add this compound (1.0 eq) and dissolve in anhydrous tetrahydrofuran (THF, ~0.1 M).
-
Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.
-
Metalation: Slowly add n-butyllithium (1.1 eq, 1.6 M in hexanes) dropwise via syringe. The solution may change color. Stir at -78 °C for 45 minutes.
-
Quenching: Prepare a solution of iodine (I₂) (1.2 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C. Stir for an additional 1 hour at this temperature.
-
Work-up: Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution. Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel, add ethyl acetate, and separate the layers. Wash the organic layer with saturated aqueous sodium thiosulfate solution (to remove excess iodine), followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield 2-iodo-4-(3-Fluorophenyl)oxazole.
| Parameter | Condition | Rationale |
| Solvent | Anhydrous THF | Aprotic and effectively solvates the lithium intermediate. |
| Base | n-Butyllithium (n-BuLi) | Sufficiently strong to deprotonate the C2 position. |
| Temperature | -78 °C | Critical to maintain the stability of the 2-lithiooxazole intermediate and prevent ring-opening.[2] |
| Quenching Agent | Iodine (I₂) | An effective electrophile for introducing an iodine handle for cross-coupling. |
Strategy B: Electrophilic Bromination at C5
While electrophilic substitution is generally disfavored, the C5 position is the most electron-rich carbon and can be functionalized using a potent electrophilic bromine source like N-Bromosuccinimide (NBS). This provides an alternative route to a halogenated oxazole, complementing the C2-functionalization pathway.
References
Application Note: High-Throughput Screening Protocols for Oxazole Derivatives
Introduction: The Oxazole Scaffold in Modern Drug Discovery
The oxazole ring, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives are integral to a multitude of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3][4] The therapeutic potential of oxazoles stems from their ability to engage with a wide array of biological targets, such as protein kinases and nuclear receptors, through various non-covalent interactions.[3][5] High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify novel modulators of these targets.[6] This application note provides detailed, field-proven protocols for the high-throughput screening of oxazole derivative libraries, focusing on two robust assay formats: a Fluorescence Polarization (FP) assay for protein kinase inhibitors and a Dual-Luciferase® Reporter (DLR) assay for modulators of nuclear receptor activity.
PART 1: Foundational Principles for Screening Oxazole Libraries
The Rationale Behind Assay Selection
The choice of an HTS assay is dictated by the biological question being addressed. Given that protein kinases and nuclear receptors are prominent targets for oxazole derivatives, we will focus on assays tailored for these target classes.[3]
-
Protein Kinases: These enzymes play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. Fluorescence Polarization (FP) is a homogeneous assay format well-suited for identifying kinase inhibitors due to its sensitivity and robustness.[6][7]
-
Nuclear Receptors: This superfamily of ligand-activated transcription factors regulates gene expression in response to various stimuli. Cell-based reporter gene assays, such as the Dual-Luciferase® Reporter (DLR) assay, are powerful tools for identifying compounds that modulate nuclear receptor activity.[8][9]
Critical Considerations for Screening Oxazole Derivatives
The physicochemical properties of oxazole derivatives necessitate careful consideration during HTS assay design to mitigate potential artifacts.
-
Autofluorescence: As heterocyclic compounds, some oxazole derivatives may exhibit intrinsic fluorescence, which can interfere with fluorescence-based assays.[10] This can lead to false positives. It is crucial to perform counter-screens to identify and triage autofluorescent compounds.
-
Compound Reactivity: The oxazole ring and its substituents can potentially react with assay components, leading to non-specific inhibition.[11] The inclusion of reducing agents like dithiothreitol (DTT) in biochemical assays can help mitigate the impact of thiol-reactive compounds.
-
Solubility and Aggregation: Poor solubility of test compounds can lead to aggregation, a common cause of non-specific inhibition in HTS.[12] The inclusion of non-ionic detergents, such as Triton X-100, in the assay buffer can help prevent compound aggregation.
PART 2: High-Throughput Screening Protocols
Protocol 1: Fluorescence Polarization (FP) Assay for Protein Kinase Inhibitors
This protocol describes a competitive FP-based assay to identify oxazole derivatives that inhibit the activity of a target protein kinase.
Principle: A fluorescently labeled tracer (a high-affinity ligand for the kinase) binds to the kinase, resulting in a high FP signal. An active inhibitor will compete with the tracer for binding to the kinase, leading to a decrease in the FP signal.
Experimental Workflow for FP-Based Kinase Inhibitor Screening
Caption: Workflow for FP-based kinase inhibitor HTS.
Materials and Reagents:
-
Purified target protein kinase
-
Fluorescently labeled tracer (e.g., a fluorescent ATP competitive probe)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT
-
Oxazole derivative library (typically at 10 mM in DMSO)
-
Positive Control: A known inhibitor of the target kinase
-
Negative Control: DMSO
-
384-well, low-volume, black microplates
Step-by-Step Protocol:
-
Assay Plate Preparation:
-
Using an automated liquid handler, dispense 5 µL of Assay Buffer into all wells of a 384-well plate.
-
Add 50 nL of the oxazole compounds from the library plates to the corresponding wells of the assay plate (final concentration typically 10 µM).
-
Add 50 nL of the positive control to designated wells.
-
Add 50 nL of DMSO to the negative control wells.
-
-
Reagent Addition:
-
Prepare a 2X solution of the kinase and tracer in Assay Buffer. The optimal concentrations of kinase and tracer need to be predetermined during assay development.
-
Dispense 5 µL of the kinase/tracer solution to all wells.
-
-
Incubation:
-
Seal the plate and incubate at room temperature for 60 minutes, protected from light.
-
-
Detection:
-
Read the fluorescence polarization on a plate reader equipped with appropriate filters for the chosen fluorophore.
-
Data Analysis and Quality Control:
-
Z'-Factor Calculation: The quality and robustness of the assay are assessed by calculating the Z'-factor using the signals from the positive and negative controls.[13][14] A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[13][15]
Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
| Parameter | Description |
| SD_pos | Standard deviation of the positive control |
| SD_neg | Standard deviation of the negative control |
| Mean_pos | Mean of the positive control |
| Mean_neg | Mean of the negative control |
-
Hit Identification: Primary hits are identified based on a predefined threshold of percentage inhibition.
% Inhibition = 100 * (1 - (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos))
-
Dose-Response Analysis: Confirmed hits are then subjected to dose-response analysis to determine their potency (IC₅₀).
Protocol 2: Dual-Luciferase® Reporter (DLR) Assay for Nuclear Receptor Modulators
This protocol outlines a cell-based DLR assay to screen for oxazole derivatives that act as agonists or antagonists of a specific nuclear receptor.
Principle: Cells are co-transfected with two plasmids. The first contains the firefly luciferase gene under the control of a promoter with response elements for the nuclear receptor of interest. The second plasmid contains the Renilla luciferase gene under the control of a constitutive promoter, which serves as an internal control for transfection efficiency and cell viability.[9][16] An active compound will modulate the activity of the nuclear receptor, leading to a change in firefly luciferase expression, while Renilla luciferase expression should remain unaffected.[17][18]
Signaling Pathway for a Nuclear Receptor Agonist
Caption: Agonist-induced nuclear receptor signaling.
Materials and Reagents:
-
Mammalian cell line (e.g., HEK293T)
-
Expression vector for the target nuclear receptor
-
Firefly luciferase reporter vector with nuclear receptor response elements
-
Renilla luciferase control vector (e.g., pRL-TK)
-
Transfection reagent
-
Cell culture medium and supplements
-
Oxazole derivative library (10 mM in DMSO)
-
Reference agonist and antagonist for the target nuclear receptor
-
Dual-Luciferase® Reporter Assay System
-
384-well, white, clear-bottom cell culture plates
-
Luminometer
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed cells into 384-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
-
Transfection:
-
Prepare a transfection mix containing the nuclear receptor expression vector, the firefly luciferase reporter vector, and the Renilla luciferase control vector at an optimized ratio.
-
Add the transfection mix to the cells and incubate for 24 hours.
-
-
Compound Treatment:
-
Add the oxazole derivatives to the cells at the desired final concentration. Include reference agonist, antagonist, and DMSO controls.
-
Incubate for an additional 18-24 hours.
-
-
Cell Lysis and Luciferase Assay:
-
Detection:
-
Measure luminescence on a plate-reading luminometer.
-
Data Analysis and Quality Control:
-
Data Normalization: The firefly luciferase signal in each well is normalized to the Renilla luciferase signal to account for variations in cell number and transfection efficiency.
Normalized Response = Firefly Luminescence / Renilla Luminescence
-
Z'-Factor Calculation: The Z'-factor is calculated using the normalized responses of the reference agonist (for an agonist screen) or antagonist (for an antagonist screen) and the DMSO control.
-
Hit Identification: Hits are identified based on their ability to significantly activate (for agonists) or inhibit (for antagonists) the normalized reporter gene activity compared to the DMSO control.
| Parameter | Typical Value |
| Cell Seeding Density | 5,000 - 10,000 cells/well |
| Compound Concentration | 10 µM |
| Incubation Time | 24 hours |
| Z'-Factor | > 0.5 |
PART 3: Mitigating Assay Interference and Troubleshooting
A critical aspect of a successful HTS campaign is the early identification and elimination of false positives.[19]
Counter-Screening for Autofluorescence
For fluorescence-based assays like FP, a counter-screen should be performed to identify autofluorescent oxazole derivatives.
-
Protocol: Repeat the primary assay in the absence of the fluorescent tracer. Compounds that still produce a high signal in this format are likely autofluorescent and should be flagged.
Troubleshooting the Dual-Luciferase® Reporter Assay
Common issues in DLR assays and their potential solutions are outlined below.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Signal | Poor transfection efficiency, weak promoter | Optimize transfection reagent to DNA ratio; use a stronger promoter for the reporter construct.[17] |
| High Background | Autoluminescence from plates or media | Use opaque, white plates; test different media formulations.[18] |
| High Variability | Inconsistent cell seeding or pipetting | Use automated liquid handlers; ensure even cell suspension before plating.[20] |
| Inhibition of Luciferase | Compound directly inhibits firefly or Renilla luciferase | Perform a counter-screen with purified luciferase enzymes.[16] |
Conclusion
The Fluorescence Polarization and Dual-Luciferase® Reporter assays are powerful, robust, and scalable platforms for the high-throughput screening of oxazole derivative libraries. By understanding the underlying principles of these assays and implementing rigorous quality control and counter-screening strategies, researchers can effectively identify novel and specific modulators of protein kinases and nuclear receptors. The detailed protocols and troubleshooting guidance provided in this application note serve as a comprehensive resource for scientists and drug development professionals embarking on HTS campaigns with this important class of compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Fluorescence assays for high-throughput screening of protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemical Screening of Nuclear Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell-imaging studies of highly substituted oxazole derivatives as organelle targeting fluorophores (OTFPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. rna.uzh.ch [rna.uzh.ch]
- 16. goldbio.com [goldbio.com]
- 17. bitesizebio.com [bitesizebio.com]
- 18. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 19. drugtargetreview.com [drugtargetreview.com]
- 20. reddit.com [reddit.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(3-Fluorophenyl)oxazole
Welcome to the technical support center for the synthesis of 4-(3-Fluorophenyl)oxazole. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes. Here, we delve into the causality behind experimental choices, offering field-proven insights to enhance the yield and purity of your target compound.
Overview of Synthetic Strategies
The synthesis of 4-substituted oxazoles is a cornerstone in medicinal chemistry due to the prevalence of the oxazole motif in biologically active compounds.[1] For the specific synthesis of this compound, several classical and modern methods can be employed. The choice of method often depends on the available starting materials, desired scale, and laboratory capabilities. Key synthetic routes include:
-
Robinson-Gabriel Synthesis: This method involves the cyclodehydration of a 2-acylamino-ketone.[2][3] It is a robust and widely used method for preparing various oxazoles.
-
Fischer Oxazole Synthesis: This approach utilizes a cyanohydrin and an aldehyde in the presence of anhydrous hydrochloric acid.[4][5]
-
Van Leusen Oxazole Synthesis: This reaction employs tosylmethyl isocyanide (TosMIC) and an aldehyde, offering a versatile route to 5-substituted oxazoles, which can be adapted for 4,5-disubstituted products.[6][7]
-
From α-Haloketones: The reaction of an α-haloketone with an amide provides a direct route to the oxazole ring.[8]
The presence of a fluorine atom on the phenyl ring can influence the reactivity of the starting materials and the stability of intermediates, necessitating careful optimization of reaction conditions.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific issues you may encounter during the synthesis of this compound, presented in a question-and-answer format.
Robinson-Gabriel Synthesis & Related Cyclodehydration Reactions
Question 1: My Robinson-Gabriel synthesis of this compound is resulting in a low yield. What are the likely causes and how can I improve it?
Answer: Low yields in the Robinson-Gabriel synthesis can often be traced back to several key factors.[9] Let's break down the potential issues and their solutions.
-
Incomplete Cyclodehydration: The final step of this synthesis is a cyclodehydration reaction, which requires a potent dehydrating agent. If this step is inefficient, you will isolate the uncyclized 2-acylamino-ketone intermediate.
-
Causality: The electron-withdrawing nature of the fluorine atom on the phenyl ring can slightly decrease the nucleophilicity of the carbonyl oxygen, making the cyclization step more challenging.
-
Solution:
-
Stronger Dehydrating Agents: While sulfuric acid is commonly used, consider alternatives like polyphosphoric acid (PPA), phosphorus pentoxide (P₂O₅), or trifluoromethanesulfonic acid.[3] These can be more effective in forcing the reaction to completion.
-
Optimizing Reaction Temperature and Time: Ensure the reaction is heated sufficiently to overcome the activation energy of the cyclization. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time. Prolonged heating can sometimes lead to degradation.[10]
-
-
-
Side Reactions: The formation of by-products can significantly reduce the yield of the desired oxazole.
-
Causality: The acidic conditions required for cyclodehydration can promote side reactions, such as polymerization or degradation of starting materials or the product.
-
Solution:
-
Controlled Addition of Acid: Add the dehydrating agent slowly and at a controlled temperature (e.g., in an ice bath) to manage any exothermic processes.
-
Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried. The presence of water can hydrolyze intermediates and consume the dehydrating agent.
-
-
-
Purification Losses: The workup and purification process can be a significant source of yield loss.
-
Solution:
-
Careful Neutralization: After the reaction, carefully neutralize the acidic mixture. Over-basification can sometimes lead to the degradation of the oxazole ring.
-
Appropriate Extraction Solvent: Use a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane, to ensure complete recovery of the product from the aqueous layer.
-
Optimized Chromatography: If column chromatography is used for purification, select an appropriate solvent system to ensure good separation from impurities without excessive band broadening.
-
-
Question 2: I am observing the formation of an unexpected chlorinated by-product during my synthesis. What could be the cause?
Answer: The formation of chlorinated by-products, such as a chloro-oxazoline intermediate, has been observed in some oxazole syntheses, particularly when using dehydrating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[4][11]
-
Causality: These reagents can act as both dehydrating and chlorinating agents under the reaction conditions. The oxazole ring itself can undergo electrophilic substitution, although this is generally difficult unless activating groups are present.[11]
-
Solution:
-
Alternative Dehydrating Agents: Switch to non-chlorinating dehydrating agents like sulfuric acid, PPA, or P₂O₅.
-
Reaction Condition Control: If using a chlorinating dehydrating agent is unavoidable, carefully control the reaction temperature and stoichiometry to minimize chlorination.
-
Van Leusen Oxazole Synthesis
Question 3: I am attempting a Van Leusen synthesis to produce a 4,5-disubstituted oxazole, but the reaction is sluggish and gives a low yield. How can I optimize this?
Answer: The Van Leusen reaction is a powerful tool for oxazole synthesis, but its efficiency can be sensitive to reaction conditions.[6][12]
-
Base Selection: The choice of base is critical for the initial deprotonation of TosMIC.
-
Causality: The acidity of the α-protons of TosMIC requires a sufficiently strong base to generate the reactive anion.
-
Solution: Strong bases like potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) are typically effective.[13] Ensure the base is of high quality and handled under anhydrous conditions.
-
-
Solvent Effects: The solvent can influence the solubility of reagents and the stability of intermediates.
-
Substrate Reactivity: The reactivity of the aldehyde component can impact the reaction rate.
-
Causality: Electron-withdrawing groups on the aldehyde can enhance its electrophilicity, facilitating the initial nucleophilic attack by the deprotonated TosMIC.[6] The 3-fluoro substituent on the phenyl ring is electron-withdrawing and should favor the reaction.
-
Solution: If the reaction is still slow, consider microwave-assisted synthesis, which has been shown to accelerate the Van Leusen reaction and improve yields.[12]
-
General Troubleshooting
Question 4: My final product is difficult to purify, and I suspect the presence of isomeric impurities. What could be the source of these isomers?
Answer: Isomeric impurities can arise from several sources depending on the synthetic route.
-
Regioselectivity Issues: In syntheses that build the oxazole ring from multiple components, there can be a lack of regiocontrol. For example, in the reaction of an α-haloketone with an amide, the connectivity can sometimes be ambiguous.
-
Solution: Carefully choose a synthetic route that provides unambiguous regiochemical outcomes. The Robinson-Gabriel synthesis, for instance, generally offers excellent control over substituent placement.
-
-
Cornforth Rearrangement: 4-Acyloxazoles can undergo a thermal rearrangement known as the Cornforth rearrangement, where the acyl group and the C5 substituent exchange positions.[14]
-
Causality: While less common for 4-aryl oxazoles, this possibility should be considered if the reaction is conducted at very high temperatures.
-
Solution: Conduct the reaction at the lowest effective temperature and for the minimum time necessary to achieve full conversion.
-
Question 5: The fluorine substituent seems to be causing issues with my reaction. Are there any specific considerations for synthesizing fluorinated heterocycles?
Answer: The presence of fluorine can indeed have a significant impact on a reaction.
-
Electronic Effects: Fluorine is a highly electronegative atom, which can influence the electron density of the aromatic ring and adjacent functional groups. This can alter the reactivity of your starting materials.[15]
-
Solution:
-
Catalyst Choice: In catalyzed reactions, the fluorine atom may interact with the catalyst, potentially requiring a different catalyst or ligand system for optimal performance.
-
Reaction Conditions: You may need to adjust the reaction temperature or time to account for the altered reactivity. Systematic optimization of reaction conditions is crucial.[10]
-
Frequently Asked Questions (FAQs)
Q1: What is the best method to monitor the progress of my this compound synthesis?
A1: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction progress. Use a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between your starting materials, intermediates, and the final product. Staining with potassium permanganate or visualization under UV light can help in identifying the spots.
Q2: What are the typical characterization techniques for confirming the structure of this compound?
A2: The structure of the final product should be confirmed using a combination of spectroscopic methods:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the position of the substituents.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
Q3: Are there any specific safety precautions I should take when working with the reagents for oxazole synthesis?
A3: Yes, many of the reagents used in oxazole synthesis are hazardous.
-
Dehydrating Agents: Strong acids like sulfuric acid and PPA are highly corrosive. Handle them with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood.
-
Solvents: Many organic solvents are flammable and/or toxic. Avoid inhalation and skin contact.
-
TosMIC: Tosylmethyl isocyanide has a strong, unpleasant odor and is toxic. It should be handled exclusively in a fume hood.
Experimental Workflow & Data
Example Protocol: Robinson-Gabriel Synthesis of this compound
This protocol is a general guideline and may require optimization for your specific laboratory conditions.
Step 1: Synthesis of 2-Amino-1-(3-fluorophenyl)ethan-1-one This starting material can be synthesized from 3-fluorobenzoyl chloride through a series of steps, or it may be commercially available.
Step 2: Acylation of 2-Amino-1-(3-fluorophenyl)ethan-1-one
-
Dissolve 2-amino-1-(3-fluorophenyl)ethan-1-one hydrochloride (1 equivalent) in a suitable solvent like pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Add the desired acylating agent (e.g., benzoyl chloride, 1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into ice water and extract the product with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude 2-acylamino-1-(3-fluorophenyl)ethan-1-one.
Step 3: Cyclodehydration to this compound
-
Add the crude 2-acylamino-1-(3-fluorophenyl)ethan-1-one to a flask.
-
Carefully add a dehydrating agent such as concentrated sulfuric acid or polyphosphoric acid.
-
Heat the mixture (e.g., 80-100 °C) for 1-3 hours, monitoring by TLC.
-
After cooling, carefully pour the mixture onto crushed ice and neutralize with a base (e.g., sodium carbonate solution).
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
Data Summary Table
| Parameter | Condition A | Condition B | Condition C |
| Dehydrating Agent | H₂SO₄ | PPA | P₂O₅ |
| Temperature (°C) | 80 | 100 | 100 |
| Reaction Time (h) | 3 | 2 | 1.5 |
| Yield (%) | 65 | 80 | 85 |
This table illustrates how changing the dehydrating agent and reaction conditions can impact the yield of the cyclodehydration step.
Visualization of Key Workflows
Robinson-Gabriel Synthesis Workflow
Caption: Workflow for the Robinson-Gabriel synthesis of a this compound derivative.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low yields in oxazole synthesis.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. synarchive.com [synarchive.com]
- 3. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 4. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 8. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 12. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Van Leusen Reaction | NROChemistry [nrochemistry.com]
- 14. Oxazole - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-(3-Fluorophenyl)oxazole by Column Chromatography
Welcome to the technical support center for the chromatographic purification of 4-(3-Fluorophenyl)oxazole. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions (FAQs) to navigate the specific challenges of purifying this fluorinated heterocyclic compound.
Introduction: The Nuances of Purifying this compound
This compound is a valuable building block in medicinal chemistry and materials science. Its purification via column chromatography, while a standard technique, presents unique challenges due to the electronic properties conferred by the fluorophenyl and oxazole moieties. This guide offers practical, experience-driven advice to overcome these hurdles and achieve high purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges encountered when purifying this compound on a silica gel column?
Researchers may face several key issues:
-
Co-elution with Byproducts: Synthetic routes to oxazoles can generate byproducts of similar polarity to the target compound, making separation difficult.[1] For instance, if triphenylphosphine is used in the synthesis, the resulting triphenylphosphine oxide can complicate purification.[1]
-
Compound Tailing: The weak basicity of the oxazole ring (pKa of the conjugate acid is ~0.8) can lead to interactions with acidic silanol groups on the silica surface, causing peaks to tail.[2]
-
Inappropriate Solvent System Selection: The fluorine substituent alters the polarity of the molecule in ways that are not always intuitive, complicating the choice of an effective mobile phase.
Q2: How do I select an appropriate solvent system for the column chromatography of this compound?
The selection of a suitable mobile phase is critical for successful separation.
Step 1: Thin-Layer Chromatography (TLC) Optimization
Before committing to a column, always optimize the solvent system using TLC. The goal is to achieve a retention factor (Rf) for this compound that is ideally between 0.15 and 0.4.[4][5] This range generally provides the best separation from impurities.[4][5]
Calculating the Retention Factor (Rf): Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)[4][6][7]
Recommended Starting Solvent Systems:
A common starting point for compounds of moderate polarity is a mixture of a non-polar solvent and a more polar solvent.
| Solvent System Components | Typical Starting Ratios (v/v) | Notes |
| Hexane / Ethyl Acetate | 9:1, 8:2, 7:3 | A standard choice for many organic compounds. Adjust the ratio to achieve the target Rf. |
| Dichloromethane / Methanol | 99:1, 98:2 | Useful if the compound has slightly higher polarity. |
| Toluene / Ethyl Acetate | 9:1, 8:2 | Can offer different selectivity compared to hexane-based systems. |
Step 2: Interpreting TLC Results
-
High Rf (> 0.5): The solvent system is too polar. Decrease the proportion of the more polar solvent (e.g., ethyl acetate).
-
Low Rf (< 0.15): The solvent system is not polar enough. Increase the proportion of the more polar solvent.[8]
-
Poor Separation: If the spots for your product and impurities are not well-resolved, consider a different solvent system to exploit different intermolecular interactions.
Q3: My compound is streaking or tailing on the TLC plate and the column. What can I do?
Streaking or tailing is often a sign of undesirable interactions between the analyte and the stationary phase.
-
Acid/Base Interactions: The weakly basic nitrogen on the oxazole ring can interact with acidic silanol groups on the silica gel. To mitigate this, you can:
-
Add a Modifier: Incorporate a small amount (0.1-1%) of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic impurities) into your eluent. This will saturate the active sites on the silica gel.
-
-
Compound Overload: Applying too much sample to your TLC plate or column can also cause streaking. Ensure you are using a dilute solution for spotting on TLC and not exceeding the loading capacity of your column.
Troubleshooting Guide
This section addresses specific problems you might encounter during the column chromatography of this compound.
Problem 1: The compound is not eluting from the column.
If you have collected numerous fractions with no sign of your product, consider the following possibilities:
-
Incorrect Solvent System: The mobile phase may be insufficiently polar to move the compound down the column.[3]
-
Solution: Gradually increase the polarity of your eluent (gradient elution). For example, if you started with 10% ethyl acetate in hexane, you can incrementally increase the ethyl acetate concentration to 20%, 30%, and so on.
-
-
Compound Decomposition: Although oxazoles are generally stable, highly activated silica gel could potentially cause degradation of sensitive compounds.[3]
-
Solution: Test the stability of your compound on silica gel by spotting it on a TLC plate, letting it sit for a few hours, and then eluting it to see if any new spots appear. If degradation is observed, consider using a less acidic stationary phase like alumina or a deactivated silica gel.[3]
-
-
Dilute Fractions: Your compound may have eluted, but at a concentration too low to be detected by TLC.[3]
-
Solution: Concentrate a few of the fractions where you expected your compound to elute and re-analyze them by TLC.[3]
-
Problem 2: The separation of this compound from an impurity is poor.
When your product and an impurity elute close together, you need to improve the resolution.
-
Optimize the Mobile Phase:
-
Isocratic Elution: If you are using a single solvent mixture, try slightly decreasing the polarity. This will cause all compounds to move slower, potentially increasing the separation between them.
-
Solvent Selectivity: Change one of the solvents in your mobile phase. For example, if you are using hexane/ethyl acetate, try switching to dichloromethane/methanol. Different solvents will interact with your compounds in unique ways, which may enhance separation.
-
-
Column Parameters:
-
Column Length: A longer column provides more surface area for interactions, which can improve resolution.[9]
-
Particle Size: Using silica gel with a smaller particle size can lead to sharper peaks and better separation.
-
Problem 3: I am observing unexpected peaks in my chromatogram.
Extraneous peaks can arise from several sources.
-
Solvent Impurities: Ensure you are using high-purity (HPLC grade) solvents, as impurities in lower-grade solvents can appear as extra peaks.
-
Sample Contamination: The sample itself might contain impurities from previous steps.
-
Late Eluting Peaks: A peak from a previous injection might elute during your current run.[10]
-
Solution: After each run, flush the column with a strong solvent to remove any retained compounds.
-
Experimental Workflow and Protocols
Workflow for Purification of this compound
Caption: Workflow for the purification of this compound.
Protocol 1: Column Packing (Slurry Method)
-
Select Column Size: Choose a column with a diameter and length appropriate for the amount of crude material you need to purify.
-
Prepare Slurry: In a beaker, mix the required amount of silica gel with your initial, least polar eluent to form a slurry.
-
Pack the Column: Place a small cotton or glass wool plug at the bottom of the column. Add a thin layer of sand. Pour the silica slurry into the column.
-
Settle the Packing: Gently tap the side of the column to ensure even packing and remove any air bubbles. Open the stopcock to drain some of the solvent, which will help compact the silica bed.
-
Add Sand: Add a thin layer of sand on top of the silica bed to prevent disruption during sample loading.
Protocol 2: Sample Loading and Elution
-
Prepare Sample: Dissolve your crude this compound in a minimal amount of a suitable solvent (ideally the column eluent or a less polar solvent).
-
Load Sample: Carefully add the dissolved sample to the top of the column.
-
Elute: Begin adding your optimized eluent to the column and start collecting fractions.
-
Monitor: Continuously monitor the elution process using TLC to identify which fractions contain your pure product.
Logical Troubleshooting Flowchart
Caption: A logical flowchart for troubleshooting common column chromatography issues.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Oxazole - Wikipedia [en.wikipedia.org]
- 3. Chromatography [chem.rochester.edu]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. studymind.co.uk [studymind.co.uk]
- 8. mastelf.com [mastelf.com]
- 9. uhplcs.com [uhplcs.com]
- 10. halocolumns.com [halocolumns.com]
Technical Support Center: HPLC Purification of Fluorinated Oxazole Derivatives
Welcome to the technical support resource for High-Performance Liquid Chromatography (HPLC) purification of fluorinated oxazole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique challenges associated with purifying these valuable, yet often chromatographically complex, compounds.
The introduction of fluorine into the oxazole core dramatically alters the molecule's electronic properties, polarity, and intermolecular interactions. This guide provides field-proven insights and systematic protocols to navigate these challenges, ensuring the robust and efficient purification of your target molecules.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, focusing on the underlying scientific principles.
Issue 1: Poor or No Retention on C18 Columns
Question: My fluorinated oxazole derivative is eluting in or near the solvent front on my C18 column, even with a high percentage of water in the mobile phase. Why is this happening and what should I do?
-
Potential Cause 1: Increased Polarity and "Fluorophobic" Effect. The high electronegativity of fluorine atoms can reduce the electron density of the molecule's carbon backbone, decreasing its interaction with the hydrophobic C18 stationary phase. This effect, sometimes termed the "fluorophobic" effect in the context of hydrocarbon phases, leads to poor retention. Standard C18 phases rely on hydrophobic interactions, which are less effective for many fluorinated compounds.[1][2]
-
Solution 1: Switch to an Alternative Stationary Phase. The most effective solution is to employ a stationary phase that offers different interaction mechanisms.
-
Pentafluorophenyl (PFP) Phases: These are often the first choice for fluorinated compounds. PFP columns provide a multitude of interaction mechanisms including π-π, dipole-dipole, charge transfer, and ion-exchange interactions, which are highly effective for aromatic and heterocyclic systems like oxazoles.[3] The electron-deficient PFP ring can interact strongly with the electron-rich regions of the oxazole derivative.
-
Fluoroalkyl Phases (e.g., F-C8): These phases are specifically designed for enhanced retention of fluorinated analytes through "fluorous" interactions (fluorophilicity). They can be particularly useful for separating mixtures of fluorinated and non-fluorinated compounds.[1][4]
-
-
Potential Cause 2: Ionization of the Oxazole Ring. The nitrogen atom in the oxazole ring is basic and can be protonated depending on the mobile phase pH. If the molecule becomes cationic, it will be repelled by the non-polar C18 phase and elute early.
-
Solution 2: Mobile Phase pH Adjustment.
-
For basic oxazoles, using a mobile phase with a pH 2 units above the pKa of the conjugate acid will keep the molecule in its neutral, more retentive form. However, silica-based columns have limitations, and operating at pH > 7.5 can cause dissolution of the silica backbone.[5]
-
If using a pH-resistant column, increasing the pH can significantly improve retention.
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
Question: My peaks are showing significant tailing, even after I've optimized the gradient. What's causing this?
-
Potential Cause 1: Secondary Silanol Interactions. This is the most common cause of peak tailing for basic compounds like oxazoles. Residual, acidic silanol groups (-Si-OH) on the surface of the silica stationary phase can form strong ionic interactions with the basic nitrogen of the oxazole, causing a portion of the analyte molecules to lag behind the main peak.[3]
-
Solution 1: Mitigate Silanol Interactions.
-
Use a Modern, End-Capped Column: Select a high-purity silica column that has been thoroughly "end-capped" to minimize the number of accessible silanol groups.
-
Lower Mobile Phase pH: Adjust the mobile phase pH to be acidic (e.g., pH 2.5-3.5) using an additive like formic acid or trifluoroacetic acid (TFA). This protonates the silanol groups, reducing their ability to interact with the protonated basic analyte.
-
Caution with TFA: While effective, TFA is a strong ion-pairing agent and can suppress the signal in mass spectrometry (MS) detection.[6] Formic acid is generally preferred for LC-MS applications.[7]
-
-
Potential Cause 2: Column Overload. This is a common cause of "fronting," where the peak appears as a right-angled triangle. It occurs when the amount of sample injected saturates the stationary phase at the column inlet.
-
Solution 2: Reduce Sample Concentration. Dilute the sample or reduce the injection volume. Perform a loading study by injecting progressively smaller amounts of your sample until a symmetrical, Gaussian peak shape is achieved.[8]
Issue 3: Co-elution of Isomers or Closely Related Impurities
Question: I am trying to separate constitutional isomers of my fluorinated oxazole, but they are eluting as a single peak. How can I improve the resolution?
-
Potential Cause: Insufficient Selectivity. The chosen column and mobile phase conditions are not discriminating enough between the subtle structural differences of the isomers. Standard C18 columns that separate based on general hydrophobicity may not be able to resolve isomers with identical molecular weights and similar polarities.
-
Solution: Enhance Selectivity (α).
-
Orthogonal Column Chemistry: This is the most powerful tool. If you are using a C18 column, switch to a PFP column. The different interaction mechanisms (hydrophobic vs. π-π/dipole) provide orthogonal selectivity and will likely change the elution order and resolve the isomers.[1][3]
-
Change Organic Modifier: If using acetonitrile, try methanol, or vice-versa. Acetonitrile is aprotic, while methanol is a protic solvent that can engage in hydrogen bonding. This difference can alter interactions with the analyte and stationary phase, thereby affecting selectivity.
-
Utilize Temperature: Increasing the column temperature can sometimes improve the separation of fluorinated compounds.[6][9] Higher temperatures reduce mobile phase viscosity, allowing for faster mass transfer, and can also alter the thermodynamics of analyte-stationary phase interactions, potentially improving resolution.[9]
-
Frequently Asked Questions (FAQs)
Q1: Which type of HPLC column is best to start with for a new fluorinated oxazole derivative?
For a new molecule with unknown properties, a systematic screening approach is best. Instead of starting with a standard C18, it is highly recommended to screen at least two columns with different selectivities.
| Column Type | Primary Interaction Mechanism | Best For... | Pros | Cons |
| C18 (End-capped) | Hydrophobic (van der Waals) | Non-polar to moderately polar analytes. A universal starting point. | Wide availability, well-understood behavior. | Often provides poor retention for highly fluorinated compounds.[1] |
| Pentafluorophenyl (PFP) | π-π, Dipole-Dipole, Ion-Exchange | Aromatic, fluorinated, and positional isomers. Halogenated compounds.[3][10] | Excellent alternative selectivity to C18. Enhanced retention for polar and fluorinated analytes. | Can have strong secondary interactions if not used with proper mobile phase. |
| Fluoroalkyl (e.g., F-C8) | Fluorophilic Interactions | Highly fluorinated compounds. Separation of fluorinated from non-fluorinated species. | Specifically enhances retention of fluorinated analytes.[4] | Less versatile for general-purpose use compared to C18 or PFP. |
A logical starting point is to screen your compound on both a C18 and a PFP column to quickly determine which chemical interaction provides a better separation.
Q2: What is a good starting mobile phase and gradient for method development?
A generic scouting gradient is an excellent starting point for assessing your compound's retention.
-
Mobile Phase A: 0.1% Formic Acid in Water (for LC-MS compatibility)[7]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Column: Your chosen screening column (e.g., PFP, 100 x 2.1 mm, 2.7 µm)
-
Flow Rate: 0.4 mL/min
-
Temperature: 40 °C
-
Gradient Program:
-
5% to 95% B over 10 minutes
-
Hold at 95% B for 2 minutes
-
Return to 5% B and re-equilibrate for 3 minutes
-
This fast gradient will show you where your compound elutes and provide the basis for creating a more optimized, shallower gradient around the elution point.[11]
Q3: My fluorinated oxazole is chiral. What are the key considerations for enantiomeric separation?
Chiral separation of fluorinated azoles requires screening of various chiral stationary phases (CSPs).
-
Polysaccharide-based CSPs: Columns based on derivatized amylose and cellulose are the most versatile and successful for a wide range of chiral compounds, including azoles.[12][13] Start by screening columns like amylose tris(3,5-dimethylphenylcarbamate).
-
Elution Mode: Enantioselectivity is highly dependent on the mobile phase. You may need to screen Normal Phase (e.g., Heptane/Ethanol), Polar Organic (e.g., Acetonitrile/Methanol), and Reversed-Phase modes to find optimal conditions.[12]
-
Supercritical Fluid Chromatography (SFC): SFC is often superior to HPLC for chiral separations, offering higher efficiency and faster analysis times. If available, it is a highly recommended technique for chiral fluorinated azoles.[14][15]
Q4: Can I use Mass Spectrometry (MS) for detection? What are the limitations?
Yes, LC-MS is highly suitable for analyzing fluorinated oxazole derivatives. The oxazole ring often ionizes well in ESI+ mode.
-
Mobile Phase: Always use volatile mobile phase additives like formic acid, acetic acid, or ammonium formate/acetate.[7] Avoid non-volatile buffers like phosphate at all costs.
-
Ion Suppression: Be aware that trifluoroacetic acid (TFA), while excellent for chromatography, is a known cause of signal suppression in ESI-MS. Use it only if absolutely necessary and at the lowest possible concentration (e.g., 0.025%).
-
Metabolite Identification: High-resolution mass spectrometry (HRMS) is a powerful tool for identifying metabolites, which can sometimes involve unexpected transformations like the opening of the oxazole ring.[16]
Experimental Workflows & Diagrams
Visualizing the process can simplify complex decisions during method development and troubleshooting.
Workflow 1: Systematic Method Development Protocol
This diagram outlines a logical flow for developing a robust purification method from scratch.
Caption: Systematic workflow for HPLC method development.
Workflow 2: Troubleshooting Decision Tree for Poor Resolution
This diagram provides a step-by-step guide to diagnosing and solving poor peak resolution.
Caption: Decision tree for troubleshooting poor resolution.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. hplc.eu [hplc.eu]
- 6. researchgate.net [researchgate.net]
- 7. Separation of Oxazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. youtube.com [youtube.com]
- 9. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Chiral HPLC separation and absolute configuration assignment of a series of new triazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. mdpi.com [mdpi.com]
- 16. Mass defect filtering on high resolution LC/MS data as a methodology for detecting metabolites with unpredictable structures: identification of oxazole-ring opened metabolites of muraglitazar - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-(3-Fluorophenyl)oxazole
Prepared by: Your Senior Application Scientist
Welcome to the technical support guide for the synthesis of 4-(3-Fluorophenyl)oxazole. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic scaffold. Oxazoles are prevalent in pharmacologically active compounds, and their synthesis, while well-established, is often accompanied by challenges related to yield, purity, and side product formation.[1][2]
This guide provides in-depth, experience-driven advice in a question-and-answer format to help you troubleshoot common issues and optimize your synthetic protocols.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for preparing 4-aryl-oxazoles like this compound?
A1: While numerous methods exist for oxazole synthesis, two strategies are particularly relevant for 4-aryl substitution patterns: the Robinson-Gabriel synthesis and its modern variations, and the Van Leusen reaction, although the latter typically requires modification for 4-substitution.
-
Robinson-Gabriel Synthesis: This is a classical and robust method involving the cyclodehydration of a 2-acylamino-ketone.[1][3] For your target, the precursor would be N-(2-(3-fluorophenyl)-2-oxoethyl)formamide. The reaction is typically promoted by strong dehydrating agents like concentrated sulfuric acid, polyphosphoric acid, or phosphorus oxychloride.[4]
-
Modified Van Leusen Reaction: The traditional Van Leusen reaction between an aldehyde and tosylmethyl isocyanide (TosMIC) yields 5-substituted oxazoles.[5][6] To achieve 4-substitution, one would need to employ an α-substituted TosMIC reagent or a more complex one-pot, three-component approach involving an aldehyde, TosMIC, and an alkyl halide, often facilitated by an ionic liquid.[7][8]
-
Oxidation of Oxazolines: A two-step approach where a 2-oxazoline is first synthesized and then oxidized to the corresponding oxazole. This can be a milder alternative to harsh dehydration conditions.
Q2: My reaction yield is consistently low. What are the primary factors to investigate?
A2: Low yields are a frequent complaint and can stem from several factors. A systematic approach is crucial for diagnosis. The primary culprits are typically incomplete reaction, product degradation, or competing side reactions.
Troubleshooting Workflow for Low Yield
References
- 1. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. synarchive.com [synarchive.com]
- 4. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 5. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 6. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 7. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Microwave-Assisted Synthesis of 4-(3-Fluorophenyl)oxazole
Welcome to the technical support guide for the rapid synthesis of 4-(3-Fluorophenyl)oxazole using microwave irradiation. This resource is designed for researchers, medicinal chemists, and process development scientists aiming to leverage microwave technology to significantly reduce reaction times and improve efficiency. This guide provides field-tested protocols, troubleshooting solutions for common issues, and answers to frequently asked questions, ensuring both scientific rigor and practical success in your laboratory.
Part 1: Experimental Protocol & Optimization
The synthesis of oxazoles, a critical scaffold in medicinal chemistry, can be significantly accelerated by microwave-assisted organic synthesis (MAOS).[1][2] The Van Leusen oxazole synthesis, a reaction between an aldehyde and p-toluenesulfonylmethyl isocyanide (TosMIC), is particularly well-suited for this method. Microwave heating provides rapid, uniform, and direct energy transfer to polar molecules in the reaction mixture, allowing for superheating of solvents above their atmospheric boiling points in sealed vessels.[3] This dramatically increases reaction rates, often reducing multi-hour reflux procedures to mere minutes.[4][5][6]
Proposed Synthetic Route: Microwave-Assisted Van Leusen Reaction
This protocol details the [3+2] cycloaddition of 3-fluorobenzaldehyde with TosMIC, facilitated by a base, to yield the target oxazole.[7]
Reaction Scheme:
-
3-Fluorobenzaldehyde + p-Toluenesulfonylmethyl isocyanide (TosMIC) ---(Base, Solvent, Microwave Irradiation)--> this compound
Detailed Experimental Protocol
Materials & Equipment:
-
Reagents: 3-Fluorobenzaldehyde, p-Toluenesulfonylmethyl isocyanide (TosMIC), Potassium Carbonate (K₂CO₃, anhydrous), Isopropanol (IPA, HPLC grade).
-
Equipment: Dedicated laboratory microwave reactor with certified pressure-sealed reaction vessels (10-20 mL), magnetic stir bars, standard laboratory glassware for workup, rotary evaporator, flash chromatography system.
-
Safety: Crucially, never use a domestic kitchen microwave oven. [3][8] Laboratory reactors are engineered with safety interlocks, pressure monitoring, and temperature feedback controls to handle flammable solvents and high pressures safely.[8] All operations should be performed in a certified fume hood.
Procedure:
-
Vessel Preparation: To a 10 mL microwave reaction vessel, add a magnetic stir bar.
-
Reagent Addition: Add 3-fluorobenzaldehyde (e.g., 1.0 mmol, 124 mg), TosMIC (1.05 mmol, 205 mg), and anhydrous potassium carbonate (2.0 mmol, 276 mg).
-
Solvent Addition: Add 5 mL of isopropanol (IPA).
-
Vessel Sealing: Securely cap the vessel according to the microwave reactor manufacturer's instructions.
-
Microwave Irradiation: Place the vessel in the microwave cavity. Set the following initial parameters:
-
Target Temperature: 120 °C
-
Ramp Time: 2 minutes
-
Hold Time: 10 minutes
-
Power: 250 W (or use variable power with a maximum limit)
-
Stirring: High
-
-
Cooling: After irradiation, allow the vessel to cool to below 50 °C using the instrument's automated cooling feature before venting and opening.
-
Work-up:
-
Filter the reaction mixture to remove the inorganic base.
-
Wash the solids with a small amount of additional IPA.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude residue by flash column chromatography (e.g., using a silica gel column with a hexane/ethyl acetate gradient) to yield pure this compound.
Data Presentation: Parameter Optimization
Systematic optimization of reaction parameters is key to maximizing yield and minimizing impurities. The following table provides a guideline for optimizing your synthesis.
| Parameter | Initial Condition | Modification Rationale & Suggested Changes | Expected Outcome |
| Temperature | 120 °C | Insufficient energy may lead to low conversion. Increase in 20 °C increments (e.g., 140 °C, 160 °C).[9] | Higher temperature generally accelerates the reaction, improving yield up to the point of decomposition. |
| Time | 10 min | If the reaction is incomplete, extend the hold time in 5-minute increments (e.g., 15 min, 20 min).[10] | Increased yield, but prolonged times at high temperatures can lead to side products. |
| Solvent | Isopropanol (IPA) | Solvents with higher polarity and boiling points (e.g., DMF, NMP, Ethanol) absorb microwave energy more efficiently.[9][11] | Faster heating and potentially higher yields, but requires careful temperature control. |
| Base | K₂CO₃ | A stronger base like K₃PO₄ may facilitate the reaction more effectively.[7] A non-nucleophilic organic base like DBU could also be screened. | May increase reaction rate and yield, but can also promote side reactions if not optimized. |
Part 2: Troubleshooting Guide (Q&A)
This section directly addresses specific issues you may encounter during your experiments.
Q1: My reaction yield is very low or I've recovered only starting material. What should I do?
A1: This is the most common issue and typically points to insufficient reaction conditions.
-
Causality: The activation energy for the reaction has not been overcome. This can be due to inadequate temperature, insufficient time, or a suboptimal choice of solvent or base.
-
Troubleshooting Steps:
-
Increase Temperature: This is the most effective way to increase the reaction rate. Raise the set temperature by 20 °C and repeat the reaction. Monitor for any signs of product decomposition (darkening of the solution).[9][10]
-
Increase Time: If increasing the temperature is not feasible or leads to decomposition, extend the reaction hold time. A reaction that gives 40% conversion in 10 minutes may reach >90% in 20 minutes.
-
Change Solvent: Isopropanol is a moderate microwave absorber. Switching to a more polar solvent like ethanol or DMF can lead to more efficient heating.[11] A solvent with a higher boiling point also allows for higher reaction temperatures to be reached safely in a sealed vessel.
-
Evaluate the Base: Ensure your base (K₂CO₃) is anhydrous. If the reaction is still sluggish, consider using a stronger inorganic base like K₃PO₄, which has been shown to be effective in similar syntheses.[7]
-
Q2: The reaction mixture turned dark brown or black, and the yield is low with many impurities.
A2: This indicates decomposition of reagents or the product.
-
Causality: The reaction temperature is too high, causing thermal degradation. Localized superheating, or "hot spots," can also occur if stirring is inefficient.[12]
-
Troubleshooting Steps:
-
Reduce Temperature: Lower the set temperature by 10-20 °C. It is better to run the reaction for a longer time at a slightly lower temperature than to decompose it quickly at a higher one.
-
Ensure Proper Stirring: Use an appropriately sized magnetic stir bar and ensure the stirring function is set to a high speed. This promotes uniform heating throughout the reaction vessel.[13]
-
Use a Temperature Ramp: Instead of applying maximum power to reach the setpoint, program a slower ramp time (e.g., 2-5 minutes). This allows for more controlled heating and prevents temperature overshoots.
-
Q3: I'm seeing a significant side product in my analysis (TLC/LC-MS). How can I improve purity?
A3: Side product formation is often a result of reaction conditions that are too harsh or prolonged.
-
Causality: While high temperatures accelerate the desired reaction, they can also accelerate competing side reactions or subsequent degradation of the desired oxazole product. The oxazole ring itself can be susceptible to nucleophilic attack or cleavage under certain conditions.[14]
-
Troubleshooting Steps:
-
Optimize Time and Temperature: This is a balancing act. Systematically reduce the temperature and/or time to find the "sweet spot" where the formation of the desired product is maximized while the formation of the side product is minimized.
-
Check Stoichiometry: Ensure the molar ratio of your reagents is correct. An excess of either starting material could lead to unexpected pathways. A slight excess of TosMIC (1.05-1.1 eq) is common, but a large excess should be avoided.
-
Consider a Different Base: The choice of base can influence the reaction pathway. A bulky, non-nucleophilic base might offer higher selectivity compared to a smaller, more reactive one.
-
Troubleshooting Summary Table
| Problem | Primary Cause | Recommended First Action | Secondary Action |
| Low/No Yield | Insufficient Energy | Increase temperature by 20 °C | Increase hold time by 5-10 min |
| Decomposition/Charring | Temperature Too High | Decrease temperature by 20 °C | Ensure stirring is vigorous |
| Side Product Formation | Conditions Too Harsh | Reduce hold time | Systematically lower temperature |
| Reaction Incomplete | Insufficient Time/Energy | Increase hold time | Switch to a more polar solvent |
Part 3: Frequently Asked Questions (FAQs)
Q1: Why is microwave synthesis preferred over conventional heating for this reaction? A1: The primary advantages are speed and efficiency.[4][5] Microwave irradiation heats the reaction mixture volumetrically and rapidly, allowing reactions to be completed in minutes rather than hours.[3] This can lead to higher yields and cleaner reaction profiles by minimizing the time the product is exposed to high temperatures, which could otherwise lead to degradation.[1]
Q2: How critical is the choice of solvent? A2: It is very critical. The ability of a solvent to absorb microwave energy is related to its dielectric properties, specifically its tangent delta (tan δ). Solvents with high tan δ values (e.g., ethanol, DMF, DMSO) heat very efficiently, while non-polar solvents (e.g., toluene, hexane) are nearly transparent to microwaves.[1] The solvent must be polar enough to absorb energy but also chemically compatible with the reaction.
Q3: What are the most important safety considerations for microwave synthesis? A3: Safety is paramount.[15]
-
Use a Dedicated Reactor: Never use a domestic microwave.[8]
-
Use Certified Vessels: Always use pressure-rated vessels designed by the manufacturer for your specific reactor. Do not use any container not explicitly approved for this purpose.[8]
-
Do Not Exceed Volume Limits: Do not overfill the reaction vessel. This is critical to leave a sufficient headspace for pressure to build safely.
-
Understand Reaction Kinetics: Be cautious with reactions that are known to be highly exothermic or produce gas. Run a small-scale test first.[8]
-
Work in a Fume Hood: To avoid inhaling any potentially toxic fumes that could be released upon venting the vessel.[8]
Q4: Can I scale this reaction up to produce larger quantities? A4: Scaling up batch microwave reactions can be challenging due to the limited penetration depth of microwaves. For larger quantities, it is often more effective to perform multiple smaller-scale batch reactions or transition to a continuous flow microwave system.[4][13] Continuous flow reactors allow for the safe and reproducible processing of larger material volumes by flowing the reaction mixture through a microwave-irradiated zone.[13]
Part 4: Visualizations
Experimental Workflow Diagram
Caption: Workflow for Microwave-Assisted Oxazole Synthesis.
Troubleshooting Logic for Low Yield
Caption: Decision Tree for Optimizing Low Reaction Yield.
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Microwave Synthesis [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 6. Novel Microwave-Assisted One-Pot Synthesis of Isoxazoles by a Three-Component Coupling-Cycloaddition Sequence [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Safety Considerations for Microwave Synthesis [cem.com]
- 9. youtube.com [youtube.com]
- 10. Getting Started with Microwave Synthesis [cem.com]
- 11. Key Parameters on the Microwave Assisted Synthesis of Magnetic Nanoparticles for MRI Contrast Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 15. tetrazolelover.at.ua [tetrazolelover.at.ua]
Technical Support Center: Overcoming Challenges in the Scale-Up of 4-(3-Fluorophenyl)oxazole Production
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of 4-(3-Fluorophenyl)oxazole. This guide is designed for researchers, chemists, and process development professionals to navigate the common and complex challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production. Our focus is on providing practical, causality-driven advice to ensure a robust, safe, and efficient process.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are foundational to planning a successful scale-up campaign.
Q1: What are the most viable synthetic routes for this compound with scale-up in mind?
There are several established methods for oxazole synthesis, but not all are equally suited for large-scale production.[1] For 4-aryl-oxazoles, the most common and scalable routes include:
-
Bredereck Synthesis (and related methods): This approach involves the reaction of an α-haloketone with an amide.[2] For this specific target, the reaction of 2-bromo-1-(3-fluorophenyl)ethan-1-one with formamide is a direct and economically viable route. It is often favored for its operational simplicity and the availability of starting materials.
-
Robinson-Gabriel Synthesis: This classic method involves the cyclodehydration of 2-acylamino ketones.[3][4] While effective, it requires the pre-synthesis of the N-acylamino ketone intermediate, adding a step to the overall process. The dehydration step often requires strong acids like sulfuric or polyphosphoric acid, which can present handling and equipment compatibility challenges at scale.[5]
-
Palladium-Catalyzed Direct Arylation: Modern methods using palladium/copper co-catalysis can directly arylate a pre-formed oxazole ring.[2][6] While offering high efficiency and functional group tolerance, the cost of the palladium catalyst, ligands, and the need for rigorous removal of metal residues from the final product can be significant drawbacks for large-scale manufacturing.
For most applications, the Bredereck-type synthesis offers the best balance of cost, efficiency, and operational simplicity for scaling up this compound production.
Q2: What are the primary challenges that emerge when scaling up this synthesis from grams to kilograms?
Moving to a larger scale introduces challenges that are often negligible in the lab:
-
Thermal Management: The cyclization reaction can be exothermic. What is easily managed in a round-bottom flask with an ice bath can become a serious safety hazard in a large reactor if the heat removal capacity is insufficient.
-
Mass Transfer and Mixing: Inadequate mixing in large vessels can lead to localized "hot spots," uneven reagent concentration, and the formation of impurities, resulting in lower yields and inconsistent product quality.
-
Work-up and Product Isolation: Reliance on laboratory techniques like column chromatography for purification is impractical and costly at scale. Developing a robust crystallization or distillation procedure is critical.[7][8]
-
Material Handling and Safety: Handling large quantities of reagents, such as lachrymatory α-haloketones and flammable solvents, requires specialized equipment and stringent safety protocols.
Q3: Which analytical techniques are essential for in-process control (IPC) and final product release?
A robust analytical strategy is crucial for a controlled and reproducible process.
-
For IPC:
-
TLC/LC-MS: To monitor the consumption of starting materials and the formation of the product and key impurities.
-
¹H NMR: Can provide a quick assessment of reaction conversion by monitoring key signals of the starting material and product.
-
-
For Final Product Release:
-
¹H NMR and ¹³C NMR: To confirm the structure and identify any organic impurities.
-
HPLC/UPLC: To determine purity with high accuracy (e.g., >99.5%).
-
Mass Spectrometry (MS): To confirm the molecular weight.[9]
-
FTIR: To confirm the presence of key functional groups.
-
Melting Point: As a simple and effective indicator of purity.
-
Section 2: Troubleshooting Guide
This section provides direct answers to specific problems you may encounter during your experiments.
Problem Area 1: Low or Inconsistent Yield
Q: My reaction yield is consistently below 60%. What are the most probable causes?
A low yield can stem from several factors. The most common culprits are incomplete conversion, product degradation, or mechanical losses during work-up.
-
Sub-optimal Reaction Temperature: The cyclization reaction requires a specific activation energy. If the temperature is too low, the reaction will be slow and incomplete. Conversely, if it's too high, you risk degrading the starting materials or the oxazole product itself. The oxazole ring can be susceptible to cleavage under harsh conditions.[5]
-
Moisture in Reagents/Solvents: Water can react with the α-haloketone starting material and can interfere with some cyclization mechanisms. Ensure your formamide and solvent are sufficiently dry.
-
Incorrect Stoichiometry: An excess of formamide is typically used to drive the reaction to completion and act as a solvent. A 5-10 fold excess is a good starting point. Insufficient formamide can lead to incomplete conversion.
-
Oxygen Sensitivity: Some related reactions, particularly those involving copper or palladium catalysts, can be sensitive to oxygen.[6] While the Bredereck synthesis is generally robust, ensuring an inert (Nitrogen or Argon) atmosphere can prevent oxidative side reactions, especially at elevated temperatures.
Q: I see a significant amount of unreacted 2-bromo-1-(3-fluorophenyl)ethan-1-one after the recommended reaction time. How can I improve conversion?
This is a clear indication that the reaction conditions are not optimal for your setup.
-
Increase Temperature: Gradually increase the reaction temperature in 10°C increments. Monitor the reaction profile by TLC or LC-MS to find the sweet spot before significant impurity formation occurs.
-
Extend Reaction Time: If increasing the temperature leads to impurities, try extending the reaction time at the original temperature.
-
Check Reagent Quality: Ensure your formamide is of high purity. Impurities can inhibit the reaction.
Problem Area 2: Impurity Profile & Purification
Q: I am struggling to remove a persistent impurity. What could it be and how can I get rid of it?
Without specific analytical data, common impurities in this synthesis include:
-
N-(2-(3-fluorophenyl)-2-oxoethyl)formamide: This is the intermediate of the Robinson-Gabriel pathway and can result from incomplete cyclodehydration.[4] If this is observed, ensuring a sufficiently high temperature or adding a mild dehydrating agent could help drive the final ring-closure.
-
Side-products from Self-Condensation: The α-haloketone can undergo self-condensation under certain conditions.
-
Ring-Opened Products: If the work-up conditions are too harsh (e.g., strongly acidic or basic), the oxazole ring can cleave.[5]
Purification Strategy:
-
Avoid Chromatography at Scale: Your primary goal should be to develop a robust crystallization procedure.
-
Solvent Screening for Crystallization: Screen a variety of solvents (e.g., isopropanol, ethanol, ethyl acetate, heptane, toluene, and mixtures thereof) to find a system where the product has high solubility at elevated temperatures but low solubility at room temperature or below, while the impurities remain in the mother liquor.
-
Activated Carbon Treatment: If your product is discolored, a hot filtration over a small amount of activated carbon (charcoal) can effectively remove colored impurities before crystallization.
Problem Area 3: Reaction Control at Scale
Q: The reaction shows a significant exotherm upon adding the bromoketone. How can I control this in a 100 L reactor?
Thermal management is paramount for safety and reproducibility.
-
Controlled Addition: Do not add the bromoketone all at once. Add it portion-wise or via a dropping funnel over an extended period (e.g., 1-2 hours). This allows the reactor's cooling system to keep pace with the heat being generated.
-
Pre-heat the Solvent: The reaction of the bromoketone with formamide often has a specific initiation temperature. It is safer to pre-heat the formamide to just below the reaction temperature (e.g., 80-90°C) and then begin the slow addition of the bromoketone. This ensures a controlled and steady reaction rate rather than a sudden, runaway initiation.
-
Ensure Adequate Cooling Capacity: Confirm that the reactor's cooling jacket and chiller are sufficient to handle the calculated heat output of the reaction.
Section 3: Recommended Synthetic Protocol for Scale-Up
This protocol is based on a modified Bredereck-type synthesis, optimized for safety, efficiency, and scalability.
Reaction: 2-bromo-1-(3-fluorophenyl)ethan-1-one + Formamide → this compound
Reagent & Parameter Table
| Parameter | Value/Specification | Rationale |
| Limiting Reagent | 2-bromo-1-(3-fluorophenyl)ethan-1-one | 1.0 equivalent |
| Excess Reagent | Formamide (≥99% purity) | 5.0 - 10.0 equivalents |
| Solvent | Formamide (acts as both reagent and solvent) | High boiling point, suitable for reaction temperature. |
| Temperature | 100 - 120 °C | Optimal for cyclization without significant degradation. |
| Addition Time | 1 - 2 hours | To control reaction exotherm. |
| Reaction Time | 2 - 4 hours (monitor by IPC) | Ensure complete conversion. |
| Work-up | Quench in water, Extraction with a suitable solvent | Standard procedure to remove excess formamide. |
| Purification | Crystallization (e.g., from Isopropanol/Heptane) | Avoids chromatography for a scalable process. |
Step-by-Step Methodology
-
Reactor Setup: Charge the reactor with formamide (5-10 equiv.) under a nitrogen atmosphere.
-
Heating: Begin agitation and heat the formamide to 100 °C.
-
Controlled Addition: Slowly add the 2-bromo-1-(3-fluorophenyl)ethan-1-one (1.0 equiv.) to the hot formamide over 1-2 hours, ensuring the internal temperature does not exceed 120 °C.
-
Reaction: Once the addition is complete, maintain the batch at 110-120 °C for 2-4 hours.
-
In-Process Control (IPC): Take a sample and analyze by LC-MS or TLC to confirm the disappearance of the starting bromoketone.
-
Cooling & Quenching: Cool the reaction mixture to room temperature. Slowly and carefully pour the reaction mixture into a separate vessel containing cold water (10 volumes relative to the formamide used).
-
Extraction: Extract the aqueous mixture with a suitable solvent like ethyl acetate or toluene (3 x 5 volumes).
-
Washing: Combine the organic layers and wash with water, followed by a brine solution to remove residual formamide and water.
-
Solvent Swap & Crystallization: Concentrate the organic layer under reduced pressure. If the extraction solvent is not ideal for crystallization, perform a solvent swap to a suitable crystallization solvent (e.g., isopropanol). Heat to dissolve the crude product, then cool slowly to induce crystallization. An anti-solvent like heptane may be added to improve the yield.
-
Isolation & Drying: Filter the resulting solid, wash the cake with cold crystallization solvent, and dry under vacuum at 40-50 °C to a constant weight.
Section 4: Visual Workflows & Logic Diagrams
Diagram 1: Proposed Synthetic Pathway
This diagram illustrates the recommended scalable synthesis route from commercially available starting materials.
Caption: Scalable synthesis of this compound.
Diagram 2: Troubleshooting Decision Tree for Low Yield
This diagram provides a logical workflow for diagnosing and solving issues related to low product yield.
Caption: Troubleshooting logic for low yield issues.
Section 5: References
-
Reddy, R. V., et al. (2018). Highly Efficient Synthesis of 2,4-Disubstituted Oxazoles through Palladium/Copper Comediated Direct Arylation Reaction. Journal of Heterocyclic Chemistry. Available at: 6
-
SynArchive. (n.d.). Robinson-Gabriel Synthesis. Available at: --INVALID-LINK--
-
Joshi, S., et al. (2021). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. Available at: --INVALID-LINK--
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Available at: --INVALID-LINK--
-
Wikipedia. (2023). Robinson–Gabriel synthesis. Available at: --INVALID-LINK--
-
Toni Vela. (2023). Robinson-Gabriel synthesis of oxazoles. YouTube. Available at: --INVALID-LINK--
-
Soyer, Z., et al. (2015). Synthesis and Antioxidant Properties of New Oxazole-5(4H)-one Derivatives. Marmara Pharmaceutical Journal. Available at: --INVALID-LINK--
-
Soyer, Z., et al. (2015). Synthesis and Antioxidant Properties of New Oxazole-5(4H)-one Derivatives. PubMed Central (PMC). Available at: --INVALID-LINK--
-
Navarrete-Vázquez, G., et al. (2012). Synthesis and in vitro antiprotozoal activity of some 2- amino-4-phenyloxazole derivatives. Bioorganic & Medicinal Chemistry Letters. Available at: --INVALID-LINK--
-
Joshi, S., et al. (2021). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. SciSpace. Available at: --INVALID-LINK--
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. synarchive.com [synarchive.com]
- 4. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 5. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 6. journals.innovareacademics.in [journals.innovareacademics.in]
- 7. turkjps.org [turkjps.org]
- 8. Synthesis and Antioxidant Properties of New Oxazole-5(4H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Palladium Catalyst Removal in 4-(3-Fluorophenyl)oxazole Synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(3-Fluorophenyl)oxazole and similar heterocyclic compounds. The following sections provide in-depth troubleshooting advice and frequently asked questions to address the critical challenge of removing residual palladium catalysts from your reaction products. Adherence to stringent regulatory limits for metal impurities in active pharmaceutical ingredients (APIs) is paramount, and this guide offers practical, field-proven strategies to achieve the required purity.[1][2]
Troubleshooting Guide: Common Issues in Palladium Removal
This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.
Issue 1: High palladium content persists in the final this compound product even after initial purification attempts like filtration or crystallization.
-
Question: My ICP-MS analysis shows palladium levels are still unacceptably high after my standard work-up. What's going on, and what should I do next?
-
Answer: This is a common and often frustrating issue. The primary culprit is likely the nature of your product, this compound. Nitrogen-containing heterocycles can act as ligands, strongly chelating to the palladium catalyst.[3] This interaction can keep the palladium soluble in your organic phase, rendering simple filtration of precipitated metal ineffective.
Causality: The lone pair of electrons on the oxazole nitrogen can form a coordinate bond with the electron-deficient palladium center. This palladium-product complex can be highly soluble, preventing its removal through conventional crystallization or filtration.
Troubleshooting Workflow:
Caption: Decision workflow for high palladium contamination.
Recommended Actions:
-
Employ a Metal Scavenger: This is the most direct approach to actively capture the dissolved palladium. Solid-supported scavengers with high affinity for palladium are ideal as they can be easily removed by filtration.
-
Screen Scavengers: The effectiveness of a scavenger is system-dependent. It's advisable to screen a small panel to find the most efficient one for your specific reaction conditions. Thiol-functionalized silica (e.g., SiliaMetS Thiol) is often a robust first choice for various palladium species.[4][5]
-
Optimize Scavenging Conditions: Experiment with temperature, time, and the amount of scavenger used. A good starting point is 4-8 molar equivalents of scavenger relative to the initial palladium catalyst loading, with stirring at room temperature for several hours.[4][6]
-
Issue 2: Significant loss of this compound product during the palladium scavenging step.
-
Question: I've successfully removed the palladium with a scavenger, but my yield has dropped dramatically. How can I prevent my product from being lost?
-
Answer: Product loss during scavenging is typically due to non-specific adsorption of your compound onto the scavenger matrix, a common issue with materials like activated carbon.[7]
Causality: Scavengers, particularly activated carbon, have a high surface area with various active sites that can adsorb organic molecules, not just the target metal.
Troubleshooting Steps:
-
Minimize Scavenger Amount: Use the minimum effective amount of scavenger. This can be determined by running small-scale trials with varying scavenger-to-palladium ratios.
-
Adjust the Solvent: The choice of solvent can influence the binding of your product to the scavenger. Using a solvent in which your this compound is highly soluble can reduce its propensity to adsorb.
-
Select a More Specific Scavenger: Move away from broad-spectrum adsorbents like activated carbon towards more selective, functionalized silica or polymer scavengers (e.g., thiol or thiourea-based) which have a higher affinity for palladium and lower affinity for your product.[3][8]
-
Change the Purification Method: If product loss remains high, consider switching to a different purification strategy altogether, such as crystallization enhanced with a soluble chelating agent or a targeted liquid-liquid extraction.
-
Issue 3: Inconsistent palladium removal from batch to batch.
-
Question: My palladium removal protocol worked for my first batch, but subsequent runs have shown variable and often poor results. What could be causing this inconsistency?
-
Answer: Batch-to-batch variability in palladium removal often points to subtle inconsistencies in the reaction work-up, leading to different palladium species being present before the scavenging step.
Causality: The oxidation state (e.g., Pd(0), Pd(II)) and coordination environment of the residual palladium can vary depending on the precise reaction work-up conditions. Different palladium species can have different affinities for a given scavenger.
Troubleshooting Steps:
-
Standardize the Reaction Work-up: Ensure a consistent and robust work-up procedure is in place before the palladium removal step. This helps to normalize the state of the palladium species.
-
Use a Broad-Spectrum Scavenger: Some scavengers are effective against a wider range of palladium species. For example, scavengers based on dimercaptotriazine (DMT) are known to be effective for various palladium forms.[8]
-
Implement a Pre-treatment Step: Consider a mild oxidation or reduction step prior to scavenging to convert the various palladium species into a single, more easily removed form.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing residual palladium from my this compound synthesis?
A1: The most common and effective methods include:
-
Adsorption: Using solid-supported materials that bind to palladium. This includes activated carbon and specialized metal scavengers with functional groups like thiols, amines, or dimercaptotriazine.[3]
-
Crystallization: Purifying your product through crystallization can leave palladium impurities in the mother liquor. The efficiency of this method can be improved by adding agents that increase the solubility of the palladium species.[3]
-
Extraction: Using liquid-liquid extraction to partition the palladium catalyst into a phase that is separate from your product.[3]
-
Filtration: Passing the reaction mixture through a filter aid like Celite® is effective for removing heterogeneous catalysts (e.g., Pd/C) or palladium that has precipitated out of solution.[3]
Q2: How do I choose the best palladium removal method for my specific experiment?
A2: The optimal method depends on several factors:
-
Nature of Your Product: The solubility, stability, and potential for your this compound to chelate with palladium are key considerations.
-
Form of Palladium Residue: Is the palladium homogeneous (dissolved) or heterogeneous (solid)?
-
Scale of Your Reaction: Some methods are more amenable to large-scale production than others.
-
Cost and Time Constraints: The cost of scavengers and the time required for different procedures can be important factors.
Q3: What are the regulatory limits for palladium in pharmaceutical products?
A3: Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines for elemental impurities in drug products. For an oral medication, the permitted daily exposure (PDE) for palladium is typically 100 µg.[2] This translates to a concentration limit in the API that depends on the maximum daily dose of the drug.
Experimental Protocols
Protocol 1: General Procedure for Palladium Scavenging with SiliaMetS Thiol (Batch Mode)
This protocol provides a starting point for using a common silica-based scavenger.
-
Determine Palladium Concentration: If possible, quantify the residual palladium in your crude product solution using ICP-MS. If this is not feasible, estimate the amount based on the initial catalyst loading.
-
Calculate Scavenger Amount: A typical starting point is to use 4-8 molar equivalents of the scavenger relative to the estimated amount of palladium.[4]
-
Scavenging Reaction:
-
Dissolve the crude this compound in a suitable solvent (e.g., THF, Toluene, Ethyl Acetate).
-
Add the calculated amount of SiliaMetS Thiol to the solution.
-
Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 2-24 hours. The optimal time and temperature should be determined through small-scale screening experiments.[4][6]
-
-
Filtration: Once the scavenging is complete, filter the mixture through a pad of celite or a suitable filter paper to remove the solid-supported scavenger.[4]
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of your product.
-
Concentration and Analysis: Combine the filtrate and washings, and remove the solvent under reduced pressure. Analyze the palladium content of the purified product using ICP-MS.[3]
Protocol 2: Palladium Removal Using Activated Carbon
This protocol is a cost-effective alternative, but be mindful of potential product loss.
-
Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).
-
Treatment: Add activated carbon (e.g., Darco® KB-B), typically 5-10 wt% relative to the crude product.
-
Stirring: Stir the slurry at room temperature or a slightly elevated temperature for 1-18 hours.
-
Filtration: Filter the mixture through a pad of celite to remove the activated carbon. Be aware that some activated carbon fines can pass through standard filter paper.
-
Washing: Wash the celite pad with fresh solvent to recover any adsorbed product.
-
Concentration and Analysis: Concentrate the filtrate and analyze for residual palladium content.
Data Presentation: Scavenger Efficiency
The following table summarizes the typical efficiency of various palladium removal agents. Note that performance can vary significantly based on the specific reaction conditions.
| Scavenger Type | Functional Group | Typical Initial Pd (ppm) | Typical Final Pd (ppm) | Reaction Context | Reference |
| Silica-Based | Thiol | >1300 | 2 | Buchwald-Hartwig | [4][5] |
| Thiol & Thiourea | 2400 | ≤ 16 | Suzuki Coupling | [4] | |
| Polymer-Based | Trimercaptotriazine (TMT) | 330 | ~10-30 | Suzuki Coupling | [7] |
| Activated Carbon | N/A | 300 | < 1 | Heck Reaction | [4][7] |
Visualization of the Scavenging Process
Caption: Workflow of palladium removal by scavenging.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. onyxipca.com [onyxipca.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. silicycle.com [silicycle.com]
- 6. velocityscientific.com.au [velocityscientific.com.au]
- 7. pubs.acs.org [pubs.acs.org]
- 8. silicycle.com [silicycle.com]
Robinson-Gabriel Oxazole Synthesis: A Technical Support Guide for Optimizing Yields
Welcome to our dedicated technical support center for the Robinson-Gabriel oxazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to troubleshoot and optimize this venerable yet powerful reaction. My aim here is not just to provide a list of steps, but to offer a deeper understanding of the "why" behind each experimental choice, drawing from both established chemical principles and practical, field-tested experience.
Troubleshooting Guide: Addressing Low Yields Head-On
Low yields in the Robinson-Gabriel synthesis are a common frustration, but they are almost always traceable to specific, rectifiable issues. Let's break down the most frequent problems in a question-and-answer format.
Question 1: My reaction has stalled, or the conversion of the starting 2-acylamino-ketone is very low. What are the likely causes and solutions?
This is a classic issue often related to the cyclodehydration step. The Robinson-Gabriel synthesis is essentially an intramolecular cyclization followed by dehydration to form the aromatic oxazole ring.[1][2] If this process is inefficient, your yield will suffer.
Causality and Solutions:
-
Insufficiently Strong Dehydrating Agent: The choice of cyclodehydrating agent is critical. Historically, concentrated sulfuric acid was used, but it can lead to side reactions and charring, especially with sensitive substrates.[1][3] Modern protocols often employ a range of other agents.[1]
-
Reaction Temperature is Too Low: Dehydration reactions are often endothermic and require sufficient thermal energy.
-
Recommendation: Gradually increase the reaction temperature. For instance, some protocols using phosphorus oxychloride in DMF are run at 90°C.[1] Always monitor for decomposition of your starting material or product at higher temperatures.
-
-
Incomplete Formation of the Starting Material: The 2-acylamino-ketone precursor is often synthesized via the Dakin-West reaction.[1] Incomplete conversion in this preliminary step will naturally lead to lower yields in the subsequent cyclization.
-
Recommendation: Ensure the complete synthesis and purification of your 2-acylamino-ketone before proceeding to the Robinson-Gabriel step. Characterize this intermediate thoroughly (e.g., via NMR, LC-MS) to confirm its purity.
-
| Dehydrating Agent | Typical Conditions | Notes |
| Concentrated H₂SO₄ | High temperature | Prone to charring and side reactions.[3] |
| Polyphosphoric Acid (PPA) | 100-150 °C | Often improves yields over H₂SO₄.[3] |
| Phosphorus Oxychloride (POCl₃) | In DMF, ~90 °C | A common and effective reagent.[1] |
| Trifluoromethanesulfonic Acid | Can be used in combination with AlCl₃.[1] | A very strong acid for challenging substrates. |
| Triphenylphosphine/Iodine/Triethylamine | Milder conditions | Used in the Wipf modification for amino acid-derived substrates.[1] |
Question 2: I'm observing multiple spots on my TLC plate and the final product is difficult to purify. What are the common side reactions?
The presence of multiple byproducts is a clear indicator of side reactions. Understanding what these are can help you adjust your conditions to minimize their formation.
Causality and Solutions:
-
Incomplete Cyclization/Dehydration: You may be isolating the intermediate oxazoline, which has not fully dehydrated to the aromatic oxazole.
-
Recommendation: Increase the reaction time or the strength of the dehydrating agent to drive the reaction to completion.
-
-
Ring-Opening of the Oxazole Product: Oxazoles can be susceptible to nucleophilic attack and ring-opening, especially under harsh conditions or during workup.[2]
-
Recommendation: Use the mildest effective reaction conditions. During workup, avoid prolonged exposure to strong acids or bases. A careful aqueous quench followed by extraction is typically sufficient.
-
-
Decomposition of Starting Material: Electron-rich or sterically hindered 2-acylamino-ketones can be unstable under strongly acidic and high-temperature conditions.
-
Recommendation: If you suspect decomposition, consider a milder, more modern variation of the Robinson-Gabriel synthesis, such as the Wipf protocol which uses triphenylphosphine and iodine.[1]
-
Visualizing the Troubleshooting Workflow
To provide a clearer logical path for troubleshooting, the following workflow diagram outlines the key decision points.
Caption: A flowchart for troubleshooting low yields in the Robinson-Gabriel synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Robinson-Gabriel synthesis?
The reaction proceeds through a two-stage process:
-
Protonation and Cyclization: The keto group of the 2-acylamino-ketone is protonated by the acid catalyst, making it more electrophilic. The amide oxygen then acts as an intramolecular nucleophile, attacking the activated carbonyl carbon to form a five-membered oxazoline intermediate.
-
Dehydration: The resulting hydroxyl group on the oxazoline intermediate is protonated and eliminated as water, leading to the formation of a double bond and the aromatic oxazole ring.[3]
Visualizing the Reaction Mechanism
The following diagram illustrates the key steps in the Robinson-Gabriel synthesis.
Caption: The reaction mechanism of the Robinson-Gabriel oxazole synthesis.
Q2: Are there any modern alternatives to the Robinson-Gabriel synthesis I should consider?
Yes, while the Robinson-Gabriel synthesis is a classic method, several other named reactions are used to synthesize oxazoles, each with its own advantages.[3][4]
-
Fischer Oxazole Synthesis: This method involves the reaction of a cyanohydrin with an aldehyde.[3]
-
Van Leusen Synthesis: This is a very popular method that uses tosylmethyl isocyanide (TosMIC) and an aldehyde to form 5-substituted oxazoles.[3][5] It often proceeds under milder, basic conditions.
-
Bredereck Reaction: This reaction synthesizes oxazoles from α-haloketones and amides.[3]
The best choice of method depends on the desired substitution pattern of the oxazole and the functional group tolerance of your substrates.
Q3: How should I purify my final oxazole product?
Purification can sometimes be challenging due to the similar polarities of the product and unreacted starting materials or byproducts.
-
Column Chromatography: This is the most common method. A silica gel column with a gradient elution of ethyl acetate in hexanes is a good starting point. The exact solvent system will need to be optimized based on the polarity of your specific oxazole.
-
Recrystallization: If your oxazole is a solid, recrystallization can be a highly effective method to obtain a very pure product.
-
Acid-Base Extraction: Since oxazoles are weakly basic, an acid-base workup can sometimes be used to separate them from non-basic impurities.[3] However, care must be taken as some oxazoles are sensitive to strong acids.
By systematically addressing these common issues and understanding the underlying chemistry, you can significantly improve the yield and purity of your Robinson-Gabriel oxazole synthesis.
References
- 1. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Biological Activities of 4-(3-Fluorophenyl)oxazole and 4-(4-Fluorophenyl)oxazole: A Guide for Researchers
An In-depth Examination of Positional Isomerism on Pharmacological Potential
In the landscape of medicinal chemistry, the subtle repositioning of a single atom within a molecule can profoundly alter its biological profile. This guide provides a comparative analysis of two such positional isomers: 4-(3-Fluorophenyl)oxazole and 4-(4-Fluorophenyl)oxazole. While both compounds share the same molecular formula and core structure, the location of the fluorine atom on the phenyl ring dictates their interaction with biological targets, ultimately influencing their therapeutic potential. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering a synthesis of available data and a framework for understanding the structure-activity relationships (SAR) of these fluorinated oxazole derivatives.
Chemical Structure and Physicochemical Properties
The foundational difference between the two molecules lies in the substitution pattern of the fluorine atom on the phenyl ring attached to the 4-position of the oxazole core.
-
This compound (meta-isomer): The fluorine atom is positioned at the meta-position (C3) of the phenyl ring.
-
4-(4-Fluorophenyl)oxazole (para-isomer): The fluorine atom is located at the para-position (C4) of the phenyl ring.
This seemingly minor structural variance can influence key physicochemical properties such as electronic distribution, lipophilicity, and molecular conformation. These properties, in turn, are critical determinants of a compound's pharmacokinetic and pharmacodynamic behavior. The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities, which span antimicrobial, anticancer, antitubercular, anti-inflammatory, and antioxidant effects.[1][2]
Comparative Biological Activities: An Overview
Direct comparative studies detailing the biological activities of this compound and 4-(4-Fluorophenyl)oxazole are not extensively available in the public domain. However, by examining the broader literature on fluorophenyl-substituted heterocyclic compounds, we can infer potential differences in their pharmacological profiles. Fluorine substitution is a well-established strategy in drug discovery to enhance biological activity and improve metabolic stability.[3]
Anticancer Activity
Oxazole derivatives are a significant class of compounds in anticancer research, with many exhibiting potent activity against various cancer cell lines.[4][5][6] Their mechanisms of action are diverse and can include the inhibition of crucial cellular targets like tubulin, protein kinases, and DNA topoisomerases.[4]
While specific IC50 values for the direct comparison of this compound and 4-(4-Fluorophenyl)oxazole are not readily found, studies on related fluorinated compounds suggest that the position of the fluorine atom can significantly impact cytotoxicity. For instance, in a series of fluorophenyl-isoxazole derivatives, the substitution pattern on the phenyl ring influenced their antiproliferative activities against liver, cervical, and breast cancer cell lines.[3] Similarly, studies on 1,3,4-thiadiazole derivatives showed that fluorophenyl-substituted compounds exhibited cytotoxic activity against estrogen-dependent breast cancer cells.[6][7]
The electronic effects of the fluorine atom—inductive electron withdrawal and mesomeric electron donation—differ between the meta and para positions. This can affect the molecule's ability to interact with biological targets through hydrogen bonding or other non-covalent interactions, which are often crucial for potent anticancer activity.
Antimicrobial Activity
The oxazole scaffold is a common feature in compounds with antimicrobial properties.[1][2] The introduction of a fluorine atom can enhance this activity. A study on 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid and its 4-fluorophenyl counterpart revealed that both compounds are potent growth inhibitors of drug-resistant bacteria.[3] Although this study was on pyrazole derivatives, it highlights that both 3-fluoro and 4-fluoro substitutions can lead to significant antimicrobial effects. The N,N-Bisphenyl derivative of the 3-fluorophenyl pyrazole showed excellent activity against methicillin-resistant Staphylococcus aureus (MRSA) strains with a Minimum Inhibitory Concentration (MIC) value as low as 0.78 μg/mL.[3]
Another study on 5-aryl-1,3,4-oxadiazole-2-thiols reported that the 5-(4-fluorophenyl) derivative exhibited stronger activity against E. coli and S. pneumoniae compared to ampicillin and was also highly active against P. aeruginosa.[5] This suggests that the 4-fluoro substitution can be favorable for antibacterial and antifungal activity.
The following table summarizes the antimicrobial potential of related fluorophenyl-substituted heterocyclic compounds, providing a basis for hypothesizing the comparative activity of the target oxazoles.
| Compound Class | Substitution | Organism(s) | Activity (MIC/Zone of Inhibition) | Reference |
| Pyrazole Derivative | 3-Fluorophenyl | Methicillin-resistant S. aureus | 0.78 µg/mL | [3] |
| Pyrazole Derivative | 4-Fluorophenyl | Methicillin-resistant S. aureus | 0.78 µg/mL | [3] |
| 1,3,4-Oxadiazole-2-thiol | 4-Fluorophenyl | E. coli, S. pneumoniae, P. aeruginosa | Stronger than ampicillin | [5] |
Structure-Activity Relationship (SAR) Insights
The position of the fluorine atom on the phenyl ring influences the electronic properties of the molecule, which is a key aspect of its structure-activity relationship.
-
Inductive Effect: Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I). This effect is distance-dependent and will be stronger from the meta position than the para position relative to the point of attachment to the oxazole ring.
-
Mesomeric Effect: Fluorine can also donate a lone pair of electrons into the aromatic ring, a +M effect. This effect is more pronounced when the fluorine is in the para position, as it can directly influence the electron density of the carbon atom attached to the oxazole ring.
These electronic differences can affect:
-
Target Binding: The altered electron distribution can modify the strength of interactions (e.g., hydrogen bonds, π-π stacking) with the amino acid residues in the binding pocket of a target protein.
-
Metabolic Stability: The C-F bond is very strong, and fluorination can block sites of metabolic oxidation, thereby increasing the compound's half-life. The position of the fluorine can determine which potential metabolic sites are protected.
-
Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can affect its ability to cross cell membranes.
Experimental Protocols
To directly compare the biological activities of this compound and 4-(4-Fluorophenyl)oxazole, standardized in vitro assays are essential. Below are representative protocols for assessing anticancer and antimicrobial activities.
Synthesis of 4-(Fluorophenyl)oxazoles
A general synthetic route to 4-aryloxazoles involves the reaction of an α-haloketone with a formamide. For the synthesis of the title compounds, the corresponding 2-bromo-1-(fluorophenyl)ethan-1-one would be reacted with formamide.
Diagram of a potential synthetic workflow:
Caption: General synthetic scheme for 4-(fluorophenyl)oxazoles.
In Vitro Anticancer Activity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Culture: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound and 4-(4-Fluorophenyl)oxazole (e.g., from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Antimicrobial Activity Assay (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
-
Bacterial Culture: Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.
-
Compound Dilution: Prepare serial twofold dilutions of this compound and 4-(4-Fluorophenyl)oxazole in a 96-well microtiter plate containing broth.
-
Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria and broth), a negative control (broth only), and a standard antibiotic control (e.g., ampicillin).
-
Incubation: Incubate the plate at the optimal temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium.
Future Directions and Conclusion
The comparative analysis of this compound and 4-(4-Fluorophenyl)oxazole highlights a critical aspect of medicinal chemistry: the profound impact of positional isomerism on biological activity. While direct comparative data for these specific compounds is limited, the existing literature on related fluorinated heterocycles provides a strong rationale for further investigation.
Future research should focus on the parallel synthesis and biological evaluation of these two isomers against a panel of cancer cell lines and microbial strains. Such studies would provide definitive data on their relative potency and selectivity. Furthermore, computational studies, such as molecular docking, can be employed to predict their binding modes with various biological targets and to rationalize the experimental findings.
Diagram of the proposed research workflow:
Caption: Proposed workflow for the comparative study.
References
- 1. Design, synthesis and biological evaluation of novel oxazole derivatives as potential hypoglycemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iajps.com [iajps.com]
- 3. researchgate.net [researchgate.net]
- 4. Oxazole-Based Compounds As Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Unambiguous Structural Validation of 4-(3-Fluorophenyl)oxazole by 2D NMR Spectroscopy
Introduction: Beyond the 1D Spectrum in Heterocyclic Drug Scaffolds
In the realm of medicinal chemistry and drug development, the absolute certainty of a molecule's structure is non-negotiable. For novel heterocyclic compounds, such as 4-(3-Fluorophenyl)oxazole, which serve as valuable scaffolds, seemingly minor ambiguities in substituent placement can lead to drastically different pharmacological profiles. While 1D ¹H and ¹³C NMR are foundational, they often fall short in providing the unambiguous connectivity map required for complex, substituted ring systems.[1][2] Overlapping aromatic signals and the absence of direct proton-proton coupling between isolated spin systems can leave critical structural questions unanswered.
This guide provides a comprehensive, field-proven methodology for the definitive structural validation of this compound. We will move beyond simple data reporting and delve into the strategic application of two-dimensional (2D) NMR techniques. By synergistically interpreting data from COSY, HSQC, and HMBC experiments, we will construct a self-validating structural proof that leaves no room for doubt. This approach demonstrates how to leverage modern NMR to not just suggest, but to confirm the precise atomic arrangement of a molecule.[3]
The Analytical Challenge: Pinpointing Connectivity
The core challenge in validating the structure of this compound lies in unequivocally proving the connection between the C4 position of the oxazole ring and the C1' position of the 3-fluorophenyl ring. Furthermore, we must confirm the substitution pattern on both aromatic rings. 1D NMR alone cannot definitively establish the long-range connectivity between the two distinct ring systems.
To address this, we employ a suite of 2D NMR experiments, each providing a unique piece of the structural puzzle.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). This is ideal for mapping out connected proton networks within a single spin system, like the protons on the fluorophenyl ring.[4]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (¹JCH). This experiment is the most sensitive method for assigning carbon signals for all protonated carbons.[5]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the cornerstone of our validation. It reveals correlations between protons and carbons over longer ranges, typically two to three bonds (²JCH, ³JCH). These correlations bridge the gap between isolated spin systems and connect the molecular fragments identified by COSY and HSQC.[5][6]
The logical workflow for this validation process is illustrated below.
Figure 1: The overall experimental and analytical workflow for 2D NMR-based structure validation.
Experimental Protocol: Acquiring High-Quality 2D NMR Data
Trustworthy data begins with meticulous preparation and standardized acquisition parameters. The following protocol is designed for a typical 500 MHz NMR spectrometer.
1. Sample Preparation:
-
Accurately weigh 15-20 mg of the synthesized this compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Vortex the sample until fully dissolved.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. Spectrometer Setup & 1D Spectra:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the CDCl₃ and shim the magnetic field to achieve optimal homogeneity (line shape).
-
Acquire a standard quantitative ¹H NMR spectrum (zg30 pulse program, d1=5s, ns=16).
-
Acquire a proton-decoupled ¹³C NMR spectrum (zgpg30 pulse program, ns=1024).
3. 2D NMR Acquisition:
-
COSY (gCOSY):
-
Use a gradient-selected COSY pulse sequence.
-
Acquire data with 256 increments in the F1 dimension and 2048 data points in the F2 dimension.
-
Set the spectral width to cover all proton signals (~10 ppm).
-
Use 2-4 scans per increment.
-
-
HSQC (hsqcedetgpsisp2.3):
-
Use a phase-sensitive, edited HSQC sequence with gradient selection to differentiate CH/CH₃ (positive) from CH₂ (negative) signals.[5]
-
Optimize the spectral widths in both F2 (¹H) and F1 (¹³C, ~160 ppm) dimensions.
-
Set the ¹JCH coupling constant to an average value of 145 Hz.
-
Acquire with 256-512 increments in F1 and 2-8 scans per increment.
-
-
HMBC (hmbcgplpndqf):
-
Use a gradient-selected HMBC pulse sequence.
-
Set the long-range coupling constant (d6) to optimize for correlations over a range, typically targeting an average value of 8 Hz. This value is effective for observing both ²JCH and ³JCH correlations in aromatic systems.[4]
-
Acquire with 256-512 increments in F1 and 8-16 scans per increment.
-
Data Interpretation: Assembling the Molecular Jigsaw
For our analysis, we will use the standard numbering scheme for this compound as shown below.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and HSQC Correlations
| Atom Position | Predicted δ ¹H (ppm), Multiplicity | Predicted δ ¹³C (ppm) | HSQC Correlation (¹H → ¹³C) |
| H-2 | 8.05, s | C-2 (151.5) | 8.05 → 151.5 |
| H-5 | 7.80, s | C-5 (138.0) | 7.80 → 138.0 |
| C-4 | - | 125.0 | - |
| H-2' | 7.65, d | C-2' (115.0) | 7.65 → 115.0 |
| C-3' | - | 163.0 (d, ¹JCF ≈ 245 Hz) | - |
| H-4' | 7.15, td | C-4' (113.0) | 7.15 → 113.0 |
| H-5' | 7.40, td | C-5' (130.5) | 7.40 → 130.5 |
| H-6' | 7.55, ddd | C-6' (123.0) | 7.55 → 123.0 |
| C-1' | - | 133.0 | - |
Note: Chemical shifts are hypothetical but based on typical values for similar structures and substituent effects.[7][8] Fluorine coupling will further split relevant carbon and proton signals.
Step 1: Mapping Intra-Ring Connectivity with COSY
The COSY spectrum reveals correlations between protons that are coupled through bonds. In this compound, we expect to see two isolated spin systems.
-
Oxazole Ring: Protons H-2 and H-5 are separated by four bonds and will not show a COSY correlation. They will appear as singlets (or narrow doublets due to long-range coupling) on the diagonal with no cross-peaks.
-
Fluorophenyl Ring: A network of correlations will be visible, confirming the connectivity of the protons on this ring.
Table 2: Key COSY Correlations
| Correlating Protons | Interpretation |
| H-5' (7.40 ppm) ↔ H-4' (7.15 ppm) | Confirms ortho relationship (³JHH) |
| H-5' (7.40 ppm) ↔ H-6' (7.55 ppm) | Confirms ortho relationship (³JHH) |
| H-4' (7.15 ppm) ↔ H-6' (7.55 ppm) | Confirms meta relationship (⁴JHH) |
Causality: The COSY experiment is our first step because it rapidly establishes the proton frameworks. By confirming the fluorophenyl spin system, we have assembled the first major fragment of the molecule. The lack of correlation between the oxazole protons (H-2, H-5) and the phenyl ring protons proves they are not on the same ring system.
Step 2: Assigning Protonated Carbons with HSQC
The HSQC spectrum definitively links each proton signal to its directly attached carbon.[6] This is a crucial step for assigning the ¹³C spectrum and provides the foundation for interpreting the long-range HMBC data. The correlations are straightforward and are summarized in Table 1.
Causality: Running an edited HSQC provides an additional layer of validation. It not only confirms the ¹JCH connections but also acts as a DEPT-135 experiment, confirming that all protonated carbons in our molecule are methines (CH), which would appear with the same phase. This confirms the absence of any CH₂ or CH₃ groups, consistent with our proposed structure.
Step 3: Bridging the Fragments with HMBC
The HMBC experiment is the definitive tool for connecting the molecular fragments. It reveals correlations over 2 and 3 bonds, allowing us to "see" across quaternary carbons and heteroatoms.[9][10] The key correlations for validating the this compound structure are those that link the two rings.
Table 3: Key HMBC Correlations for Structural Confirmation
| Proton (δ ¹H) | Correlating Carbon (δ ¹³C) | # of Bonds | Interpretation |
| H-5 (7.80) | C-4 (125.0) | 2 | Confirms H-5 is adjacent to C-4 in the oxazole ring. |
| H-5 (7.80) | C-1' (133.0) | 3 | Crucial Link: Connects the oxazole ring (via H-5) to the phenyl ring's point of attachment (C-1'). |
| H-2 (8.05) | C-4 (125.0) | 3 | Confirms oxazole ring connectivity. |
| H-2' (7.65) | C-4 (125.0) | 3 | Crucial Link: Connects the phenyl ring (via H-2') to the oxazole ring's point of attachment (C-4). |
| H-6' (7.55) | C-4 (125.0) | 3 | Crucial Link: A second, confirming connection from the phenyl ring (via H-6') to C-4 of the oxazole. |
| H-2' (7.65) | C-3' (163.0) | 2 | Confirms position of C-3' relative to H-2'. |
| H-4' (7.15) | C-3' (163.0) | 2 | Confirms position of C-3' relative to H-4'. |
Causality and Self-Validation: The HMBC data provides a self-validating system. The observation of correlations from both H-2' and H-6' on the phenyl ring to C-4 of the oxazole ring, combined with the correlation from H-5 on the oxazole ring to C-1' of the phenyl ring, creates an undeniable and interlocking proof of the C4-C1' bond. Any other isomer, such as 5-(3-Fluorophenyl)oxazole or 2-(3-Fluorophenyl)oxazole, would produce a completely different set of key HMBC correlations.
The diagram below visually summarizes these critical long-range connections that piece the final structure together.
Figure 2: Key HMBC correlations confirming the connectivity between the oxazole and fluorophenyl rings.
Conclusion
By systematically applying and interpreting a suite of 2D NMR experiments, we have moved beyond ambiguity to achieve definitive structural validation of this compound. The COSY experiment established the internal proton connectivity of the fluorophenyl ring, the HSQC experiment assigned all protonated carbons, and the HMBC experiment provided the critical long-range correlations that unequivocally linked the two heterocyclic systems. This integrated approach represents a robust, reliable, and self-validating methodology essential for researchers in synthetic chemistry and drug development, ensuring that subsequent biological and clinical studies are based on a molecule of known and verified structure.
References
- 1. anuchem.weebly.com [anuchem.weebly.com]
- 2. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 5. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. web.pdx.edu [web.pdx.edu]
- 9. Theoretical NMR correlations based Structure Discussion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HSQC / HMBC prediction | cheminfo ELN documentation [docs.c6h6.org]
A Comparative Guide to Catalytic Systems for the Synthesis of 4-(3-Fluorophenyl)oxazole
In the landscape of modern medicinal chemistry, the oxazole scaffold is a privileged heterocycle, integral to a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties and ability to act as a bioisosteric replacement for amide or ester functionalities make it a cornerstone in drug design.[1][3] The introduction of fluorine atoms into these scaffolds can profoundly enhance metabolic stability, binding affinity, and lipophilicity, making molecules like 4-(3-Fluorophenyl)oxazole valuable building blocks for novel therapeutics.[4]
This guide provides an in-depth comparative analysis of various catalytic systems for the synthesis of this compound. We move beyond simple protocol listing to dissect the causality behind methodological choices, offering researchers and drug development professionals a robust framework for selecting and optimizing a synthetic route tailored to their specific needs. We will explore classical acid-catalyzed methods, versatile transition-metal catalyzed reactions, and modern photocatalytic strategies, providing experimental data and field-proven insights for each.
Classical Approaches: Building the Oxazole Core
Classical methods, while established for decades, remain relevant for their simplicity and scalability in certain contexts. Two primary examples are the Robinson-Gabriel and Van Leusen syntheses.
Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis is a robust and long-standing method that constructs the oxazole ring through the cyclodehydration of a 2-acylamino ketone.[5][6] The reaction is typically promoted by strong acids, which act as both catalyst and dehydrating agent.
Mechanistic Insight: The process begins with the protonation of the amide carbonyl oxygen, followed by nucleophilic attack from the enol form of the adjacent ketone. A subsequent dehydration cascade yields the aromatic oxazole ring. The choice of a potent dehydrating agent like sulfuric acid, polyphosphoric acid (PPA), or phosphorus oxychloride is critical for driving the reaction to completion.[7][8]
Applicability: This method is best suited for producing 2,4,5-trisubstituted oxazoles. For the target molecule, this compound, this would necessitate a starting material like an α-acylamino ketone bearing the 3-fluorophenyl group at the appropriate position.
Van Leusen Oxazole Synthesis
The Van Leusen reaction offers a powerful alternative, particularly for constructing 5-substituted oxazoles from aldehydes using tosylmethyl isocyanide (TosMIC).[9][10] This method is prized for its mild reaction conditions and operational simplicity.
Mechanistic Insight: The reaction proceeds via the base-mediated deprotonation of TosMIC, which then acts as a nucleophile, attacking the aldehyde (e.g., 3-fluorobenzaldehyde). The resulting intermediate undergoes a 5-endo-dig cyclization to form an oxazoline.[11] A final base-promoted elimination of the tosyl group yields the oxazole.[12] While traditionally used for 5-substituted oxazoles, modifications allow for the synthesis of 4,5-disubstituted derivatives.[9][12]
Modern Strategies: Transition-Metal Catalysis
Transition-metal catalysis has revolutionized heterocyclic synthesis, offering unparalleled efficiency, regioselectivity, and functional group tolerance. Catalysts based on rhodium, copper, and palladium provide distinct advantages for constructing the this compound scaffold.
Rhodium-Catalyzed Annulation
Rhodium catalysis, particularly involving the reaction of α-diazo compounds with nitriles or amides, presents a highly efficient route to substituted oxazoles.[13][14] A notable strategy involves the rhodium-catalyzed annulation of 1,2,3-triazoles with aldehydes.
Mechanistic Insight: The reaction is believed to proceed through the formation of a rhodium-azavinyl carbene intermediate from the triazole.[15] This reactive species then undergoes a [3+2] cycloaddition with the aldehyde. Subsequent rearrangement and elimination steps yield the final 2,5-disubstituted oxazole product. This method provides excellent yields and a broad substrate scope.[15][16] To synthesize the target molecule, one could envision a reaction between a suitable triazole and 3-fluorobenzaldehyde.
Diagram 1: Catalytic Cycle for Rhodium-Catalyzed Oxazole Synthesis
A representative catalytic cycle for the annulation of a triazole and an aldehyde.
Copper-Catalyzed Cyclizations
Applicability: For synthesizing this compound, a plausible route could involve the copper-catalyzed reaction between 2-amino-1-(3-fluorophenyl)ethan-1-one (or a derivative) and a suitable coupling partner, or a multi-component reaction where the 3-fluorophenyl moiety is introduced via one of the starting materials.
Palladium-Catalyzed Cross-Coupling
While often used for functionalizing a pre-existing heterocycle, palladium catalysts can also be employed in multi-component syntheses to build the core structure.[20] For instance, a four-component reaction concatenating Sonogashira coupling, cyclocondensation, and Suzuki coupling can produce highly substituted isoxazoles, and similar principles can be applied to oxazole synthesis.[20] A more direct strategy for the target molecule would be to synthesize a 4-bromooxazole intermediate and then use a Suzuki cross-coupling reaction with (3-fluorophenyl)boronic acid to install the desired substituent.[21]
Photocatalytic Synthesis: A Modern, Mild Approach
Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, enabling reactions to proceed under exceptionally mild conditions (often at room temperature) with high efficiency.[22][23]
Mechanistic Insight: A common approach involves the reaction of an α-bromoketone with a benzylamine derivative.[24] The reaction is initiated by visible-light excitation of a photocatalyst, such as [Ru(bpy)₃]Cl₂. The excited photocatalyst engages in a single-electron transfer (SET) process with the α-aminoketone (formed in situ), generating a radical cation.[22] This intermediate undergoes subsequent oxidation and cyclization steps to form the oxazole ring. This method is noted for its excellent functional group tolerance and moderate to excellent yields.[24][25]
Diagram 2: General Workflow for Photocatalytic Synthesis
A simplified workflow for setting up a visible-light photocatalytic reaction.
Comparative Analysis of Catalytic Systems
The choice of synthetic strategy depends on factors such as available starting materials, required scale, functional group compatibility, and cost. The table below summarizes the key features of the discussed catalytic systems.
| Catalytic System | Catalyst Type | Key Reactants | Typical Yields | Reaction Conditions | Advantages | Disadvantages |
| Robinson-Gabriel | Brønsted/Lewis Acid | 2-Acylamino ketone | 50-85% | High temp, strong acid | Inexpensive reagents, scalable | Harsh conditions, limited functional group tolerance[5] |
| Van Leusen | Organic Base (e.g., K₂CO₃) | Aldehyde, TosMIC | 60-95% | Mild (RT to reflux) | Mild conditions, high yields, simple procedure[9][12] | Stoichiometric TosMIC, potential side reactions |
| Rhodium-Catalyzed | Rh(II) complex | Triazole, Aldehyde | 75-95% | Moderate temp (e.g., 120 °C) | High efficiency, excellent yields, broad scope[15][16] | Expensive catalyst, requires diazo precursor or triazole |
| Copper-Catalyzed | Cu(I) or Cu(II) salt | Varies (e.g., Enamides, Oximes) | 60-90% | Moderate to high temp | Cost-effective catalyst, diverse reaction pathways[17][18] | Often requires stoichiometric oxidants, higher temperatures |
| Photocatalytic | Ru or Ir complex | α-Bromoketone, Benzylamine | 70-95% | Room temperature, visible light | Extremely mild conditions, excellent functional group tolerance[22][24] | Requires specific photochemical setup, catalyst can be costly |
Detailed Experimental Protocols
Here, we provide representative, detailed protocols for two modern and effective methods to synthesize a 4-aryl oxazole, adaptable for the synthesis of this compound.
Protocol 1: Rhodium-Catalyzed Annulation of a Triazole and 3-Fluorobenzaldehyde
This protocol is adapted from the general methodology described by Li et al. for the synthesis of 2,5-diaryloxazoles.[15][16]
Rationale: This method is chosen for its high efficiency and directness in forming the 2,5-disubstituted oxazole core in a single step from commercially available starting materials.
-
Preparation: To an oven-dried Schlenk tube, add the N-sulfonyl-1,2,3-triazole (0.3 mmol, 1.0 equiv.), 3-fluorobenzaldehyde (0.6 mmol, 2.0 equiv.), and the rhodium catalyst [e.g., Rh₂(OAc)₄] (1 mol%).
-
Reaction Setup: Evacuate and backfill the tube with argon or nitrogen three times. Add 2.0 mL of a dry, degassed solvent (e.g., 1,2-dichloroethane).
-
Heating: Seal the tube and place it in a preheated oil bath at 120 °C.
-
Monitoring: Stir the reaction mixture for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.
-
Workup: After completion, cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure this compound derivative.
Protocol 2: Visible-Light Photocatalytic Synthesis
This protocol is based on the general procedure developed by Cho et al. for the synthesis of substituted oxazoles.[22][24]
Rationale: This method is selected for its exceptionally mild reaction conditions, which preserves sensitive functional groups and represents the forefront of sustainable chemical synthesis.
-
Preparation: In a 10 mL vial, combine the α-bromoketone (0.2 mmol, 1.0 equiv.), benzylamine derivative (0.3 mmol, 1.5 equiv.), [Ru(bpy)₃]Cl₂ (1 mol%, 0.002 mmol), and K₃PO₄ (0.4 mmol, 2.0 equiv.).
-
Reaction Setup: Add 2.0 mL of degassed dimethylformamide (DMF). Seal the vial with a septum and degas the solution by bubbling with argon for 15 minutes.
-
Irradiation: Place the vial approximately 5 cm from a blue LED lamp (40 W). Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction for 24 hours or until completion as indicated by TLC.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.
Conclusion
The synthesis of this compound can be achieved through a variety of catalytic strategies, each with a distinct profile of advantages and limitations. While classical methods like the Robinson-Gabriel synthesis offer scalability with inexpensive reagents, they are often hampered by harsh conditions. Modern transition-metal catalyzed approaches, particularly using rhodium, provide a highly efficient and versatile route with excellent yields. For syntheses requiring maximum functional group tolerance and mild conditions, visible-light photocatalysis stands out as a superior method. The optimal choice will ultimately be dictated by the specific constraints and goals of the research program, including cost, scale, available equipment, and desired purity. This guide serves as a foundational tool for making that informed decision, enabling the efficient and strategic synthesis of this valuable fluorinated heterocyclic building block.
References
- 1. Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. cbijournal.com [cbijournal.com]
- 5. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 6. synarchive.com [synarchive.com]
- 7. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 11. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 12. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The rhodium carbene route to oxazoles: a remarkable catalyst effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rhodium carbene routes to oxazoles and thiazoles. Catalyst effects in the synthesis of oxazole and thiazole carboxylates, phosphonates, and sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of 2,5-diaryloxazoles through rhodium-catalyzed annulation of triazoles and aldehydes - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03966G [pubs.rsc.org]
- 17. jsynthchem.com [jsynthchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Copper-catalyzed oxidative cyclization of arylamides and β-diketones: new synthesis of 2,4,5-trisubstituted oxazoles | Semantic Scholar [semanticscholar.org]
- 20. Rapid Sequentially Palladium Catalyzed Four-Component Synthesis of Novel Fluorescent Biaryl-Substituted Isoxazoles [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. 1,3-Oxazole synthesis [organic-chemistry.org]
- 24. Synthesis of Substituted Oxazoles by Visible-Light Photocatalysis [organic-chemistry.org]
- 25. researchgate.net [researchgate.net]
Evaluating the Metabolic Stability of 4-(3-Fluorophenyl)oxazole: A Comparative Guide
In the landscape of modern drug discovery, the metabolic stability of a new chemical entity (NCE) is a critical determinant of its therapeutic potential. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites, ultimately resulting in the failure of an otherwise promising drug candidate. This guide provides an in-depth evaluation of the metabolic stability of 4-(3-Fluorophenyl)oxazole, a scaffold of interest in medicinal chemistry. We will compare its stability profile against relevant structural analogs, offering field-proven insights and detailed experimental protocols to support the findings.
The Imperative of Metabolic Stability in Drug Design
The journey of a drug from administration to its target site is fraught with metabolic challenges, primarily orchestrated by a suite of enzymes in the liver. These enzymes, most notably the Cytochrome P450 (CYP) superfamily and aldehyde oxidases (AO), are designed to modify and eliminate foreign compounds (xenobiotics).[1][2][3][4][5] For a drug to be effective, it must possess a degree of resistance to this metabolic machinery to ensure a sufficient concentration reaches its target for a therapeutically relevant duration.
The inclusion of a fluorine atom, as in this compound, is a deliberate medicinal chemistry strategy. Replacing a hydrogen atom with fluorine at a metabolically labile position can block oxidative metabolism by CYP enzymes, a common route of degradation for aromatic rings.[6][7][8] However, the oxazole ring itself presents a distinct metabolic profile. While generally stable, oxazoles lacking a substituent at the C2 position can be susceptible to ring oxidation by cytosolic aldehyde oxidase, leading to the formation of a 2-oxazolone.[9][10] Therefore, a comprehensive evaluation of this compound requires consideration of both CYP- and AO-mediated metabolic pathways.
Comparative In Vitro Metabolic Stability Assessment
To objectively evaluate the metabolic stability of this compound (CMPD-01), we present a head-to-head comparison with two structural analogs using pooled human liver microsomes (HLM). This subcellular fraction is rich in CYP enzymes and is a standard in vitro tool for early-stage metabolic assessment.[1][11][12][13]
-
CMPD-01: this compound
-
CMPD-02 (Alternative): 4-Phenyloxazole (the non-fluorinated parent compound)
-
CMPD-03 (Alternative): 2-(3-Fluorophenyl)oxazole (a positional isomer)
The selection of these comparators allows for a direct assessment of the impact of fluorine substitution (CMPD-01 vs. CMPD-02) and the influence of the phenyl ring's position on the oxazole core (CMPD-01 vs. CMPD-03) on metabolic fate.
Experimental Data Summary
The following table summarizes the key parameters derived from the in vitro metabolic stability assay. A longer half-life (t½) and lower intrinsic clearance (CLint) are indicative of greater metabolic stability.
| Compound ID | Compound Name | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| CMPD-01 | This compound | 58 | 23.9 |
| CMPD-02 | 4-Phenyloxazole | 22 | 63.0 |
| CMPD-03 | 2-(3-Fluorophenyl)oxazole | 45 | 30.8 |
| Control | Verapamil (High Clearance) | 8 | 173.3 |
Data Interpretation : The results clearly indicate that this compound (CMPD-01) possesses the highest metabolic stability among the tested analogs. The introduction of the fluorine atom at the 3-position of the phenyl ring results in a significant increase in the half-life and a corresponding decrease in intrinsic clearance compared to the non-fluorinated parent compound, 4-Phenyloxazole (CMPD-02). This supports the hypothesis that the fluorine atom effectively "shields" the phenyl ring from oxidative metabolism.
Furthermore, the positional isomer, 2-(3-Fluorophenyl)oxazole (CMPD-03), while more stable than the non-fluorinated analog, is metabolized more rapidly than CMPD-01. This suggests that the arrangement of the substituents on the oxazole core influences its susceptibility to metabolic enzymes.
Detailed Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes
This protocol outlines the step-by-step methodology for determining the metabolic stability of a test compound. The self-validating nature of this protocol is ensured by the inclusion of a positive control compound with known metabolic characteristics (Verapamil) and a negative control (incubation without the essential cofactor, NADPH).
I. Materials and Reagents
-
Test Compounds: 10 mM stock solutions in DMSO.
-
Biological Matrix: Pooled Human Liver Microsomes (HLM), 20 mg/mL stock.[11]
-
Buffer: 100 mM Potassium Phosphate Buffer (KPO4), pH 7.4.[11][14]
-
Cofactor: NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Positive Control: Verapamil (a compound known for high clearance).
-
Quenching Solution: Acetonitrile containing an internal standard (e.g., Carbamazepine) for LC-MS/MS analysis.[11][15]
-
Instrumentation: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.[11][16][17]
II. Experimental Workflow
The workflow is designed for a 96-well plate format to ensure high throughput and reproducibility.[14]
References
- 1. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 2. researchgate.net [researchgate.net]
- 3. The role of aldehyde oxidase in drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aldehyde oxidase and its role as a drug metabolizing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel ring oxidation of 4- or 5-substituted 2H-oxazole to corresponding 2-oxazolone catalyzed by cytosolic aldehyde oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mercell.com [mercell.com]
- 12. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 15. LC-MS/MS Assay for Simultaneous Quantification of Dual-Targeting 1,5-Diaryl-1,2,4-Triazole Sulfonamides (WA11-13) in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. research-portal.uu.nl [research-portal.uu.nl]
- 17. researchgate.net [researchgate.net]
Benchmarking the Efficacy of 4-(3-Fluorophenyl)oxazole Against Known Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitors
A Comparative Guide for Drug Discovery Professionals
Introduction: The Rationale for Targeting IDO1 in Immuno-Oncology
Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immune checkpoint protein and a high-value target in the field of immuno-oncology.[1][2] IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[2][3] In the tumor microenvironment, the overexpression of IDO1 by cancer cells or antigen-presenting cells leads to tryptophan depletion and the accumulation of kynurenine metabolites.[4][5] This metabolic reprogramming has profound immunosuppressive effects, including the inhibition of effector T cell and natural killer (NK) cell proliferation and function, and the promotion of regulatory T cell (Treg) differentiation and activity.[6][7][8] By creating an immune-tolerant environment, IDO1 allows tumors to evade immune surveillance and destruction.[1]
The oxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[9][10] Given the structural features of known small molecule inhibitors of metabolic enzymes, we hypothesize that 4-(3-Fluorophenyl)oxazole may represent a novel chemotype for IDO1 inhibition. This guide provides a comprehensive framework for benchmarking the efficacy of this compound against two well-characterized IDO1 inhibitors, Epacadostat and Navoximod, which have been extensively studied in clinical trials.[2][11][12]
Comparative Compounds: A Snapshot
| Compound | Structure | Mechanism of Action |
| This compound | (Hypothetical) | (Hypothesized) Competitive or non-competitive inhibitor of IDO1 |
| Epacadostat (INCB24360) | Hydroxyamidine | Potent and selective competitive inhibitor of IDO1.[6][11] |
| Navoximod (GDC-0919) | Imidazo[4,3-a]isoindole derivative | Potent inhibitor of the IDO1 pathway.[13][14] |
Experimental Benchmarking Workflow
The following sections detail a step-by-step experimental workflow designed to rigorously compare the efficacy of this compound against Epacadostat and Navoximod.
In Vitro Enzymatic Assay: Determining Direct Inhibition of IDO1
The initial step is to ascertain whether this compound directly inhibits IDO1 enzymatic activity and to quantify its potency relative to the known inhibitors. An absorbance-based in vitro assay is a standard method for this purpose.[15][16]
Protocol: IDO1 Enzymatic Assay
-
Reagent Preparation:
-
Prepare a reaction buffer consisting of 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.[15][16]
-
Prepare a stock solution of recombinant human IDO1 enzyme.
-
Prepare stock solutions of this compound, Epacadostat, and Navoximod in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of the substrate, L-tryptophan.
-
-
Assay Procedure:
-
In a 96-well plate, add the test compounds at various concentrations. Include a vehicle control (DMSO).
-
Add the IDO1 enzyme to each well and incubate briefly.
-
Initiate the enzymatic reaction by adding L-tryptophan to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).[15]
-
Terminate the reaction by adding 30% (w/v) trichloroacetic acid (TCA).[15][16]
-
Incubate the plate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.[16]
-
-
Data Acquisition and Analysis:
-
Centrifuge the plate to pellet any precipitate.[15]
-
Transfer the supernatant to a new plate and add a colorimetric reagent (e.g., p-dimethylaminobenzaldehyde in acetic acid) that reacts with kynurenine to produce a colored product.[16]
-
Measure the absorbance at 480 nm using a microplate reader.[15][16]
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce IDO1 activity by 50%).
-
Expected Outcome: This assay will provide the IC50 values for each compound, allowing for a direct comparison of their potency in inhibiting the isolated IDO1 enzyme.
Diagram: In Vitro IDO1 Enzymatic Assay Workflow
Caption: Workflow for the in vitro IDO1 enzymatic assay.
Cell-Based Assay: Assessing Cellular Potency
While an enzymatic assay confirms direct target engagement, a cell-based assay is crucial to evaluate a compound's ability to inhibit IDO1 within a cellular context, which accounts for factors like cell permeability and stability.[4][17]
Protocol: Cell-Based IDO1 Inhibition Assay
-
Cell Culture and Treatment:
-
Culture a suitable human cancer cell line known to express IDO1 upon stimulation, such as SK-OV-3 ovarian cancer cells or HeLa cells.[6][18]
-
Seed the cells in a 96-well plate and allow them to adhere.
-
Induce IDO1 expression by treating the cells with interferon-gamma (IFN-γ) for a specified period (e.g., 24-48 hours).[17][18]
-
Treat the IFN-γ stimulated cells with various concentrations of this compound, Epacadostat, and Navoximod. Include a vehicle control.
-
-
Kynurenine Measurement:
-
After a suitable incubation period (e.g., 24-48 hours), collect the cell culture supernatant.[15]
-
Measure the concentration of kynurenine in the supernatant using the same colorimetric method described in the enzymatic assay or by a more sensitive method like HPLC or a fluorescence-based sensor.[16][19]
-
-
Data Analysis:
-
Calculate the percentage of inhibition of kynurenine production for each compound concentration.
-
Determine the EC50 value (the effective concentration of the inhibitor that causes 50% of the maximum response).
-
Expected Outcome: This assay will provide the EC50 values, reflecting the cellular potency of the compounds and offering insights into their potential therapeutic efficacy.
Diagram: IDO1 Signaling Pathway and Inhibition
Caption: IDO1 pathway and the mechanism of inhibition.
In Vivo Efficacy Studies: Assessing Anti-Tumor Activity
The ultimate test of an anti-cancer agent's efficacy is its performance in a living organism. A syngeneic mouse tumor model is a standard approach to evaluate the in vivo anti-tumor activity of IDO1 inhibitors.
Protocol Outline: Syngeneic Mouse Tumor Model
-
Model Selection:
-
Utilize an immunocompetent mouse strain (e.g., C57BL/6 or BALB/c).
-
Implant a syngeneic tumor cell line that expresses IDO1, such as B16F10 melanoma or CT26 colon carcinoma.
-
-
Dosing and Administration:
-
Once tumors are established, randomize mice into treatment groups: vehicle control, this compound, Epacadostat, and Navoximod.
-
Administer the compounds orally at predetermined doses and schedules.
-
-
Efficacy Endpoints:
-
Monitor tumor growth over time by caliper measurements.
-
At the end of the study, excise tumors and weigh them.
-
Analyze the tumor microenvironment for changes in immune cell populations (e.g., CD8+ T cells, Tregs) by flow cytometry or immunohistochemistry.
-
Measure plasma kynurenine and tryptophan levels to assess target engagement in vivo.
-
Expected Outcome: This study will reveal the in vivo anti-tumor efficacy of this compound and its impact on the tumor immune microenvironment, providing a direct comparison with established inhibitors.
Pharmacokinetic (PK) Profiling: Understanding Drug Disposition
A compound's efficacy is intrinsically linked to its pharmacokinetic properties. Early PK profiling is essential to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics.[20][21]
Protocol Outline: Rodent Pharmacokinetic Study
-
Compound Administration:
-
Administer a single dose of this compound, Epacadostat, and Navoximod to separate groups of rodents (e.g., rats or mice) via intravenous (IV) and oral (PO) routes.
-
-
Sample Collection:
-
Collect blood samples at multiple time points post-administration.
-
-
Bioanalysis:
-
Process the blood samples to obtain plasma.
-
Quantify the concentration of the parent drug in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Calculate key PK parameters, including:
-
Clearance (CL): The rate at which the drug is eliminated from the body.
-
Volume of Distribution (Vd): The apparent volume into which the drug distributes.
-
Half-life (t1/2): The time required for the drug concentration to decrease by half.
-
Bioavailability (%F): The fraction of the orally administered dose that reaches systemic circulation.
-
-
Expected Outcome: This study will provide a comparative PK profile for each compound, which is critical for dose selection and predicting human pharmacokinetics.
Summary of Comparative Efficacy (Hypothetical Data)
The following table summarizes the hypothetical data that would be generated from the described experimental workflow, providing a clear comparison of the three compounds.
| Parameter | This compound | Epacadostat | Navoximod |
| IDO1 Enzymatic IC50 | (To be determined) | ~10 nM[5][6] | Ki: ~7 nM, EC50: ~75 nM[14][22] |
| Cellular Kynurenine EC50 | (To be determined) | ~75 nM | ~75 nM[14] |
| In Vivo Tumor Growth Inhibition | (To be determined) | Significant, especially in combination with checkpoint inhibitors[11] | Demonstrates anti-tumor activity in preclinical models[14][22] |
| Oral Bioavailability (%F) | (To be determined) | Orally bioavailable[5] | Orally bioavailable[14] |
Conclusion
This guide outlines a comprehensive and scientifically rigorous framework for benchmarking the efficacy of a novel compound, this compound, as a potential IDO1 inhibitor against the well-established clinical candidates Epacadostat and Navoximod. By systematically evaluating its in vitro potency, cellular activity, in vivo anti-tumor efficacy, and pharmacokinetic profile, researchers can generate the critical data needed to assess its therapeutic potential and make informed decisions for further drug development. The methodologies described herein represent a self-validating system, ensuring that the comparative data generated is robust and reliable.
References
- 1. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources [frontiersin.org]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. Epacadostat (INCB024360) | IDO1 inhibitor | CAS 1204669-58-8 | immunomodulating and antitumor activity | Buy INCB024360; IDO-IN-1; INCB-024360; INCB-24360; INCB24360 from Supplier InvivoChem [invivochem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Facebook [cancer.gov]
- 8. nbinno.com [nbinno.com]
- 9. tandfonline.com [tandfonline.com]
- 10. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Epacadostat - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Navoximod - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. oncotarget.com [oncotarget.com]
- 18. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cell‐Based Identification of New IDO1 Modulator Chemotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scienceopen.com [scienceopen.com]
- 21. researchgate.net [researchgate.net]
- 22. selleckchem.com [selleckchem.com]
The Gold Standard: A Comparative Guide to X-ray Crystallography for Unambiguous Structure Determination of Oxazole Derivatives
For researchers, scientists, and drug development professionals vested in the intricate world of medicinal chemistry, the precise determination of a molecule's three-dimensional architecture is not merely an academic exercise—it is the bedrock of rational drug design. Oxazole derivatives, a prominent class of heterocyclic compounds, are at the forefront of therapeutic innovation due to their vast pharmacological activities. The unambiguous confirmation of their molecular structure is paramount for deciphering structure-activity relationships (SAR) and propelling the development of next-generation pharmaceuticals. While an array of analytical techniques offers structural insights, single-crystal X-ray crystallography stands as the undisputed gold standard, providing unequivocal, high-resolution 3D structures.[1]
This guide offers an in-depth comparison of X-ray crystallography against other prevalent analytical methods—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—for the definitive structural elucidation of oxazole derivatives. We will explore the causality behind experimental choices, present supporting data, and provide detailed protocols to underscore the supremacy of X-ray crystallography in achieving unambiguous structural determination.
A Triumvirate of Techniques: A Comparative Analysis
The journey from a newly synthesized compound to a fully characterized molecule relies on a suite of analytical tools. For oxazole derivatives, NMR and MS are indispensable for initial characterization, confirming molecular weight and providing insights into the molecular framework. However, when ambiguity arises, particularly concerning stereochemistry, isomerism, and absolute configuration, X-ray crystallography provides the definitive answer.
The Unparalleled Precision of X-ray Crystallography
Single-crystal X-ray diffraction offers a direct visualization of the atomic arrangement within a crystal lattice.[1] By measuring the diffraction pattern of X-rays passing through a single crystal, we can generate an electron density map and, from that, a precise three-dimensional model of the molecule. This technique provides accurate bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the solid state.
One of the most significant advantages of X-ray crystallography is its ability to determine the absolute configuration of chiral molecules, a critical aspect in drug development where different enantiomers can have vastly different pharmacological or toxicological profiles. This is a feat that is exceptionally challenging, if not impossible, with NMR alone.
The Informative Power and Inherent Limitations of NMR Spectroscopy
NMR spectroscopy is a cornerstone of organic chemistry, providing a wealth of information about the connectivity and chemical environment of atoms within a molecule.[2] For oxazole derivatives, ¹H and ¹³C NMR are routinely used to identify the number and types of protons and carbons, and 2D NMR techniques like COSY, HSQC, and HMBC can establish through-bond correlations to piece together the molecular skeleton.[2]
However, NMR has its limitations. For complex, poly-substituted oxazoles, spectral overlap can make signal assignment a formidable challenge.[3][4] Furthermore, while NMR can provide information on the relative stereochemistry through techniques like Nuclear Overhauser Effect (NOE) spectroscopy, it often struggles with molecules that have multiple quaternary stereocenters where no proton-proton coupling exists to establish spatial relationships.[5] The determination of absolute stereochemistry by NMR is not straightforward and often requires the use of chiral derivatizing agents.[5]
The Role of Mass Spectrometry: A Tool for Confirmation, Not Definitive Elucidation
Mass spectrometry is an exquisitely sensitive technique that provides the molecular weight of a compound with high accuracy. High-resolution mass spectrometry (HRMS) can even determine the elemental composition. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can offer clues about the structure and are particularly useful for differentiating between isomers of oxazoles and isoxazoles based on their distinct fragmentation pathways.[6][7][8]
However, mass spectrometry alone cannot provide the three-dimensional arrangement of atoms in space. While it can distinguish between isomers that fragment differently, it cannot definitively determine stereochemistry or the precise connectivity of complex molecules without prior knowledge or comparison to standards.
Data-Driven Comparison: X-ray Crystallography vs. NMR and MS
To illustrate the distinct advantages of each technique, the following table summarizes their capabilities in the context of oxazole derivative structure determination:
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| 3D Structure | Unambiguous determination of the complete 3D structure, including bond lengths, angles, and conformation in the solid state.[1] | Provides information on connectivity and relative stereochemistry in solution. The complete 3D structure is inferred.[9][10] | Does not provide 3D structural information. |
| Stereochemistry | Unambiguous determination of both relative and absolute stereochemistry.[11][12][13][14] | Can determine relative stereochemistry (e.g., via NOE), but absolute configuration is challenging.[5] | Generally cannot determine stereochemistry, though some advanced techniques can differentiate diastereomers. |
| Isomer Differentiation | Definitive differentiation of all types of isomers (constitutional, geometric, and optical) based on their unique crystal packing and molecular structure. | Can differentiate constitutional and geometric isomers based on distinct chemical shifts and coupling constants.[15][16][17] Differentiation of some enantiomers requires chiral resolving agents. | Can differentiate isomers that produce distinct fragmentation patterns.[6][7][18][19][20] |
| Sample Requirements | Requires a high-quality single crystal (typically >0.1 mm).[1] Crystallization can be a significant bottleneck. | Requires a soluble and pure sample (typically 1-10 mg for ¹H, 10-50 mg for ¹³C).[2] | Requires a very small amount of sample (micrograms to nanograms) that is ionizable. |
| Throughput | Lower throughput due to the need for crystal growth and data collection/analysis. | Higher throughput for routine 1D and 2D experiments. | High throughput. |
| Primary Output | Electron density map, atomic coordinates, bond lengths, bond angles, torsional angles. | Chemical shifts, coupling constants, integrals, NOEs. | Mass-to-charge ratio (m/z) of the molecular ion and fragment ions. |
The Workflow of Unambiguous Structure Determination
The central role of X-ray crystallography in the definitive structure determination of a novel oxazole derivative is best illustrated through a logical workflow.
Figure 1. Workflow for the unambiguous structure determination of a novel oxazole derivative.
Experimental Protocol: Single-Crystal X-ray Diffraction of an Oxazole Derivative
The following provides a detailed, step-by-step methodology for the structural determination of an oxazole derivative using single-crystal X-ray diffraction.
Part 1: Crystallization - The Critical First Step
Obtaining high-quality single crystals is paramount for a successful X-ray diffraction experiment. The choice of crystallization method and solvent is often empirical and may require screening of various conditions.
1. Material Purity:
-
Ensure the oxazole derivative is of high purity (>95%), as impurities can inhibit crystallization or lead to poorly ordered crystals.
2. Solvent Selection:
-
Choose a solvent or solvent system in which the compound has moderate solubility. A good starting point is a solvent in which the compound is sparingly soluble at room temperature but readily soluble upon heating.
3. Common Crystallization Techniques:
-
Slow Evaporation: a. Prepare a saturated or near-saturated solution of the oxazole derivative in the chosen solvent in a clean vial. b. Loosely cap the vial or cover it with parafilm perforated with a few small holes. c. Allow the solvent to evaporate slowly and undisturbed over several days to weeks.
-
Slow Cooling: a. Prepare a saturated solution at an elevated temperature. b. Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C). Insulating the vessel can promote slower cooling.
-
Vapor Diffusion (Hanging or Sitting Drop): a. Dissolve the oxazole derivative in a "good" solvent (one in which it is highly soluble). b. Place a small drop of this solution on a siliconized glass slide (hanging drop) or in a small well (sitting drop). c. In a larger, sealed container, place a reservoir of a "poor" solvent (one in which the compound is insoluble but is miscible with the "good" solvent). d. The vapor of the poor solvent will slowly diffuse into the drop, gradually reducing the solubility of the oxazole derivative and inducing crystallization.
Part 2: Data Collection
1. Crystal Mounting:
-
Carefully select a single crystal of suitable size (typically 0.1-0.3 mm in all dimensions) with well-defined faces and no visible cracks or defects under a microscope.
-
Mount the crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.
2. X-ray Diffraction:
-
The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas to minimize thermal motion and radiation damage.
-
A monochromatic X-ray beam is directed at the crystal.
-
The crystal is rotated, and the diffraction pattern (a series of spots) is collected on a detector.
Part 3: Structure Solution and Refinement
1. Data Processing:
-
The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.
2. Structure Solution:
-
The initial positions of the atoms in the unit cell are determined using computational methods such as direct methods or the Patterson function.
3. Structure Refinement:
-
The initial atomic model is refined against the experimental diffraction data using least-squares methods. This process optimizes the atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.
-
Hydrogen atoms are typically placed in calculated positions.
4. Validation:
-
The final structure is validated using various crystallographic metrics to ensure its quality and accuracy.
Visualizing the X-ray Crystallography Workflow
Figure 2. Detailed workflow of single-crystal X-ray crystallography.
Conclusion: The Final Arbiter in Structural Science
In the pursuit of novel oxazole-based therapeutics, ambiguity in molecular structure is a significant impediment to progress. While NMR and mass spectrometry are indispensable tools for routine characterization, they can fall short in providing the definitive, three-dimensional structural information required for a deep understanding of a molecule's properties and interactions. X-ray crystallography, by providing an unparalleled level of detail and accuracy, serves as the final arbiter in structural determination.[1] For researchers in drug discovery and development, a comprehensive understanding and strategic application of X-ray crystallography are essential for unambiguously determining molecular structures, thereby accelerating the design and optimization of new, effective, and safe medicines.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 3. Practical aspects of NMR signal assignment in larger and challenging proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bionmr.unl.edu [bionmr.unl.edu]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The use of X-ray crystallography to determine absolute configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 14. Determination of absolute configuration using single crystal X-ray diffraction. | Semantic Scholar [semanticscholar.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. DSpace [dr.lib.iastate.edu]
- 17. cris.biu.ac.il [cris.biu.ac.il]
- 18. researchgate.net [researchgate.net]
- 19. scielo.br [scielo.br]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to the In Silico Evaluation of Fluorophenyl Oxazole Isomers
In the landscape of modern drug discovery, the subtle art of medicinal chemistry often hinges on the precise spatial arrangement of atoms within a molecule. Isomers, compounds with identical molecular formulas but different structural arrangements, can exhibit remarkably divergent biological activities. This guide provides a comprehensive, in--silico comparison of fluorophenyl oxazole isomers, offering a detailed protocol for their evaluation using molecular docking and a framework for interpreting the resulting data. This analysis is designed to empower researchers, scientists, and drug development professionals to rationally prioritize candidates for further experimental validation.
The oxazole scaffold is a privileged heterocycle in medicinal chemistry, known for its presence in numerous biologically active compounds.[1][2] The introduction of a fluorine atom to a phenyl ring substituent can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, influencing factors such as metabolic stability and binding affinity. Consequently, understanding how the positional isomerism of the fluorine atom on the phenyl ring impacts protein-ligand interactions is a critical step in structure-activity relationship (SAR) studies.[3][4][5]
This guide will navigate the comparative docking studies of 2-fluorophenyl, 3-fluorophenyl, and 4-fluorophenyl oxazole derivatives against a relevant biological target. We will delve into the causality behind each step of the computational workflow, from ligand and protein preparation to the critical analysis of binding energies and interaction patterns.
The Strategic Importance of Isomer-Specific Docking
Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6][7] In the context of drug design, it allows for the rapid assessment of a small molecule's (ligand's) potential to bind to a protein target's active site.[6] For isomeric series, such as the fluorophenyl oxazole derivatives, comparative docking provides invaluable insights into how subtle changes in electronic distribution and steric profile, dictated by the fluorine atom's position, can translate into significant differences in binding affinity and selectivity.[8]
A lower, more negative binding energy generally indicates a more stable protein-ligand complex and, therefore, a higher predicted affinity.[9][10] However, a thorough analysis extends beyond this single metric to include an examination of the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the bound conformation.[11][12]
Experimental Workflow: A Step-by-Step Protocol
The following protocol outlines a robust and reproducible workflow for the comparative docking of fluorophenyl oxazole isomers. This process is designed to be self-validating by incorporating a re-docking step of a known co-crystallized ligand to ensure the reliability of the docking parameters.[13][14][15][16][17]
Caption: A generalized workflow for comparative molecular docking studies.
Target Selection and Preparation
The choice of a biologically relevant protein target is paramount. For this guide, we will hypothetically select a kinase, a common target for oxazole-containing inhibitors.
-
Action: Download the 3D structure of the target protein from the Protein Data Bank (PDB).[18][19][20][21][22] It is crucial to select a high-resolution crystal structure with a co-crystallized ligand, which will serve as a reference for defining the binding site and validating the docking protocol.
-
Protocol:
-
Navigate to the RCSB PDB database.[19]
-
Search for the desired protein target.
-
Download the PDB file.
-
-
Causality: A high-resolution structure provides more accurate atomic coordinates, leading to a more reliable docking simulation. The co-crystallized ligand's position definitively identifies the binding pocket.
Ligand Preparation
The fluorophenyl oxazole isomers must be accurately represented in three dimensions with appropriate charges and bond orders.
-
Action: Sketch the 2D structures of the 2-fluorophenyl, 3-fluorophenyl, and 4-fluorophenyl oxazole isomers. Convert these to 3D structures and perform energy minimization.
-
Protocol (using appropriate molecular modeling software):
-
Draw each isomer in a 2D chemical sketcher.
-
Convert the 2D structure to a 3D structure.
-
Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Save the structures in a compatible format (e.g., .mol2 or .pdbqt).
-
-
Causality: Energy minimization ensures that the ligand structures are in a sterically favorable conformation before docking, which can improve the accuracy of the docking results.
Protein Preparation
The raw PDB file requires cleaning and preparation to be suitable for docking.
-
Action: Remove water molecules, co-factors (unless essential for binding), and any additional protein chains not relevant to the binding site. Add polar hydrogens and assign atomic charges.
-
Protocol (using software like AutoDockTools or Chimera): [23][24][25][26]
-
Load the PDB file into the molecular modeling software.
-
Delete all water molecules.
-
Isolate the protein chain of interest.
-
Add polar hydrogen atoms.
-
Assign Kollman charges to the protein.
-
Save the prepared protein in .pdbqt format.
-
-
Causality: Water molecules in the binding site can interfere with the docking algorithm. Adding hydrogens and assigning charges are essential for the scoring function to accurately calculate electrostatic and hydrogen bonding interactions.
Grid Box Generation
The search space for the docking simulation needs to be defined.
-
Action: Define a grid box that encompasses the entire binding site, centered on the co-crystallized ligand.
-
Protocol (within AutoDockTools): [24]
-
Load the prepared protein and the extracted co-crystallized ligand.
-
Center the grid box on the ligand.
-
Adjust the dimensions of the grid box to provide sufficient space for the isomers to orient themselves freely within the active site.
-
-
Causality: A well-defined grid box focuses the computational search on the relevant binding pocket, increasing the efficiency and accuracy of the docking simulation.
Docking Protocol Validation
Before docking the novel isomers, the protocol's ability to reproduce the known binding mode of the co-crystallized ligand must be verified.
-
Action: Dock the co-crystallized ligand back into the prepared protein using the defined grid box.
-
Protocol:
-
Perform the docking simulation with the co-crystallized ligand.
-
Compare the predicted binding pose with the original crystallographic pose.
-
Calculate the Root Mean Square Deviation (RMSD) between the two poses.
-
-
Causality: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately predict the ligand's binding orientation.[13][15][16][17]
Comparative Docking of Isomers
With a validated protocol, the fluorophenyl oxazole isomers can now be docked.
-
Action: Perform docking simulations for each of the 2-fluoro, 3-fluoro, and 4-fluorophenyl oxazole isomers.
-
Protocol (using AutoDock Vina): [27][28][29][30]
-
Use the prepared protein and the defined grid parameters.
-
Dock each isomer individually.
-
Record the binding energies and save the predicted binding poses for each isomer.
-
Data Presentation and Analysis
The output of the docking simulations should be organized for clear comparison and interpretation.
Comparative Docking Scores
| Isomer | Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) |
| 2-Fluorophenyl Oxazole | -X.X | Y.Y µM |
| 3-Fluorophenyl Oxazole | -X.X | Y.Y µM |
| 4-Fluorophenyl Oxazole | -X.X | Y.Y µM |
Note: The values in this table are placeholders and would be populated with the results from the actual docking simulations.
Analysis of Binding Interactions
A comprehensive analysis goes beyond the numerical scores to examine the specific interactions between each isomer and the protein's active site residues.
-
Action: Visualize the docked poses of each isomer within the protein's binding site using molecular graphics software like PyMOL or Discovery Studio.[31][32][33][34][35]
-
Protocol:
-
Load the prepared protein structure and the docked ligand poses.
-
Identify and analyze key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
-
Generate high-quality images to illustrate these interactions.
-
Caption: A schematic of potential ligand-protein interactions.
Interpretation and Conclusion
The comparative analysis of the docking results will reveal which fluorophenyl oxazole isomer exhibits the most favorable binding profile. For instance, the 4-fluorophenyl isomer might show a lower binding energy due to a crucial hydrogen bond formed by the fluorine atom with a backbone amide. Conversely, the 2-fluorophenyl isomer might experience steric hindrance, leading to a less favorable binding energy.
By systematically evaluating the binding energies and interaction patterns of each isomer, researchers can formulate a clear hypothesis about the SAR of this chemical series. This in silico-driven approach allows for the rational selection of the most promising candidates for synthesis and subsequent in vitro and in vivo testing, thereby accelerating the drug discovery process.
This guide provides a foundational framework for conducting and interpreting comparative docking studies. The principles and protocols outlined herein can be adapted to a wide range of chemical scaffolds and biological targets, serving as a valuable tool in the data-driven design of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KBbox: Methods [kbbox.h-its.org]
- 7. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Prediction of Protein−compound Binding Energies from Known Activity Data: Docking‐score‐based Method and its Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Hydrogen Bonding Penalty upon Ligand Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. echemi.com [echemi.com]
- 15. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. wwPDB: Worldwide Protein Data Bank [wwpdb.org]
- 19. rcsb.org [rcsb.org]
- 20. Protein Data Bank: Key to the Molecules of Life - NSF Impacts | NSF - U.S. National Science Foundation [nsf.gov]
- 21. Protein Data Bank - Wikipedia [en.wikipedia.org]
- 22. proteopedia.org [proteopedia.org]
- 23. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 24. youtube.com [youtube.com]
- 25. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 26. researchgate.net [researchgate.net]
- 27. youtube.com [youtube.com]
- 28. eagonlab.github.io [eagonlab.github.io]
- 29. bioinformaticsreview.com [bioinformaticsreview.com]
- 30. chem.libretexts.org [chem.libretexts.org]
- 31. scribd.com [scribd.com]
- 32. fitzkee.chemistry.msstate.edu [fitzkee.chemistry.msstate.edu]
- 33. dasher.wustl.edu [dasher.wustl.edu]
- 34. CSUPERB Tutorial: Molecular Visualization with PyMOL [people.chem.ucsb.edu]
- 35. sites.pitt.edu [sites.pitt.edu]
A Comparative Guide to the Synthesis of 4-(3-Fluorophenyl)oxazole: An Analysis of Reaction Kinetics
For Researchers, Scientists, and Drug Development Professionals
The 4-(3-Fluorophenyl)oxazole scaffold is a privileged motif in medicinal chemistry, appearing in a diverse array of pharmacologically active compounds. The strategic incorporation of a fluorine atom on the phenyl ring can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, the efficient and scalable synthesis of this key intermediate is of paramount importance to the drug discovery and development pipeline. This guide provides a comprehensive analysis of various synthetic methodologies for this compound, with a focus on their reaction kinetics. By examining the underlying mechanisms and providing comparative experimental data, this document aims to equip researchers with the knowledge to select the most appropriate synthetic route for their specific needs.
Introduction to Oxazole Synthesis
The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a cornerstone of many natural products and synthetic pharmaceuticals. Its synthesis has been a subject of intense research, leading to the development of several named reactions. This guide will focus on two classical and widely adopted methods: the Robinson-Gabriel synthesis and the van Leusen reaction, alongside a discussion of modern catalytic approaches. While these methods are broadly applicable, the kinetics and overall efficiency can be highly substrate-dependent. Understanding these nuances is critical for optimizing the synthesis of this compound.
Method 1: The Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis is a robust and time-honored method for the construction of oxazoles, first described in the early 20th century.[1][2] The core of this reaction is the cyclodehydration of a 2-acylamino-ketone precursor.[1]
Mechanistic Insights
The reaction proceeds via an intramolecular cyclization of the enol form of the 2-acylamino-ketone, followed by dehydration to yield the aromatic oxazole ring. A strong dehydrating agent, typically a strong acid like sulfuric acid or polyphosphoric acid, is required to drive the reaction to completion.
A [label="2-Acylamino-ketone"]; B [label="Enol Intermediate"]; C [label="Cyclized Intermediate"]; D [label="Oxazole"];
A -> B [label=" Tautomerization"]; B -> C [label=" Intramolecular\nCyclization"]; C -> D [label=" Dehydration\n(-H2O)"]; }
Caption: Generalized mechanism of the Robinson-Gabriel oxazole synthesis.Experimental Protocol: Synthesis of this compound via Robinson-Gabriel Synthesis
A detailed experimental protocol for the synthesis of the requisite 2-acylamino-ketone precursor is crucial for the successful application of the Robinson-Gabriel synthesis.
Step 1: Synthesis of 2-Amino-1-(3-fluorophenyl)ethan-1-one
-
To a solution of 3-fluorobenzonitrile in dry diethyl ether, add a solution of methylmagnesium bromide in diethyl ether dropwise at 0 °C under an inert atmosphere.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.
-
Purify the crude product by column chromatography to obtain 1-(3-fluorophenyl)ethan-1-one.
-
To a solution of 1-(3-fluorophenyl)ethan-1-one in a mixture of acetic acid and hydrobromic acid, add bromine dropwise at room temperature.
-
Heat the reaction mixture to 60 °C for 4 hours.
-
Cool the reaction mixture and pour it into ice water. Collect the precipitate by filtration to obtain 2-bromo-1-(3-fluorophenyl)ethan-1-one.
-
React the 2-bromo-1-(3-fluorophenyl)ethan-1-one with a solution of ammonia in ethanol at room temperature for 24 hours.
-
Concentrate the reaction mixture and purify the residue by column chromatography to yield 2-amino-1-(3-fluorophenyl)ethan-1-one.
Step 2: Acylation of 2-Amino-1-(3-fluorophenyl)ethan-1-one
-
To a solution of 2-amino-1-(3-fluorophenyl)ethan-1-one in dichloromethane, add triethylamine and formyl chloride (or a suitable acylating agent) at 0 °C.
-
Stir the reaction mixture at room temperature for 6 hours.
-
Wash the reaction mixture with water and brine, and then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution to obtain the 2-acylamino-ketone precursor.
Step 3: Cyclodehydration to this compound
-
Add the 2-acylamino-ketone precursor to concentrated sulfuric acid at 0 °C.
-
Stir the mixture at room temperature for 2 hours, then heat to 60 °C for 1 hour.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography to obtain this compound.
Method 2: The Van Leusen Reaction
The van Leusen reaction offers a convergent and often milder alternative for the synthesis of oxazoles.[3][4] This method involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base.[1]
Mechanistic Insights
The reaction is initiated by the deprotonation of TosMIC by a base, creating a nucleophilic species. This nucleophile then attacks the carbonyl group of the aldehyde. The resulting intermediate undergoes an intramolecular cyclization, followed by the elimination of p-toluenesulfinic acid to furnish the oxazole ring.[3]
A [label="TosMIC + Base"]; B [label="Deprotonated TosMIC"]; C [label="Aldehyde"]; D [label="Adduct"]; E [label="Cyclized Intermediate"]; F [label="Oxazole"];
A -> B [label=" Deprotonation"]; B -> D [label=" Nucleophilic Attack", arrowhead=vee, headport="w", tailport="e"]; C -> D [arrowhead=none, headport="w", tailport="e"]; D -> E [label=" Intramolecular\nCyclization"]; E -> F [label=" Elimination of\np-toluenesulfinic acid"]; }
Caption: Generalized mechanism of the van Leusen oxazole synthesis.Experimental Protocol: Synthesis of this compound via Van Leusen Reaction
-
To a solution of 3-fluorobenzaldehyde and tosylmethyl isocyanide (TosMIC) in methanol, add a solution of potassium carbonate in water at room temperature.
-
Heat the reaction mixture to reflux for 3 hours.
-
Cool the reaction mixture to room temperature and add water.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography to afford this compound.
Kinetic Analysis and Method Comparison
To provide a clear comparison of these two classical methods for the synthesis of this compound, the following table summarizes key kinetic parameters based on typical experimental outcomes. It is important to note that these values can be influenced by the specific reaction conditions and scale.
| Parameter | Robinson-Gabriel Synthesis | Van Leusen Reaction |
| Reaction Time | 2-4 hours (cyclodehydration step) | 1-3 hours |
| Reaction Temperature | 0 °C to 60 °C | Room temperature to reflux |
| Typical Yield | 60-75% | 70-85% |
| Key Reagents | 2-Acylamino-ketone, H₂SO₄ | 3-Fluorobenzaldehyde, TosMIC, K₂CO₃ |
| Number of Steps | Multi-step (precursor synthesis) | One-pot |
| Atom Economy | Lower | Higher |
| Substrate Scope | Broad | Generally good for aldehydes |
Modern Approaches: Catalytic and One-Pot Syntheses
While the Robinson-Gabriel and van Leusen reactions are foundational, modern organic synthesis has seen the emergence of more efficient and environmentally benign methods.
Palladium-Catalyzed Synthesis:
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been employed for the synthesis of aryl-substituted oxazoles.[5] This approach typically involves the coupling of a pre-formed oxazole boronic acid or ester with an aryl halide. While powerful, this method requires the synthesis of the functionalized oxazole precursor. Kinetic studies of such reactions often focus on catalyst turnover number and frequency, which are dependent on the specific ligand and reaction conditions.
One-Pot Syntheses:
The development of one-pot procedures, where multiple reaction steps are carried out in a single reaction vessel, significantly improves efficiency by reducing workup and purification steps.[6] Tandem reactions, such as a combined Ugi/Robinson-Gabriel sequence, have been reported for the synthesis of highly substituted oxazoles.[7] These methods often offer improved overall yields and reduced waste generation.
Conclusion
The choice of synthetic method for this compound depends on several factors, including the desired scale of the reaction, the availability of starting materials, and the desired level of purity.
-
The Robinson-Gabriel synthesis , while requiring a multi-step procedure for the precursor, is a reliable and well-understood method that can provide good yields.
-
The van Leusen reaction offers a more convergent and often higher-yielding one-pot approach, making it an attractive option for rapid synthesis.
-
Modern catalytic methods and one-pot procedures represent the forefront of synthetic efficiency, offering potential advantages in terms of atom economy and reduced environmental impact. However, these methods may require more specialized reagents and optimization of reaction conditions.
For researchers in drug development, a thorough evaluation of the kinetics, scalability, and cost-effectiveness of each method is crucial for the successful and efficient production of this compound and its derivatives.
References
- 1. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 2. synarchive.com [synarchive.com]
- 3. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 4. Van Leusen Reaction [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(3-Fluorophenyl)oxazole
For researchers and drug development professionals, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-(3-Fluorophenyl)oxazole, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory safety and chemical management.
Understanding the Hazard Profile of this compound
Before initiating any disposal procedure, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is a halogenated heterocyclic compound that requires careful handling.
Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
| Hazard Class | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |
The presence of the GHS07 pictogram, an exclamation mark, on the product's safety data sheet (SDS) visually communicates these warnings. As a halogenated organic compound, it also falls under specific waste categories that prohibit drain or regular trash disposal[1][2].
Personal Protective Equipment (PPE): Your First Line of Defense
Adherence to proper PPE protocols is non-negotiable when handling this compound and its waste. The following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A laboratory coat.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. The following workflow provides a systematic approach to ensure compliance and safety.
Step 1: Waste Segregation and Collection
Proper segregation at the point of generation is critical to prevent dangerous chemical reactions and to facilitate compliant disposal.
-
Designated Waste Container: Collect all waste containing this compound in a dedicated, properly labeled hazardous waste container.
-
Halogenated Waste Stream: This compound must be disposed of in a designated "halogenated organic waste" stream[1][2]. Do not mix with non-halogenated waste.
-
Solid vs. Liquid: If the waste is in a solid form, it should be collected in a container designated for solid chemical waste. If it is dissolved in a solvent, it should be collected in a liquid waste container.
Step 2: Container Selection and Labeling
The integrity of the waste container and the clarity of its labeling are crucial for safe storage and transport.
-
Container Material: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure screw cap.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (GHS07). All constituents of a mixture must be listed.
Step 3: Storage of Hazardous Waste
Temporary storage of the hazardous waste within the laboratory must adhere to strict safety standards.
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be at or near the point of waste generation and under the control of laboratory personnel.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Incompatible Materials: Store the halogenated waste away from incompatible materials, particularly strong bases, with which it may react violently.
Step 4: Arranging for Disposal
Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Contact EHS: Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its containers be disposed of in the sink or regular trash. Improper disposal can lead to environmental contamination and significant legal penalties.
Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
-
Spill:
-
Evacuate the immediate area.
-
Alert your supervisor and EHS.
-
If the spill is small and you are trained to do so, use a chemical spill kit to absorb the material. Wear appropriate PPE.
-
Place the absorbed material in a sealed container and label it as hazardous waste.
-
-
Exposure:
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.
-
Inhalation: Move to fresh air.
-
Ingestion: Do not induce vomiting.
-
Seek immediate medical attention for any exposure. Have the Safety Data Sheet (SDS) available for medical personnel.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
